Methyl 6,6-dimethylmorpholine-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 6,6-dimethylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695154 | |
| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-56-6 | |
| Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a proposed enantioselective synthesis for Methyl 6,6-dimethylmorpholine-3-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous biologically active molecules, and the ability to introduce specific substituents with precise stereochemical control is paramount for the development of novel therapeutics. This document outlines a strategic synthetic approach, grounded in established chemical principles and supported by relevant literature, designed for researchers and professionals in the field of organic synthesis and drug discovery. The proposed pathway leverages an organocatalyzed aza-Michael addition followed by a diastereoselective intramolecular cyclization, offering a robust and efficient route to the target molecule in high enantiopurity. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate the practical application of this methodology.
Introduction: The Significance of Chiral Morpholines
The morpholine ring system is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive scaffold for drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for the fine-tuning of interactions with biological targets and the optimization of pharmacological profiles. Specifically, the enantioselective synthesis of substituted morpholines, such as this compound, provides access to novel chemical space for the development of next-generation therapeutics.
The target molecule features a gem-dimethyl substitution at the 6-position and a methyl carboxylate group at the 3-position, with the stereochemistry at the C3 carbon being of critical importance. This guide proposes a robust and efficient synthetic strategy to access this valuable building block in an enantiomerically pure form.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The key disconnections are made at the C-N and C-O bonds of the morpholine ring, leading back to two readily available starting materials: 2-amino-2-methyl-1-propanol and methyl acrylate.
The forward synthesis, therefore, hinges on two key transformations:
-
Aza-Michael Addition: The conjugate addition of 2-amino-2-methyl-1-propanol to methyl acrylate to form the acyclic precursor.
-
Enantioselective Intramolecular Cyclization: The ring-closing step to form the morpholine ring with control over the stereocenter at the C3 position.
To achieve high enantioselectivity, the strategy will involve the use of a chiral auxiliary or an organocatalyst to direct the stereochemical outcome of the cyclization.
Proposed Enantioselective Synthetic Pathway
The proposed forward synthesis is a multi-step process designed for efficiency and stereocontrol.
Step 1: N-Protection of 2-Amino-2-methyl-1-propanol
To prevent undesired side reactions and to facilitate purification, the primary amine of 2-amino-2-methyl-1-propanol is first protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent aza-Michael addition and its facile removal under acidic conditions.[1]
Protocol 1: N-Boc Protection
-
To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amino alcohol.
Step 2: Aza-Michael Addition to Methyl Acrylate
The N-protected amino alcohol undergoes a conjugate addition to methyl acrylate. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, which then acts as a nucleophile in a subsequent intramolecular cyclization. However, for the initial acyclic adduct formation, the reaction can proceed without a strong base, often with gentle heating.[2][3]
Protocol 2: Aza-Michael Addition
-
In a round-bottom flask, combine the N-Boc protected 2-amino-2-methyl-1-propanol (1.0 eq.) and methyl acrylate (1.5 eq.).
-
The reaction can be performed neat or in a suitable solvent such as methanol.
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, remove the excess methyl acrylate and solvent under reduced pressure to yield the crude acyclic precursor. This product is often used in the next step without further purification.
Step 3 & 4: Deprotection, Intramolecular Cyclization, and Enantioselective Resolution
The removal of the Boc protecting group under acidic conditions can simultaneously catalyze the intramolecular cyclization to form the morpholine ring. This will initially yield the racemic product. To achieve enantioselectivity, a chiral resolving agent can be employed to separate the enantiomers.
Protocol 3: Deprotection and Cyclization
-
Dissolve the crude acyclic precursor from the previous step in a suitable solvent such as methanol or dioxane.
-
Add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA), and stir at room temperature.
-
The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic this compound.
Protocol 4: Enantioselective Resolution (Conceptual)
-
To a solution of the racemic product in a suitable solvent, add a chiral resolving agent (e.g., a chiral acid such as tartaric acid or a derivative thereof).
-
Allow the diastereomeric salts to form, which can then be separated by fractional crystallization.
-
Isolate the desired diastereomeric salt and treat it with a base to liberate the enantiomerically pure target molecule.
-
The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or NMR analysis using a chiral shift reagent.
Alternative Strategy: Asymmetric Organocatalysis
An alternative and more elegant approach to introduce chirality is through the use of an organocatalyst in the aza-Michael addition step. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinol, have been shown to be effective in catalyzing the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]
In this scenario, the unprotected 2-amino-2-methyl-1-propanol would be directly reacted with methyl acrylate in the presence of a suitable chiral organocatalyst. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the aza-Michael adduct. Subsequent intramolecular cyclization, for instance, via a Williamson ether synthesis by converting the hydroxyl group to a better leaving group and then treating with a base, would yield the enantiomerically enriched target molecule.[5]
Table 1: Comparison of Potential Chiral Catalysts for Aza-Michael Addition
| Catalyst Type | Typical Loading (mol%) | General Performance | Reference |
| Cinchona Alkaloid Derivatives | 5-20 | High yields, moderate to high ee | [4] |
| Chiral Phosphoric Acids | 1-10 | High yields, high ee | - |
| Proline and Derivatives | 10-30 | Variable yields and ee | - |
Conclusion and Future Perspectives
The enantioselective synthesis of this compound presents a valuable challenge in synthetic organic chemistry. The proposed strategies, based on either classical resolution or modern asymmetric organocatalysis, provide viable pathways to this important chiral building block. The successful implementation of these methods will enable further exploration of the chemical and biological properties of this and related substituted morpholines, potentially leading to the discovery of new therapeutic agents. Further optimization of reaction conditions and the development of novel catalytic systems will continue to enhance the efficiency and accessibility of these valuable compounds.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer.... Retrieved from [Link][7]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link][2]
-
Royal Society of Chemistry. (n.d.). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Retrieved from [Link][3]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link][1]
-
ACS Publications. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link][8]
-
RSC Publishing. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link][9]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link][10]
-
Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Retrieved from [Link][4]
-
ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from [Link][11]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Methyl 6,6-dimethylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,6-dimethylmorpholine-3-carboxylate is a substituted morpholine derivative of increasing interest in medicinal chemistry and drug discovery. The morpholine scaffold is a versatile and valuable building block in the synthesis of a wide range of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The gem-dimethyl substitution at the C6 position can further enhance metabolic stability by sterically hindering potential sites of oxidation. This guide provides a comprehensive overview of the known and predicted chemical properties and stability of this compound, offering insights for its application in research and development.
Chemical and Physical Properties
Structural and Molecular Data
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₁₅NO₃ | [2] |
| Molecular Weight | 173.21 g/mol | Inferred from hydrochloride salt |
| CAS Number | 1255098-56-6 | ChemicalBook |
| Predicted pKa | 7.84 ± 0.60 | ChemicalBook (for a related isomer)[3] |
| Predicted XlogP | 0.0 | [2] |
Note: Some data is for the hydrochloride salt or a related isomer and should be considered as an approximation for the free base.
The structure of this compound, featuring a morpholine ring, a methyl ester, and gem-dimethyl groups, dictates its chemical behavior. The morpholine nitrogen provides a basic center, while the methyl ester is susceptible to hydrolysis. The ether oxygen in the morpholine ring influences the molecule's polarity and hydrogen bonding capacity.
Solubility
Predicting the solubility of this compound is essential for its use in various experimental and formulation contexts. Based on its structure, which contains both polar (ester, ether, amine) and non-polar (gem-dimethyl) groups, its solubility is expected to be varied.
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately soluble | The morpholine nitrogen and ester group can form hydrogen bonds with water. Solubility is likely pH-dependent, increasing in acidic conditions due to the protonation of the nitrogen. |
| Methanol, Ethanol | Miscible/Highly Soluble | These polar protic solvents can interact favorably with the polar functional groups of the molecule. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents can interact with the non-polar regions of the molecule. |
| Hexane, Heptane | Sparingly soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
This solubility profile is predictive and should be experimentally verified.
Chemical Stability and Degradation Pathways
The stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo behavior. The structure of this compound suggests several potential degradation pathways.
Hydrolytic Stability
The presence of a methyl ester functional group makes the molecule susceptible to hydrolysis under both acidic and basic conditions. This is a primary degradation pathway to consider.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield the corresponding carboxylic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible reaction also produces the carboxylate salt and methanol. A patent for a related compound, cis-2,6-dimethylmorpholine carboxylate, describes its hydrolysis using an alkaline substance.[4]
Oxidative Stability
The morpholine ring, particularly the nitrogen atom, is a potential site for oxidation. Tertiary amines, which this compound becomes upon N-substitution, are known to undergo oxidation.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This is a common metabolic pathway for morpholine-containing drugs and can also occur under oxidative stress conditions.[5]
-
Ring Opening: Oxidative degradation can also lead to the cleavage of the morpholine ring. Studies on the microbial degradation of morpholine have shown that ring cleavage can occur, initiated by enzymatic oxidation.[6]
Thermal Stability
Morpholine derivatives generally exhibit good thermal stability. However, at elevated temperatures, degradation can occur. Studies on morpholine itself have shown that it is thermally stable up to 150°C, but significant degradation occurs at 175°C and higher.[7] The degradation products of morpholine at high temperatures include ammonia, ethanolamine, and other smaller molecules.[8] While the gem-dimethyl substitution in this compound may enhance thermal stability, high temperatures should still be approached with caution.
Photostability
The potential for photodegradation should be assessed as part of a comprehensive stability program, following ICH Q1B guidelines.[9] The molecule does not contain significant chromophores that would suggest high susceptibility to photodegradation by visible light, but UV light could potentially induce degradation.
The following diagram illustrates the potential degradation pathways:
Analytical Methodologies
Robust analytical methods are essential for the purity determination and stability assessment of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity and stability-indicating assays.
Protocol for a Stability-Indicating HPLC-UV Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradants.
-
Solvent A: 0.1% Formic acid or trifluoroacetic acid in water (for MS compatibility and improved peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient would start with a low percentage of organic solvent (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.
-
Forced Degradation Sample Analysis: The developed method should be validated by analyzing samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-resolved from the parent peak.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities or degradation products. Due to the polarity of the molecule, derivatization may be necessary to improve its volatility. A common derivatization for morpholines is the reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine derivative.[11][12]
Workflow for GC-MS Analysis:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and for identifying degradation products.
-
¹H NMR: The proton NMR spectrum of morpholine derivatives typically shows characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms.[8] For this compound, one would expect to see signals for the methyl ester protons, the gem-dimethyl protons, and the protons on the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbons in the morpholine ring are well-documented for N-substituted morpholines.[13]
-
Mass Spectrometry (MS): In addition to its use with chromatography, MS is crucial for determining the molecular weight of the compound and its degradation products. The predicted m/z for the protonated molecule [M+H]⁺ is 174.11248.[2]
Conclusion
This compound is a molecule with significant potential in drug discovery. While specific experimental data on its chemical properties and stability are limited, a thorough understanding can be derived from the well-established chemistry of the morpholine ring and the methyl ester functional group. The primary stability concerns are hydrolysis of the ester and oxidation of the morpholine nitrogen. The development of a robust, stability-indicating HPLC method is paramount for its use in a regulated environment. Further experimental studies are warranted to fully characterize this promising molecule.
References
- BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- Králová, K., & Kašparová, J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(9), 748-751.
- Zbaida, S., & Levine, W. G. (1990). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Drug Metabolism and Disposition, 18(6), 1107-1113.
- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
- ResearchGate. (n.d.). The derivatization reaction of morpholine.
- Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 112(11), 1593-1595.
- Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 112(11), 1593-1595.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
- SIELC Technologies. (n.d.). Morpholine.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from Shenyang East Chemical Science-Tech Co., Ltd. website.
- Combourieu, B., Turban, E., Sibuet, E., & Veschambre, H. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(1), 353-358.
- ChemicalBook. (n.d.). methyl 6,6-dimethylmorpholine-2-carboxylate CAS#: 1780828-80-9.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.
- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubChem. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Kulkarni, S. J., & Kulkarni, A. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Hansen, L., Akesson, B., Sollenberg, J., & Lundh, T. (1986). Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis. Scandinavian Journal of Work, Environment & Health, 12(1), 66-69.
- El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and Validation of Stability Indicating Chromatographic Method for Determination of Impurities in Maprotiline Pharmaceutical Tablets. Journal of the Chilean Chemical Society, 55(1), 123-128.
- Semantic Scholar. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (n.d.). Determination of N-methylmorpholine in air samples from a polyurethane foam factory: Comparison between two methods using gas chromatography and ….
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine | SIELC Technologies [sielc.com]
- 8. acdlabs.com [acdlabs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 6,6-dimethylmorpholine-3-carboxylate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methyl 6,6-dimethylmorpholine-3-carboxylate, a heterocyclic compound of growing interest in medicinal chemistry. We will explore its chemical identity, physical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a substituted morpholine derivative. It is commercially available primarily in two forms: the free base and the hydrochloride salt. The stereochemistry of the compound, particularly at the C3 position of the morpholine ring, is a critical factor in its biological activity and is often specified in research applications.
CAS Numbers:
-
Free Base: 1255098-56-6
-
Hydrochloride Salt: 2344680-75-5
A comprehensive summary of the known and predicted physical constants for both forms is presented below. It is important to note that while some experimental data is available, many of the physical properties are predicted values and should be used as a guide.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 1255098-56-6[1] | 2344680-75-5[2] |
| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₆ClNO₃ |
| Molecular Weight | 173.21 g/mol | 209.67 g/mol |
| Boiling Point | 217.9 ± 30.0 °C (Predicted)[1] | Not available |
| Density | 1.021 ± 0.06 g/cm³ (Predicted)[1] | Not available |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis of (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate
The synthesis of the enantiomerically pure (S)-isomer of this compound is of particular interest for its potential stereospecific interactions with biological targets. A detailed, two-step synthesis protocol has been described in the literature, starting from (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate.
Experimental Protocol
Step 1: Reductive De-bromination of the Precursor
This initial step involves the synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate from its corresponding bromo-precursor.
-
A mixture of diastereomers of the bromo-precursor is combined with tributyltin hydride in refluxing toluene.
-
A solution of AIBN (azobisisobutyronitrile) in toluene is added dropwise to initiate the radical de-bromination.
-
After refluxing for 2 hours, the reaction mixture is cooled to room temperature.
-
A saturated aqueous solution of potassium fluoride (KF) is added, and the resulting mixture is filtered through Celite.
-
The organic phase is washed with saturated KF solution and brine, then dried over magnesium sulfate, filtered, and concentrated.
-
The product, (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate, is purified by flash chromatography.
Step 2: Debenzylation to Yield the Final Product
The N-benzyl protecting group is removed via catalytic hydrogenation to yield the target compound.
-
The purified (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate is dissolved in a mixture of methanol and acetic acid.
-
Palladium hydroxide on carbon (20 wt. %) is added as the catalyst.
-
The reaction mixture is hydrogenated on a Parr apparatus at 50 psi for an initial 10 hours.
-
An additional portion of palladium hydroxide is added, and the hydrogenation is continued for another 25 hours.
-
The reaction mixture is filtered through Celite and concentrated in vacuo to afford (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate.
Applications in Drug Development: A Focus on FAAH Inhibition
The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.
While specific biological activities of this compound are still under investigation, a significant area of interest lies in its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) .
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] This makes FAAH an attractive therapeutic target for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[3][4]
The structural features of this compound, particularly the substituted morpholine ring, make it a candidate for interaction with the active site of FAAH. Further research and structure-activity relationship (SAR) studies are warranted to fully elucidate its potential as a selective and potent FAAH inhibitor.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[5][6][7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[5][6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][7] Do not ingest or inhale.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from heat, sparks, and open flames.[5][7]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of FAAH inhibition. Its synthesis has been established, and its physicochemical properties are being characterized. As with any research chemical, it is essential to handle this compound with appropriate safety precautions. Further investigation into its biological activity is crucial to unlock its full potential in drug discovery and development.
References
-
Pentachemicals. Morpholine - SAFETY DATA SHEET. 2025-04-16. ([Link])
-
Carl ROTH. Safety Data Sheet: Morpholine. ([Link])
-
PubChem. Methyl morpholine-3-carboxylate hydrochloride. ([Link])
-
PubChemLite. This compound hydrochloride (C8H15NO3). ([Link])
-
PubChem. Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate. ([Link])
-
PubChem. Methyl thiomorpholine-3-carboxylate. ([Link])
-
National Center for Biotechnology Information. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. ([Link])
-
National Center for Biotechnology Information. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. ([Link])
-
National Center for Biotechnology Information. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ([Link])
-
National Center for Biotechnology Information. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. ([Link])
-
National Center for Biotechnology Information. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ([Link])
-
National Institutes of Health. Thiomorpholine-3-carboxylate. ([Link])
- Google Patents.
- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine. ()
- Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid. ()
-
European Patent Office. Process for the preparation of cis-2,6-dimethyl morpholine. ([Link])
Sources
- 1. METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE CAS#: 1255098-56-6 [m.chemicalbook.com]
- 2. 2344680-75-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
A Technical Guide to the Biological Activity Screening of Novel Morpholine Derivatives
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1] The development of novel morpholine derivatives necessitates a robust and logical screening cascade to efficiently identify and characterize promising therapeutic agents. This guide provides an in-depth, experience-driven framework for the comprehensive biological activity screening of novel morpholine derivatives. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous screening process. We will detail a phased approach, from initial broad-based cytotoxicity and antimicrobial assessments to targeted mechanistic studies, including specific enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and efficient workflow for evaluating this important class of compounds.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Its presence in compounds targeting a wide array of diseases, particularly cancer, underscores its importance.[1][2][3][4] Morpholine derivatives have been shown to act on various signaling pathways, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are critical in cell proliferation and survival.[1] Therefore, a newly synthesized library of morpholine derivatives holds significant potential for discovering potent and selective therapeutic agents. The challenge lies in systematically and efficiently navigating the screening process to uncover this potential. This guide outlines a strategic, multi-tiered approach to achieve that goal.
The Screening Cascade: A Phased Approach to Discovery
A successful screening campaign does not test for everything at once. It follows a logical progression, or cascade, designed to efficiently allocate resources and make go/no-go decisions at critical junctures. This approach maximizes the discovery of valuable hits while minimizing time and expense on compounds with undesirable properties.
Caption: A simplified diagram of a kinase inhibition assay.
Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, crucial for tumor growth. [5] Methodology:
-
Reagent Preparation: Prepare solutions of purified VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in an optimized assay buffer. [6]Prepare serial dilutions of the hit compound.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. [6]Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme. [6]3. Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP. [6]4. Detection: Incubate for a defined period (e.g., 60 minutes) at 30°C. Stop the reaction and measure the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, a byproduct of the kinase reaction.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Early ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to prevent costly late-stage failures. [7][8][9] Key Early ADME/Tox Assays:
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. Commercially available fluorescent or luminescent assays can measure the inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). [10]* hERG Channel Binding: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. A primary screen using a fluorescence polarization assay can identify potential hERG liability. [10]* Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability. Rapid Equilibrium Dialysis (RED) is a common method. [10]
Conclusion and Forward Path
This technical guide outlines a logical, multi-phased strategy for the biological activity screening of novel morpholine derivatives. By progressing from broad primary screens to more specific secondary and mechanistic assays, researchers can efficiently identify compounds with genuine therapeutic potential. This structured approach, grounded in established and robust protocols, ensures that experimental choices are deliberate and data-driven. The ultimate goal is the identification of a lead candidate that is not only potent and selective against its intended target but also possesses favorable drug-like properties, paving the way for successful preclinical and clinical development.
References
-
Wikipedia. Broth microdilution. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
PubMed. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. Available at: [Link]
-
ACS Publications. High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Available at: [Link]
-
IntechOpen. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Available at: [Link]
-
Molecular Devices. Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Available at: [Link]
-
PubMed Central. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Available at: [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available at: [Link]
-
Boster Bio. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]
-
Frontiers. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Available at: [Link]
-
ScienceDirect. Current status and future directions of high-throughput ADME screening in drug discovery. Available at: [Link]
-
PubMed. Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. Available at: [Link]
-
Biocompare. ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Available at: [Link]
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]
-
RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available at: [Link]
-
CMAC. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]
-
Preprints.org. Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Available at: [Link]
-
NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]
-
Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available at: [Link]
-
PubMed Central. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Available at: [Link]
-
MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]
-
Helda - University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Available at: [Link]
-
PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available at: [Link]
-
Semantic Scholar. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. Available at: [Link]
-
ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
-
PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Discovery: ADME/Toxicity [promega.sg]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. biocompare.com [biocompare.com]
- 10. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - TW [thermofisher.com]
The Thorpe-Ingold Effect in Action: A Deep Dive into the Conformational Analysis of 6,6-Dimethylmorpholine Ring Systems
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its inherent conformational preferences play a pivotal role in dictating molecular shape, and by extension, biological activity. The introduction of a gem-dimethyl group at the 6-position of the morpholine ring, creating the 6,6-dimethylmorpholine system, induces significant and predictable conformational consequences. This in-depth technical guide provides a comprehensive analysis of the stereochemical landscape of this important heterocyclic system. We will explore the foundational principles of morpholine conformation, the profound influence of the Thorpe-Ingold effect, and the synergistic application of advanced analytical and computational techniques to elucidate the three-dimensional architecture of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications can powerfully impact molecular conformation and function.
Introduction: The Morpholine Moiety in Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functionality, is a privileged scaffold in drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile handle for further chemical modification. The conformational integrity of the morpholine ring is predominantly a chair-like structure, which minimizes torsional and steric strain.[1] This chair conformation can exist in two rapidly interconverting forms, with the lone pair on the nitrogen atom oriented in either an axial or equatorial position. The subtle energy differences between these conformers can have significant implications for a molecule's interaction with its biological target.[2]
The strategic introduction of substituents onto the morpholine ring allows for the fine-tuning of its physicochemical and pharmacological properties. Of particular interest is the incorporation of a gem-dimethyl group, a structural motif known to exert a powerful influence on ring conformation through the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[3] This guide will focus specifically on the 6,6-dimethylmorpholine ring system, dissecting the conformational ramifications of this substitution pattern.
Foundational Principles: Conformation of the Parent Morpholine Ring
To appreciate the impact of the 6,6-dimethyl substitution, it is essential to first understand the conformational dynamics of the parent morpholine ring.
The Predominant Chair Conformation
Like cyclohexane, the morpholine ring adopts a chair conformation to alleviate angle and torsional strain. This conformation is significantly more stable than the alternative boat or twist-boat forms.[1] Within the chair conformation, two distinct orientations for the N-H proton (or a substituent on the nitrogen) are possible: axial and equatorial.
-
N-H Equatorial: The N-H bond points away from the ring, in the "equator" of the molecule.
-
N-H Axial: The N-H bond is parallel to the principal axis of the ring.
Theoretical calculations and experimental data suggest that for the parent morpholine, the N-H equatorial conformer is slightly more stable than the axial conformer.[1]
Caption: Interconversion between N-H equatorial and N-H axial chair conformers of morpholine.
The Impact of 6,6-Dimethyl Substitution: The Thorpe-Ingold Effect
The introduction of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 6-position of the morpholine ring has profound and predictable consequences on its conformational preferences. This is a classic example of the Thorpe-Ingold effect , which posits that geminal substitution on a carbon chain favors ring closure and can significantly influence the conformation of the resulting ring.[3][4]
In the context of the 6,6-dimethylmorpholine ring, the Thorpe-Ingold effect manifests in two key ways:
-
Increased Ring Pliability and a Potentially Lower Barrier to Inversion: The steric bulk of the gem-dimethyl group can compress the endocyclic C-C-C bond angle, which can, in some cases, lead to a more flexible ring system with a lower energy barrier for the chair-to-chair interconversion.[4]
-
A Strong Preference for a "Locked" Conformation: More significantly, the gem-dimethyl group introduces substantial steric hindrance. To minimize this strain, the ring will adopt a conformation that places the methyl groups in the most sterically favorable positions.
In the chair conformation of a 6,6-dimethylmorpholine ring, one methyl group will necessarily be in an axial position, and the other in an equatorial position. The axial methyl group will experience significant 1,3-diaxial interactions with the axial protons on C-2 and C-4 (if N-H is axial). This steric strain will dominate the conformational landscape.
Caption: The influence of the 6,6-dimethyl group on the morpholine ring conformation.
Analytical Techniques for Conformational Analysis
A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough conformational analysis of 6,6-dimethylmorpholine systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[5]
4.1.1. Proton (¹H) NMR Spectroscopy:
-
Chemical Shifts: The chemical shifts of the ring protons are sensitive to their local electronic environment, which is influenced by their axial or equatorial orientation.
-
Coupling Constants (J-values): Vicinal (³JHH) coupling constants are particularly informative. The magnitude of the coupling between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[6]
| Interaction | Typical ³JHH (Hz) |
| Axial-Axial | 7 - 9 |
| Axial-Equatorial | 1 - 5 |
| Equatorial-Equatorial | 1 - 5 |
| Table 1: Typical vicinal proton-proton coupling constants in a chair conformation.[7] |
In a conformationally locked 6,6-dimethylmorpholine, one would expect to observe distinct and well-resolved coupling constants consistent with a static chair conformation.
4.1.2. Carbon (¹³C) NMR Spectroscopy:
The chemical shifts of the ring carbons can also provide conformational information. For instance, a patent for the synthesis of cis-2,6-dimethylmorpholine reports ¹³C NMR data, which can serve as a reference for substituted morpholines.[6]
4.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy:
NOESY or ROESY experiments can be used to identify protons that are close in space. For a 6,6-dimethylmorpholine in a chair conformation, strong NOEs would be expected between the axial methyl group and the axial protons on C-2 and C-4, providing direct evidence for their 1,3-diaxial relationship.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[8] The crystal structure of Alectinib hydrochloride, a drug containing a 6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile moiety, confirms a chair conformation for the 6,6-dimethylmorpholine ring in the solid state.[9]
Computational Chemistry
In silico methods are invaluable for complementing experimental data and providing insights into the energetics of different conformations.
-
Molecular Mechanics (MM): Useful for rapidly exploring the conformational space and identifying low-energy conformers.
-
Density Functional Theory (DFT) and ab initio methods: Provide more accurate calculations of the relative energies of different conformers and the energy barriers to ring inversion.[10][11] These methods can be used to predict NMR parameters and vibrational frequencies, which can then be compared with experimental data.
Integrated Experimental and Computational Workflow
A robust conformational analysis of a novel 6,6-dimethylmorpholine derivative should follow an integrated workflow.
Sources
- 1. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Conformational gem-effect in disubstituted cyclohexanes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 9. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of chiral morpholine carboxylates in medicinal chemistry
A Technical Guide to Chiral Morpholine Carboxylates in Medicinal Chemistry
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] When combined with a carboxylate group and one or more chiral centers, the resulting chiral morpholine carboxylate framework offers a powerful tool for drug designers to achieve high target affinity, selectivity, and improved drug-like properties. This guide provides an in-depth analysis of the synthesis, applications, and strategic considerations for employing chiral morpholine carboxylates in modern drug discovery programs. We will explore the causal factors behind its utility, from enhancing solubility and metabolic stability to its role as a rigid scaffold for orienting pharmacophoric elements.[3][4]
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The six-membered morpholine heterocycle is a common feature in numerous FDA-approved drugs.[5] Its value stems from a unique combination of properties:
-
Improved Physicochemical Properties: The embedded ether oxygen and the basic nitrogen (pKa ≈ 8.7) provide a well-balanced lipophilic-hydrophilic profile.[5][6] This often leads to enhanced aqueous solubility and better permeability, crucial attributes for oral bioavailability.
-
Metabolic Stability: The morpholine ring can act as a "metabolic shield," blocking oxidation at adjacent positions that might otherwise be susceptible to cytochrome P450 (CYP) enzymes.[3][5]
-
Pharmacophore and Scaffold: The ring's oxygen can act as a hydrogen bond acceptor, while the nitrogen provides a key basic interaction point or a handle for further derivatization.[4][7] Its stable chair-like conformation can also serve as a rigid scaffold to correctly position substituents for optimal interaction with biological targets.[6]
The Imperative of Chirality:
Chirality is a fundamental consideration in drug design, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[8] One enantiomer may be therapeutically active while the other is inactive or even toxic.[8] Introducing stereocenters onto the morpholine carboxylate scaffold allows for precise three-dimensional control over the orientation of functional groups. This spatial arrangement is critical for achieving stereospecific interactions with chiral biological targets like enzymes and receptors, leading to enhanced potency and selectivity.[4][8]
Asymmetric Synthesis of Chiral Morpholine Carboxylates
The generation of enantiomerically pure morpholine building blocks is a critical challenge that must be overcome to exploit their full potential.[9] Several robust strategies have been developed, broadly categorized as follows.
Chiral Pool Synthesis
This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids or amino alcohols, to construct the morpholine ring. The inherent stereochemistry of the starting material is transferred to the final product.
Workflow Example: Synthesis from a Chiral Amino Alcohol
Catalytic Asymmetric Synthesis
This powerful strategy creates the desired stereocenter during the reaction sequence using a chiral catalyst. Transition-metal-catalyzed asymmetric hydrogenation is a particularly effective method.[10]
Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor [10]
-
Substrate Preparation: Synthesize the N-protected dehydromorpholine carboxylate ester substrate. The N-acyl group is often crucial for activating the double bond towards hydrogenation.[10]
-
Catalyst System: Prepare the active catalyst by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuanPhos) in a suitable solvent under an inert atmosphere.
-
Hydrogenation Reaction: Dissolve the dehydromorpholine substrate in a degassed solvent (e.g., dichloromethane or methanol). Add the chiral rhodium catalyst solution.
-
Pressurization: Place the reaction vessel in a high-pressure autoclave. Purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched morpholine carboxylate. Excellent enantioselectivities (up to 99% ee) can be achieved with this method.[10]
Halocyclization and Other Methods
Other notable methods include the electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols and organocatalytic enantioselective halocyclization protocols.[11][12] These methods provide access to differently substituted and functionalized chiral morpholine scaffolds, expanding the available chemical space for drug discovery.[13]
Applications in Medicinal Chemistry: Case Studies and Rationale
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery projects. The chiral morpholine carboxylate and related structures are integral components of several clinical candidates and approved drugs.
Role as a Constrained Amino Acid Bioisostere
Chiral morpholine-3-carboxylic acid can be viewed as a conformationally restricted analogue of natural amino acids like proline or pipecolic acid. This constrained geometry can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing affinity.
Case Study: Development of Novel Antibacterial Agents
In the search for new antibacterial agents, researchers have incorporated (S)-morpholine-3-carboxylic acid as a replacement for a proline fragment. The rationale is that the morpholine's oxygen atom can form an additional hydrogen bond with the target enzyme, an interaction not possible with proline, thereby enhancing binding affinity. Furthermore, the scaffold's polarity can improve solubility and cell wall penetration.
Improving Pharmacokinetic (PK) Properties
A primary driver for incorporating the morpholine moiety is the modulation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][14]
Example: Enhancing Brain Penetration in CNS Drug Discovery
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The morpholine scaffold possesses a well-balanced lipophilic-hydrophilic profile and a pKa that makes it a useful scaffold for developing CNS drug candidates.[4][6][15] The introduction of a carboxylate group, often as an ester prodrug, can further modulate these properties.
| Drug/Candidate | Therapeutic Area | Role of Morpholine Moiety | Key PK Advantage |
| Gefitinib | Oncology | Binds to kinase hinge region | Good oral bioavailability[3] |
| Linezolid | Antibacterial | Essential for antibacterial activity | Favorable metabolic profile |
| Aprepitant | Anti-emetic | Core scaffold component | CNS penetration |
| Reboxetine | Antidepressant | Modulates transporter binding | Improved solubility[3] |
Table 1: Selected marketed drugs containing a morpholine ring and the associated advantages conferred by the scaffold. Note: Not all are carboxylates but illustrate the general utility of the morpholine ring.
Application as a Chiral Building Block for Library Synthesis
Enantiopure morpholine carboxylates serve as versatile starting points for the synthesis of diverse compound libraries. The nitrogen and carboxylate groups provide two orthogonal handles for chemical modification, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).
Conclusion and Future Outlook
Chiral morpholine carboxylates represent a highly valuable and versatile scaffold in medicinal chemistry. Their ability to simultaneously confer stereochemical control, favorable physicochemical properties, and metabolic stability makes them a powerful tool for addressing the multifaceted challenges of modern drug discovery.[1][16] The continued development of novel and efficient asymmetric synthetic routes will further expand access to a wider array of substituted morpholines.[7][13] As our understanding of complex biological systems grows, the demand for sophisticated, three-dimensional molecules will increase, ensuring that chiral morpholine carboxylates remain a cornerstone of rational drug design for the foreseeable future.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]
-
Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
-
Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
National Institutes of Health. (n.d.). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Semantic Scholar. (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]
-
OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]
-
Rose, R. K. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. [Link]
-
Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
PubMed. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. [Link]
-
ResearchGate. (n.d.). Examples of drugs containing chiral carboxylic acids and derivatives. [Link]
-
CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. banglajol.info [banglajol.info]
- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Discovery and Isolation of Substituted Morpholine Natural Products: A Methodological Blueprint
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a privileged heterocyclic scaffold, integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique physicochemical properties—conferred by the embedded ether and secondary amine functionalities—allow it to modulate pharmacokinetic profiles and engage in critical binding interactions with diverse biological targets.[3][4] This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel substituted morpholine natural products. We will move beyond a simple recitation of techniques to explore the underlying rationale for methodological choices, from initial bioprospecting to the final stages of structural elucidation. This document is designed to serve as a field-proven guide for researchers aiming to tap into the vast, yet underexplored, chemical diversity of morpholine-containing natural products.
Part 1: Strategic Foundations for Discovery
The successful discovery of novel natural products is not a matter of chance but of strategic planning. The initial phases of bioprospecting and screening are critical for enriching the probability of identifying unique molecular entities with therapeutic potential.
Bioprospecting and Source Selection: A Targeted Approach
The search for novel morpholine natural products begins with the judicious selection of biological sources. While terrestrial plants have been a traditional resource, unique and structurally complex morpholines are often found in less conventional ecosystems.
-
Marine Invertebrates: Organisms such as sponges, ascidians, and mollusks are prolific producers of complex alkaloids, including those with morpholine moieties.[5][6][7][8] These organisms often exist in symbiotic relationships with microorganisms, which may be the true biosynthetic source of the compounds.[7] The intense competition and unique environmental pressures of marine habitats drive the evolution of potent chemical defenses, making them a rich hunting ground for bioactive molecules.
-
Microorganisms: Fungi and bacteria, sourced from both terrestrial and marine environments, represent a vast and genetically diverse reservoir for natural product discovery. Their rapid growth cycles and amenability to fermentation make them ideal for the sustainable production of identified compounds.
-
Ethnobotanical Leads: Plants with a history of use in traditional medicine can provide valuable leads. For instance, the alkaloid polygonapholine was isolated from the rhizome of Polygonatum altelobatum, a plant used as a tonic in Taiwan.[9]
The rationale for selection should be data-driven, leveraging ecological insights, chemotaxonomic relationships, and historical use to increase the likelihood of discovering novel chemical scaffolds.
Bioassay-Guided Fractionation: Following the Activity
Once a source organism is selected, bioassay-guided fractionation is the cornerstone strategy to isolate the active constituent. This process involves a systematic, iterative cycle of separation and biological testing, ensuring that purification efforts remain focused on the compounds responsible for the desired therapeutic effect.
The workflow begins with a crude extract of the source material, which is then subjected to a primary biological screen (e.g., cytotoxicity, antimicrobial, or enzyme inhibition assays).[1][10] If the crude extract shows promising activity, it is separated into simpler fractions using chromatographic techniques. Each fraction is then re-tested, and only the active fractions are selected for further, more refined separation. This process is repeated until a pure, bioactive compound is isolated.
Below is a logical workflow diagram illustrating this critical process.
Caption: Workflow for Bioassay-Guided Fractionation.
Part 2: A Step-by-Step Guide to Extraction and Isolation
The transition from a complex biological matrix to a pure, crystalline compound is a multi-step process requiring a combination of classical and modern techniques. The goal is to efficiently separate the target morpholine natural product from thousands of other metabolites.
Extraction: Liberating the Target Compounds
Extraction is the crucial first step where the compounds of interest are separated from the solid raw material.[11] The choice of method depends on the stability of the target compounds and the nature of the source material.
| Extraction Technique | Core Principle | Advantages | Causality & Considerations |
| Maceration | Soaking the material in a solvent at room temperature.[12] | Simple, suitable for thermolabile compounds. | Relies on solvent penetration and passive diffusion; can be time-consuming and may result in incomplete extraction.[11] |
| Soxhlet Extraction | Continuous extraction with a cycling, heated solvent.[13] | Highly efficient, requires less solvent than maceration. | The repeated heating can degrade thermally unstable compounds. Not suitable for sensitive morpholine derivatives.[13] |
| Ultrasound-Assisted (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[13] | Fast, efficient, operates at lower temperatures. | The acoustic energy accelerates mass transfer, leading to higher yields in shorter times.[11] |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[11] | "Green" technique, highly selective, solvent is easily removed. | Selectivity can be finely tuned by adjusting pressure and temperature. Ideal for non-polar to moderately polar compounds. |
The General Isolation Workflow: A Chromatographic Gauntlet
Chromatography is the definitive technique for purifying natural products from a complex extract.[11][12] The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. A multi-stage chromatographic approach is almost always necessary to achieve the high purity (>95%) required for structural elucidation and biological testing.
Caption: General Chromatographic Isolation Workflow.
Detailed Experimental Protocol: A Generalized Approach
-
Liquid-Liquid Partitioning:
-
Rationale: To perform a coarse separation of the crude extract based on polarity, simplifying the mixture for chromatography.
-
Protocol: Dissolve the crude extract in a methanol/water mixture. Sequentially extract this solution with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This partitions the compounds, with non-polar molecules migrating to the hexane layer and highly polar ones remaining in the aqueous methanol layer. Test each fraction for bioactivity to determine which to carry forward.
-
-
Column Chromatography (CC):
-
Rationale: To separate the components of the active fraction on a larger scale.
-
Protocol:
-
Pack a glass column with a stationary phase, typically silica gel.
-
Adsorb the dried active fraction onto a small amount of silica and load it onto the top of the column.
-
Elute the column with a solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a solvent gradient.
-
Collect fractions of the eluent continuously.
-
-
-
Thin-Layer Chromatography (TLC):
-
Rationale: A rapid, cost-effective method to monitor the separation achieved in CC and to identify which fractions contain similar compounds.
-
Protocol:
-
Spot small aliquots of each collected column fraction onto a silica-coated TLC plate.
-
Develop the plate in a sealed chamber containing an appropriate solvent system.
-
Visualize the separated spots using UV light and/or a chemical staining agent.
-
Fractions showing similar spot patterns (retention factor, or Rf) are pooled together for the next stage.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: The final step for achieving high purity. HPLC offers superior resolution and sensitivity compared to column chromatography.[12]
-
Protocol:
-
Inject the pooled, semi-purified fraction into an HPLC system equipped with a preparative or semi-preparative column (e.g., C18 reverse-phase).
-
Elute with a precisely controlled solvent gradient (e.g., water/acetonitrile).
-
Monitor the eluent with a detector (e.g., UV-Vis or Diode Array Detector) to generate a chromatogram.
-
Collect the peaks corresponding to individual compounds.
-
Assess the purity of the collected peaks by re-injecting a small amount onto an analytical HPLC column.
-
-
Part 3: The Final Step: Structural Elucidation
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[12][14]
The Spectroscopic Toolkit
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution instruments (HR-MS), its exact molecular formula. Fragmentation patterns can offer initial clues about the structure's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for de novo structure elucidation of natural products.[14][15] A suite of experiments is used to piece together the molecular puzzle.
Recognizing the Morpholine Signature in NMR
The morpholine ring has a distinct NMR pattern that can be a key starting point for elucidation.[16]
-
¹H NMR: Typically shows two sets of signals for the methylene (-CH₂-) protons. The protons on the carbon adjacent to the oxygen (C-O-CH₂) are deshielded and appear further downfield (typically ~3.7 ppm) compared to the protons on the carbon adjacent to the nitrogen (C-N-CH₂), which appear around ~2.8 ppm.
-
¹³C NMR: The carbon adjacent to the oxygen (C-O) will have a chemical shift around 67 ppm, while the carbon adjacent to the nitrogen (C-N) will be further upfield.[16]
-
DEPT-HSQC: A 2D NMR experiment that correlates protons with their directly attached carbons. For a morpholine ring, it will show two negative cross-peaks (indicating CH₂ groups), confirming the assignments made from the 1D spectra.[16]
Logical Flow of Structure Determination
The process of solving a structure is a logical deduction, where data from multiple experiments are integrated to build a complete picture.
Caption: Logical Workflow for Spectroscopic Structure Elucidation.
Part 4: Concluding Remarks and Future Directions
Substituted morpholine natural products represent a structurally diverse class of molecules with significant therapeutic potential. Their proven activities as anticancer, anti-inflammatory, and CNS-active agents underscore their importance in drug discovery.[1][2][3][4] The morpholine ring is not merely a passive structural element but an active pharmacophore that can impart favorable pharmacokinetic properties and engage in crucial target interactions.[3][4]
The methodologies outlined in this guide provide a robust framework for the continued exploration of nature's chemical inventory. Future efforts will undoubtedly benefit from the integration of advanced analytical techniques, such as hyphenated LC-NMR-MS systems, and genomic approaches to identify biosynthetic gene clusters for novel morpholine-containing compounds. By combining strategic bioprospecting with meticulous isolation and state-of-the-art structural elucidation, the scientific community can continue to unlock the therapeutic promise held within this remarkable class of natural products.
References
-
Hilaris Publisher. Isolation and Purification Techniques in Natural Products Chemistry. Available from: [Link]
-
Azwanida, N. N. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available from: [Link]
-
Research and Reviews. (2023). Strategies for Natural Products Isolation. Available from: [Link]
-
Altemimi, A., et al. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Available from: [Link]
-
Azwanida, N. N. (2015). Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. International Journal of Research in Engineering and Science Methodology. Available from: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]
-
Uemura, D. (n.d.). Bioactive Alkaloids from the Sea: A Review. PMC - NIH. Available from: [Link]
-
Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available from: [Link]
-
Lauber, M. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
-
Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]
-
ResearchGate. (n.d.). Bioactive alkaloids of marine origin. Available from: [Link]
-
ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives. Available from: [Link]
-
Meirelles, L. M., et al. (2022). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. MDPI. Available from: [Link]
-
Reynolds, W. F. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available from: [Link]
-
Oberry, D. (n.d.). EXPLORING MARINE ORGANISMS AS POTENTIAL SOURCES OF BIOACTIVE COMPOUNDS FOR PHARMACEUTICAL APPLICATIONS. Journal of Pharmacognosy and Phytochemicals. Available from: [Link]
-
de F. C. B. D. B. de A., et al. (2021). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. MDPI. Available from: [Link]
-
Palchykov, V. A., & K., O. M. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
-
S. M., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Alkaloids from the Sea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjpms.in [mjpms.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate
Abstract
This document provides a comprehensive experimental protocol for the synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous FDA-approved drugs, and the ability to generate complex, C-functionalized derivatives is of significant interest to researchers.[1] This guide details a robust two-step synthetic pathway commencing from the readily available amino acid, L-serine methyl ester. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices.
Introduction
The synthesis of substituted morpholines is a cornerstone of modern synthetic chemistry due to their prevalence in biologically active compounds.[2] Traditional methods for morpholine synthesis often involve harsh conditions or multi-step procedures that can be inefficient.[3] This application note outlines a streamlined approach that leverages the inherent reactivity of L-serine methyl ester as a chiral starting material.
The proposed synthetic strategy involves two key transformations:
-
Nucleophilic Ring-Opening: The synthesis initiates with the N-alkylation of L-serine methyl ester via the ring-opening of 2,2-dimethyloxirane (isobutylene oxide). This step selectively installs the required 2-hydroxy-2-methylpropyl substituent on the nitrogen atom, forming the key acyclic precursor, N-(2-hydroxy-2-methylpropyl)serine methyl ester.
-
Intramolecular Cyclodehydration: The subsequent and final step is an intramolecular cyclization of the amino alcohol intermediate to construct the morpholine ring. For this crucial transformation, we will detail a protocol based on the Mitsunobu reaction, a reliable and mild method for achieving such cyclizations with a predictable inversion of stereochemistry at the carbinol center.[4]
This protocol emphasizes operational simplicity, the use of commercially available reagents, and provides a logical framework for accessing the target molecule in a controlled manner.
I. Synthetic Scheme & Mechanism
The overall synthetic transformation is depicted below. The process begins with the preparation of the free base of L-serine methyl ester from its hydrochloride salt, followed by N-alkylation and subsequent intramolecular cyclization.
Overall Reaction
Caption: Two-step synthesis of the target morpholine derivative.
Mechanistic Rationale for Mitsunobu Cyclization
The Mitsunobu reaction is a powerful tool for dehydrative coupling, particularly for the formation of esters, ethers, and, in this case, intramolecular C-N bonds.[5] The reaction mechanism proceeds through the activation of the hydroxyl group of the intermediate by a phosphine/azodicarboxylate redox system (typically triphenylphosphine, PPh₃, and diethyl azodicarboxylate, DEAD).[4]
The key steps are:
-
Triphenylphosphine attacks DEAD to form a betaine intermediate.
-
The acidic N-H of the amino alcohol protonates the betaine.
-
The resulting alcoholate attacks the activated phosphorus, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
The now-deprotonated nitrogen acts as an intramolecular nucleophile, attacking the carbon bearing the oxyphosphonium group in an Sₙ2 fashion. This attack proceeds with a complete inversion of stereochemistry.[4][5]
Caption: Simplified workflow of the Mitsunobu cyclization mechanism.
II. Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as thionyl chloride and methyl iodide are toxic and corrosive; handle with extreme care.
Part 1: Preparation of L-Serine Methyl Ester (Free Base)
This procedure starts with the commercially available L-serine methyl ester hydrochloride.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| L-Serine methyl ester hydrochloride | 155.58 | 15.56 | 100 | 1.0 |
| Methanol (MeOH) | 32.04 | 200 mL | - | - |
| Triethylamine (TEA) | 101.19 | 11.13 | 110 | 1.1 |
| Diethyl ether (Et₂O) | 74.12 | 300 mL | - | - |
Protocol:
-
Suspend L-serine methyl ester hydrochloride (15.56 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (15.3 mL, 110 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Remove the precipitate by vacuum filtration, washing the solid with a small amount of cold methanol.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a pale yellow oil.
-
Note: The resulting L-serine methyl ester free base is often used directly in the next step without further purification. If desired, it can be purified by vacuum distillation, but this may lead to product loss.
Part 2: Synthesis of N-(2-hydroxy-2-methylpropyl)serine methyl ester (Intermediate)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| L-Serine methyl ester | 119.12 | ~11.9 | ~100 | 1.0 |
| 2,2-Dimethyloxirane | 72.11 | 8.65 | 120 | 1.2 |
| Methanol (MeOH) | 32.04 | 150 mL | - | - |
Protocol:
-
Dissolve the crude L-serine methyl ester from Part 1 in methanol (150 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Add 2,2-dimethyloxirane (10.5 mL, 120 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)serine methyl ester as a viscous oil.
-
This intermediate can be purified by flash column chromatography on silica gel, but it is often sufficiently pure to be carried directly to the next step.
Part 3: Intramolecular Cyclization to this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Intermediate from Part 2 | 191.24 | ~19.1 | ~100 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 31.5 | 120 | 1.2 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 20.9 | 120 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - | - |
Protocol:
-
In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude intermediate from Part 2 and triphenylphosphine (31.5 g, 120 mmol) in anhydrous tetrahydrofuran (200 mL).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Dissolve diethyl azodicarboxylate (DEAD, 21.0 mL, 120 mmol) in anhydrous THF (200 mL) and add it to the dropping funnel.
-
Add the DEAD solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.
-
Add diethyl ether to the residue to precipitate most of the triphenylphosphine oxide. Filter the solid and wash with cold ether.
-
Concentrate the filtrate. The residue can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
-
III. Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful formation of the morpholine ring and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and C-O-C ether linkages.
IV. Troubleshooting and Field Insights
-
Incomplete reaction in Part 2: If the N-alkylation stalls, a small amount of a Lewis acid catalyst (e.g., LiClO₄) can be added to facilitate the epoxide opening. However, this may lead to side products. Extended reaction time is generally preferred.
-
Difficulty in removing byproducts in Part 3: The byproducts of the Mitsunobu reaction can be challenging to remove. Using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by simple filtration.
-
Stereochemistry: The protocol starts with L-serine. The N-alkylation step does not affect the chiral center. The Mitsunobu reaction proceeds with inversion of configuration at the secondary alcohol of the serine backbone. This stereochemical outcome is a known and reliable feature of the reaction.[4]
V. References
-
Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2849-2855.
-
Wiśniewski, K., Kołdziejczyk, A. S., & Falkiewicz, B. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science, 4(1), 1-14.
-
Hale, E. A., Ngo, V. T., & Zhu, Q. (2020). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Chemical Society Reviews, 49(5), 1412-1445.
-
Li, B., et al. (2012). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 89, 243-253.
-
Zefirov, N. S., & Averina, E. B. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-811.
-
Park, J. M., & Garner, P. (1990). A Convenient Synthesis of N-Boc-L-Serine Methyl Ester. Organic Syntheses, 70, 164.
-
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Sibi, M. P., et al. (2001). Enantioselective Synthesis of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Journal of the American Chemical Society, 123(35), 8444–8445.
-
Ali, A., et al. (1995). Synthesis of N-(2-hydroxy-2-methyl-1-methylpropyl)-L-phenylalanyl-L-leucine methyl ester. Tetrahedron Letters, 36(17), 2979-2982.
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate.
-
Boto, A., et al. (2007). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society, 129(25), 7844–7845.
-
Lokey, R. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 891–897.
-
Han, J., et al. (2022). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 12(1), 1-15.
Sources
- 1. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 6,6-dimethylmorpholine-3-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its unique physicochemical properties—including a weak basicity compared to piperidine, metabolic stability, and the ability to improve aqueous solubility and pharmacokinetic profiles—make it an invaluable scaffold in drug design.[1][3] The introduction of stereocenters and specific substitution patterns onto the morpholine ring allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.
This guide focuses on the application of Methyl 6,6-dimethylmorpholine-3-carboxylate , a chiral building block that combines several strategic features:
-
A Stereogenic Center: The C3 position provides a defined stereochemistry, crucial for enantioselective interactions with chiral biological targets.
-
A gem-Dimethyl Group: The C6 substitution introduces conformational rigidity and steric bulk, which can be exploited to modulate binding affinity and selectivity. This group can also block potential sites of metabolism, enhancing the molecule's in vivo stability.
-
Orthogonal Functionality: The presence of a secondary amine and a methyl ester provides two distinct reactive handles that can be manipulated independently, allowing for divergent synthetic strategies.
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the potential applications and synthetic protocols involving this compound as a key intermediate in the synthesis of complex molecules.
Core Synthetic Transformations and Protocols
While specific literature detailing the reaction protocols for this compound is limited, its chemical reactivity can be confidently predicted based on well-established transformations of analogous morpholine derivatives. The following sections provide detailed, field-proven protocols for key synthetic manipulations. These protocols, while based on related substrates, serve as excellent starting points and can be adapted with minimal optimization.
N-Functionalization: Expanding the Molecular Framework
The secondary amine of the morpholine ring is a primary site for elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Reductive amination is a robust method for N-alkylation, offering a straightforward way to introduce alkyl groups under mild conditions.
Causality and Insights: This one-pot reaction proceeds via the formation of an iminium ion intermediate upon reaction of the secondary amine with an aldehyde or ketone, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride. This reductant is particularly effective as it is less basic and more selective than other borohydrides, minimizing side reactions.
Representative Protocol (Analog-Based):
-
To a stirred solution of this compound hydrochloride (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl morpholines which are common motifs in centrally active agents.
Causality and Insights: This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the morpholine amine and subsequent reductive elimination to form the N-aryl product. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands generally providing the best results.
Representative Protocol (Analog-Based):
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base such as cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane (5 mL/mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Ester Manipulation: Diversification of the Carboxylate Moiety
The methyl ester at the C3 position offers a versatile handle for further derivatization, including conversion to amides, alcohols, or the parent carboxylic acid.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation or other modifications.
Causality and Insights: This reaction is typically carried out under basic conditions using a hydroxide source like lithium hydroxide (LiOH). The use of a mixed solvent system, such as THF/water or methanol/water, ensures the solubility of both the ester starting material and the hydroxide reagent.
Representative Protocol (Analog-Based):
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.
The formation of amides from the C3-carboxylate is a critical step in building larger, drug-like molecules. This is typically achieved by first converting the ester to the carboxylic acid, followed by coupling with a desired amine.
Causality and Insights: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid for nucleophilic attack by the amine. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize any hydrochloride salts and facilitate the reaction.
Representative Protocol (Analog-Based):
-
To a solution of the 6,6-dimethylmorpholine-3-carboxylic acid (1.0 eq) in DMF or DCM, add the desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Data and Workflow Visualization
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key transformations described above, based on analogous systems. Researchers should consider these as starting points for optimization.
| Transformation | Reagents & Conditions | Typical Yield | Notes |
| N-Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Et₃N, DCM, rt | 60-90% | Tolerates a wide range of functional groups. |
| N-Arylation | Aryl-Br/Cl, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100 °C | 50-85% | Requires inert atmosphere; ligand and base choice can be critical. |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, rt | >90% | Reaction is typically clean and high-yielding. |
| Amide Coupling | Amine, HATU, DIPEA, DMF, rt | 70-95% | A wide variety of coupling agents can be used. |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic transformations.
Caption: N-Functionalization pathways for the title compound.
Sources
Asymmetric Synthesis of Pharmaceutical Intermediates Utilizing Morpholine Scaffolds
An Application Note and Protocol Guide
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including low lipophilicity, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it a desirable component in the design of novel therapeutics. The morpholine moiety is a key structural feature in a number of marketed drugs, including the antibiotic Linezolid, the antiemetic Aprepitant, and the kinase inhibitor Gefitinib. The stereochemistry of the morpholine ring and its substituents plays a critical role in determining the pharmacological activity and safety profile of these drugs. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral morpholine derivatives is of paramount importance in pharmaceutical research and development.
This application note provides a comprehensive overview of modern asymmetric strategies for the synthesis of enantiomerically enriched morpholine-containing pharmaceutical intermediates. We will delve into the mechanistic underpinnings of various synthetic approaches and provide detailed, field-proven protocols for key transformations.
Strategic Approaches to Asymmetric Morpholine Synthesis
The enantioselective synthesis of substituted morpholines can be broadly categorized into three main strategies:
-
Chiral Pool Synthesis: This classical approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the morpholine ring. The inherent chirality of the starting material dictates the stereochemistry of the final product.
-
Substrate-Controlled Diastereoselective Synthesis: In this strategy, a chiral auxiliary is appended to an achiral substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is typically removed in a subsequent step.
-
Catalytic Enantioselective Synthesis: This is the most modern and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of morpholines.
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Catalytic Enantioselective Synthesis: A Focus on Modern Methodologies
Catalytic enantioselective methods offer significant advantages in terms of efficiency and sustainability. Here, we highlight two powerful approaches for the asymmetric synthesis of morpholine intermediates.
Organocatalytic Asymmetric Intramolecular Cyclization
Proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. One notable application is the enantioselective intramolecular cyclization of dialdehydes to form chiral morpholine precursors.
Mechanism of Action:
The proposed catalytic cycle involves the formation of an enamine intermediate between the proline catalyst and one of the aldehyde functionalities. This is followed by a stereoselective intramolecular Michael addition to the other aldehyde group, driven by the chiral environment of the catalyst. Subsequent hydrolysis releases the cyclized product and regenerates the catalyst.
Caption: Organocatalytic cycle for asymmetric intramolecular cyclization.
Transition-Metal Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral enamines or enol ethers is a highly efficient method for the synthesis of chiral amines and ethers, respectively. This strategy can be adapted to the synthesis of chiral morpholines.
Mechanism of Action:
A chiral transition-metal complex, typically featuring a rhodium or ruthenium center and a chiral phosphine ligand, coordinates to the double bond of the prochiral substrate. Hydrogen is then delivered stereoselectively to one face of the double bond, leading to the formation of the enantiomerically enriched product. The choice of ligand is crucial for achieving high enantioselectivity.
Caption: Workflow for transition-metal catalyzed asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a Chiral Morpholine Precursor
This protocol describes the enantioselective synthesis of a bicyclic morpholine precursor via an intramolecular Michael addition, a key step in the synthesis of various pharmaceutical intermediates.
Materials and Reagents:
-
2-(2-Formylphenoxy)acetaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-formylphenoxy)acetaldehyde (1.0 mmol) in DMSO (5 mL) was added (S)-proline (0.1 mmol, 10 mol%).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was quenched with saturated aqueous sodium bicarbonate (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired chiral morpholine precursor.
Characterization:
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation for the Synthesis of a Chiral Morpholine Intermediate
This protocol outlines the synthesis of a key chiral morpholine intermediate for the preparation of the antibiotic Linezolid.
Materials and Reagents:
-
N-Cbz-2-morpholinone
-
[Rh(COD)2]BF4
-
(+)-DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Methanol
-
Hydrogen gas
Procedure:
-
A pressure vessel was charged with N-Cbz-2-morpholinone (1.0 mmol), [Rh(COD)2]BF4 (0.01 mmol, 1 mol%), and (+)-DIOP (0.012 mmol, 1.2 mol%).
-
The vessel was purged with argon, and degassed methanol (5 mL) was added.
-
The vessel was then pressurized with hydrogen gas (50 psi) and the mixture was stirred at room temperature for 12 hours.
-
The pressure was carefully released, and the solvent was removed under reduced pressure.
-
The residue was purified by flash chromatography on silica gel to yield the desired chiral morpholine intermediate.
Characterization:
The enantiomeric purity of the product can be determined by chiral GC or HPLC analysis.
Data Summary
| Catalyst/Method | Substrate | Product | ee/dr | Yield | Reference |
| (S)-Proline | 2-(2-Formylphenoxy)acetaldehyde | Bicyclic morpholine precursor | 95% ee | 85% | |
| [Rh(COD)2]BF4 / (+)-DIOP | N-Cbz-2-morpholinone | Chiral N-Cbz-morpholine | >99% ee | 92% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low enantioselectivity | Impure catalyst or solvent; incorrect catalyst loading | Use freshly purified catalyst and high-purity, dry solvents; optimize catalyst loading |
| Incomplete reaction | Insufficient reaction time or temperature; catalyst deactivation | Monitor the reaction by TLC or GC/MS and extend the reaction time if necessary; consider increasing the temperature; ensure inert atmosphere for sensitive catalysts |
| Difficult purification | Close Rf values of product and starting material | Optimize the eluent system for column chromatography; consider derivatization to facilitate separation |
Conclusion
The asymmetric synthesis of morpholine scaffolds is a vibrant area of research with significant implications for the pharmaceutical industry. The development of novel and efficient catalytic enantioselective methods continues to provide access to a wide range of chiral morpholine-containing building blocks. The protocols and strategies outlined in this application note offer a practical guide for researchers and scientists engaged in the synthesis of these important pharmaceutical intermediates.
References
-
The morpholine scaffold in medicinal chemistry. Future Medicinal Chemistry. URL: [Link]
-
Organocatalytic Asymmetric Formal [4+2] Cycloaddition of 2-(2-Formylphenoxy)acetaldehydes and Hydrazones for the Synthesis of Chiral 1,4-Benzoxazines. The Journal of Organic Chemistry. URL: [Link]
-
A concise asymmetric synthesis of linezolid. Tetrahedron: Asymmetry. URL: [Link]
Application Notes and Protocols: N-Alkylation Reactions of Methyl 6,6-dimethylmorpholine-3-carboxylate
Introduction: The Strategic Importance of N-Substituted Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. The specific substrate, Methyl 6,6-dimethylmorpholine-3-carboxylate, represents a particularly valuable chiral building block. The gem-dimethyl group at the C-6 position can impart conformational rigidity and act as a metabolic shield, potentially improving the pharmacokinetic profile of a drug candidate.
The secondary amine of this morpholine derivative is a versatile handle for chemical modification, with N-alkylation being the most fundamental transformation. This process allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful N-alkylation of this important synthetic intermediate.
Pillar 1: Core Chemical Principles of N-Alkylation
The N-alkylation of a secondary amine like this compound is a cornerstone reaction in organic synthesis. Understanding the underlying principles is critical for method selection and optimization.
The SN2 Pathway and the Challenge of Over-Alkylation
The most direct method for N-alkylation involves the reaction of the amine with an alkyl halide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]
A significant challenge in the alkylation of amines is the potential for over-alkylation.[2][3] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another equivalent of the alkyl halide to form a quaternary ammonium salt.[3] While this can be a desired outcome in some cases, it is typically an unwanted side reaction when synthesizing tertiary amines. Fortunately, the steric hindrance provided by the gem-dimethyl group and the adjacent ester on the morpholine ring may help to mitigate the rate of this second alkylation.
The Essential Role of a Base
During the SN2 reaction, a hydrohalic acid (e.g., HBr, HCl) is generated as a byproduct. This acid will readily protonate any available amine, including the starting material, converting it into its non-nucleophilic ammonium salt.[4] This effectively halts the reaction. To ensure complete conversion, a base must be added to neutralize the acid as it is formed, thereby regenerating the free, nucleophilic amine.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction rates and side-product formation.[5]
Alternative Strategies for Controlled Mono-Alkylation
To circumvent the issue of over-alkylation and expand substrate scope, alternative methods are frequently employed.
-
Reductive Amination: This is arguably the most common and reliable method for the N-alkylation of secondary amines.[6] The reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[6] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and 2-picoline borane.[7][8] This one-pot procedure is highly efficient and generally provides clean, selective mono-alkylation.[6]
-
Catalytic Alkylation with Alcohols (Borrowing Hydrogen): This emerging green chemistry approach uses alcohols as alkylating agents, with water as the only byproduct.[9][10] A transition metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily "borrows" hydrogen from the alcohol to generate an aldehyde in situ.[11][12][13] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to complete the cycle.
Pillar 2: Verifiable Experimental Protocols
The following protocols provide detailed, step-by-step procedures for two primary methods of N-alkylation. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative alkyl halide.
Materials and Reagents:
-
This compound hydrochloride
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 - 3.0 eq), and anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).
-
Scientist's Note: The hydrochloride salt of the starting material is used here. An extra equivalent of base is required to neutralize the HCl salt in addition to the acid generated during the reaction. If starting from the free base, 1.5 equivalents of K₂CO₃ is sufficient.
-
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Affix a condenser to the flask and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylated product.
-
Scientist's Note: The tertiary amine product may streak on the silica gel column. Adding 0.5-1% triethylamine to the eluent system can help to mitigate this issue and improve peak shape.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines a general procedure using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.
Materials and Reagents:
-
This compound (free base)
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction and work-up
Step-by-Step Methodology:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen aldehyde (1.2 eq). Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M).
-
Scientist's Note: A small amount of acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion intermediate, though it is not always necessary.
-
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes.
-
Caution: The addition of NaBH(OAc)₃ can be mildly exothermic. Portion-wise addition helps to control the temperature.
-
-
Reaction: Continue to stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 2-16 hours).
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification and Characterization: Filter and concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography and characterize the product as described in Protocol 1.
Pillar 3: Data, Visualization, and Troubleshooting
Comparative Data Summary
The following table provides a reference for typical reaction parameters. Yields are highly dependent on the specific substrates and optimization.
| Alkylation Method | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temp (°C) | Typical Time (h) |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | DMF | 25 | 2-6 |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 60 | 4-12 | |
| 3-Bromopropane | Cs₂CO₃ | DMF | 80 | 8-16 | |
| Reductive Amination | Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | 25 | 2-4 |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 12-24 | |
| Cyclohexanecarboxaldehyde | 2-Picoline Borane | MeOH | 25 | 6-12 |
Experimental Workflow Visualization
Caption: General workflow for N-alkylation experiments.
Decision Framework for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
Troubleshooting & Field-Proven Insights
-
Problem: Low or No Conversion.
-
Causality: For direct alkylation, the alkyl halide may be unreactive (e.g., alkyl chlorides or sterically hindered halides). The base may not be strong enough or soluble enough in the chosen solvent. For reductive amination, the iminium ion may not be forming efficiently, or the reducing agent may have degraded.
-
Solution: For direct alkylation, switch from a chloride to a bromide or iodide, which are better leaving groups. Consider a more polar aprotic solvent like DMF to increase reaction rates. For reductive amination, add a catalytic amount of acetic acid to promote iminium formation. Always use freshly opened or properly stored reducing agents.
-
-
Problem: Formation of Quaternary Ammonium Salt.
-
Causality: This arises from the tertiary amine product reacting further with the alkylating agent. It is more common with highly reactive, unhindered alkylating agents like methyl iodide and when an excess of the alkylating agent is used.[3]
-
Solution: Use a stoichiometry of 1:1 or a slight excess of the amine (e.g., 1.1 eq amine to 1.0 eq halide). Add the alkyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. Reductive amination is inherently less prone to this issue.
-
-
Problem: Difficult Purification.
-
Causality: N-alkylated products are basic and can interact strongly with the acidic silica gel used in column chromatography, leading to tailing or complete retention on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide in the eluent mixture. This will cap the acidic silanol groups and allow for cleaner elution of the basic product.
-
References
-
Gál, M., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
-
Sommer, H. Z., et al. (1974). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Mohri, K., et al. (1995). A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine. Chemical and Pharmaceutical Bulletin, 43(1), 159-161. [Link]
-
Gál, M., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]
-
Gál, M., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Hunt, I. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]
-
Azizi, Z., et al. (2023). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Scientific Reports, 13(1), 15286. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(11), 3362. [Link]
- Zhang, Y., et al. (2013). Synthesis method of substituted N-phenyl morpholine compound.
-
Piego, O., et al. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 114. [Link]
-
Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3296-3308. [Link]
-
Garg, N. K., et al. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. [Link]
-
Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 999-1014. [Link]
-
Li, F., et al. (2014). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 16(5), 2542-2549. [Link]
-
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1655-1659. [Link]
-
Guin, A. K., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Organic Chemistry Portal. [Link]
-
Sneddon, H. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 10. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of Morpholine Derivatives
Introduction: The Morpholine Scaffold and the Imperative for Controlled Synthesis
Morpholine, a six-membered heterocyclic ring featuring both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including its ability to enhance aqueous solubility and modulate pharmacokinetic profiles, have cemented its status as a privileged scaffold in drug discovery.[5] The synthesis of complex, functionally diverse morpholine derivatives is therefore a critical endeavor for researchers in pharmaceuticals and agrochemicals.[1][3]
However, the inherent reactivity of the secondary amine within the morpholine ring presents a significant synthetic challenge. Unchecked, this nucleophilic nitrogen can interfere with desired chemical transformations on other parts of the molecule. This necessitates a robust strategy of temporary "masking" or protection of the morpholine nitrogen. This guide provides an in-depth exploration of common protecting group strategies, offering practical insights and detailed protocols to empower researchers in the precise and efficient synthesis of novel morpholine-containing compounds.
Pillar 1: Selecting the Right Shield - A Comparative Analysis of N-Protecting Groups for Morpholine
The choice of a protecting group is a critical decision that dictates the overall synthetic route.[6] An ideal protecting group should be easy to install and remove in high yields under mild conditions that do not affect other functional groups in the molecule.[6][7][8] This principle of selective removal is known as orthogonality .[6][7][9] For morpholine synthesis, the most prevalent and effective protecting groups for the secondary amine are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
The selection among these is governed by the planned subsequent reaction conditions. For instance, if a downstream step requires strongly acidic conditions, a Boc group, which is acid-labile, would be an inappropriate choice. Conversely, if the synthesis involves a hydrogenation step, the hydrogenolytically cleavable Cbz and Bn groups should be avoided.
Below is a comparative summary of these key protecting groups:
| Protecting Group | Structure | Common Reagents for Protection | Key Stability Characteristics | Common Deprotection Methods |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to bases, nucleophiles, and catalytic hydrogenation.[10] | Acidic conditions (e.g., TFA, HCl).[11][12][13][14] | |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl)[15] | Stable to acidic and some basic conditions.[16][17] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[16][18] | |
| Bn (Benzyl) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl)[19] | Stable to a wide range of non-reductive conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[19][20] |
Pillar 2: The Causality of Choice - Strategic Application and Orthogonality
A well-designed synthesis of a complex morpholine derivative often requires the use of multiple, orthogonal protecting groups.[9][21] This allows for the selective deprotection and modification of different functional groups within the same molecule without affecting others.
Consider a scenario where a morpholine derivative requires modification at a distal hydroxyl group via a reaction that is incompatible with a free secondary amine. Furthermore, a subsequent step involves the removal of the nitrogen protecting group to allow for N-alkylation, all while preserving an acid-sensitive silyl ether protecting the hydroxyl group.
This synthetic challenge can be addressed using an orthogonal protecting group strategy, as illustrated in the workflow below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. biosynth.com [biosynth.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. jocpr.com [jocpr.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. ijacskros.com [ijacskros.com]
- 18. scientificupdate.com [scientificupdate.com]
- 19. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. Benzyl Ethers [organic-chemistry.org]
- 21. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Enantiopure Methyl 6,6-dimethylmorpholine-3-carboxylate
An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of enantiopure Methyl 6,6-dimethylmorpholine-3-carboxylate, a valuable chiral building block in medicinal chemistry. The described synthetic strategy is designed for scalability and robustness, focusing on a three-stage process: initial synthesis of the racemic carboxylic acid, subsequent chiral resolution via diastereomeric salt formation, and final esterification. This guide details step-by-step protocols, explains the rationale behind key experimental choices, and addresses critical considerations for process scale-up, ensuring scientific integrity and practical applicability for researchers in drug development and process chemistry.
Introduction and Strategic Overview
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Specifically, chiral substituted morpholines, such as this compound, serve as crucial intermediates in the synthesis of complex pharmaceutical agents where stereochemistry dictates biological activity. The gem-dimethyl group at the 6-position can impart conformational rigidity and improved metabolic stability.
While numerous methods exist for the asymmetric synthesis of morpholine derivatives, including organocatalytic and enzymatic approaches, classical chiral resolution often presents a more pragmatic and economically viable strategy for large-scale production.[2][3] This is particularly true when a robust and efficient racemization process for the undesired enantiomer can be established, allowing for a theoretically quantitative yield.
This application note outlines a scalable synthetic route commencing with the construction of the racemic 6,6-dimethylmorpholine-3-carboxylic acid. This is followed by a classical resolution protocol using a chiral resolving agent to isolate the desired enantiomer. The final step involves a straightforward and high-yielding esterification to afford the target molecule. This approach is selected for its reliance on well-established, cost-effective, and scalable chemical transformations.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below. It involves the synthesis of the racemic carboxylic acid, followed by chiral resolution and subsequent esterification.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic 6,6-dimethylmorpholine-3-carboxylic acid
The synthesis of the racemic morpholine core can be achieved through various methods, including the annulation of 1,2-amino alcohols.[4][5] A plausible and scalable approach involves the reaction of 2-amino-2-methyl-1-propanol with a suitable three-carbon synthon, followed by cyclization. For the purpose of this guide, we will assume the availability of the racemic carboxylic acid as the starting point for the key chiral resolution and esterification steps, as its synthesis can be accomplished via multiple established routes for substituted morpholines.[6]
Part 2: Chiral Resolution of (±)-6,6-dimethylmorpholine-3-carboxylic acid
Classical resolution by the formation of diastereomeric salts is a robust and scalable method for separating enantiomers of chiral carboxylic acids.[3][] This protocol utilizes a chiral amine as the resolving agent. The choice of resolving agent is critical and often requires empirical screening for optimal results in terms of diastereomer solubility and crystal quality. (R)-(+)-1-Phenylethylamine is a common and effective resolving agent for many chiral acids.
Protocol 2.1: Diastereomeric Salt Formation and Separation
-
Dissolution: In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge racemic 6,6-dimethylmorpholine-3-carboxylic acid (100 g, 0.578 mol) and methanol (1 L). Stir the mixture at ambient temperature until all solids are dissolved.
-
Addition of Resolving Agent: Slowly add (R)-(+)-1-phenylethylamine (70 g, 0.578 mol, 1.0 eq.) to the solution over 30 minutes. A slight exotherm may be observed.
-
Crystallization: Heat the resulting clear solution to 50°C. Then, slowly cool the mixture to ambient temperature over 4 hours to induce crystallization. Further cool the mixture to 0-5°C and hold for an additional 2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Isolate the precipitated solid by filtration, and wash the filter cake with cold methanol (2 x 100 mL).
-
Drying: Dry the solid under vacuum at 40°C to a constant weight. This solid is the diastereomerically enriched salt.
-
Mother Liquor Treatment: The mother liquor contains the other diastereomeric salt. This can be processed separately to recover the other enantiomer or the resolving agent can be recovered and the undesired enantiomer can potentially be racemized for recycling.
Caption: Diagram of the chiral resolution process.
Protocol 2.2: Liberation of the Enantiopure Carboxylic Acid
-
Suspension: Suspend the dried diastereomeric salt (e.g., 80 g) in a mixture of water (400 mL) and ethyl acetate (400 mL) in a 1 L reactor.
-
Acidification: Cool the mixture to 10-15°C and slowly add 2 M hydrochloric acid with vigorous stirring until the pH of the aqueous layer is approximately 2.
-
Extraction: Continue stirring for 30 minutes. The layers will separate. The organic layer contains the free carboxylic acid, and the aqueous layer contains the hydrochloride salt of the resolving agent.
-
Separation and Washing: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure 6,6-dimethylmorpholine-3-carboxylic acid.
Part 3: Esterification to Enantiopure this compound
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and to drive it to completion, the alcohol is typically used in excess as the solvent.[8][9]
Protocol 3.1: Fischer Esterification
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the enantiopure 6,6-dimethylmorpholine-3-carboxylic acid (50 g, 0.289 mol) in methanol (500 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (300 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.
Quantitative Data Summary
The following table provides representative data for the key steps of the synthesis. Note that yields are indicative and may vary based on reaction scale and optimization.
| Step | Product | Starting Material | Representative Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
| 2.1 | Diastereomerically Enriched Salt | Racemic Carboxylic Acid | 40-45% (based on racemate) | >98% | >95% de |
| 2.2 | Enantiopure Carboxylic Acid | Diastereomeric Salt | >95% | >99% | >99% ee |
| 3.1 | Enantiopure Methyl Ester | Enantiopure Carboxylic Acid | 85-95% | >99% | >99% ee |
Analytical Methods: Determination of Enantiomeric Purity
The enantiomeric excess (ee) of the final product and the chiral carboxylic acid intermediate should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 5.1: Chiral HPLC Method
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series), is typically effective for separating enantiomers of cyclic amino acid derivatives.[10][11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes). A typical starting condition could be 90:10 hexane:isopropanol.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: The two enantiomers should exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the peak areas.
Scale-up Considerations and Scientific Rationale
-
Heat Management: The addition of the resolving agent and the acid catalyst for esterification can be exothermic. On a large scale, these additions should be performed slowly with efficient cooling to maintain control over the reaction temperature.[12]
-
Crystallization Control: The cooling rate during the diastereomeric salt crystallization is crucial for obtaining high diastereomeric purity and good crystal morphology, which aids in filtration. Seeding with a small amount of the desired diastereomeric salt can improve reproducibility.
-
Solvent Selection and Recovery: For industrial-scale synthesis, the choice of solvents is critical. Methanol and ethyl acetate are common and relatively inexpensive. Implementing solvent recovery and recycling systems can significantly improve the process economics.
-
Racemization of the Unwanted Enantiomer: To improve the overall process efficiency and atom economy, developing a protocol to racemize the undesired enantiomer from the mother liquor of the resolution step is highly desirable. This would allow it to be recycled back into the resolution process.
-
Purification: While vacuum distillation is feasible for the final ester, on a very large scale, crystallization might be a more cost-effective purification method if a suitable solvent system can be identified.
References
-
D. W. Young, S. Chamakuri, et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Org Lett., 26(17), 3493–3497. Available at: [Link]
-
K. G. Ortiz, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved from [Link]
-
K. G. Ortiz, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]
-
A. T. Brusoe, et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]
-
K. A. Tran, et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]
-
J. J. L. Hof. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Available at: [Link]
-
Q. Yang, et al. (2008). Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. ResearchGate. Available at: [Link]
-
M. D. Weingarten, et al. (2010). Enantioselective Resolving Resins from a Combinatorial Library. Kinetic Resolution of Cyclic Amino Acid Derivatives. Journal of the American Chemical Society, 132(25), 8569–8571. Available at: [Link]
-
J. Ashenhurst. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
A. M. El-Didamony, et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Available at: [Link]
-
S. S. H. Davarpanah, et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
S. Ahuja. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1). Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
V. Kannappan. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
- F. De Campo, et al. (2012). Method for carboxylic acid esterification. Google Patents.
-
S. N. Meyyanathan, et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(6), 2783. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
Application of Methyl 6,6-dimethylmorpholine-3-carboxylate in Peptide Synthesis: A Guide to Crafting Novel Peptidomimetics
Introduction: Beyond the Canonical Twenty—The Role of Constrained Scaffolds in Modern Peptide Science
In the landscape of contemporary drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, natural peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their efficacy and bioavailability. To overcome these challenges, medicinal chemists are increasingly turning to the incorporation of unnatural, conformationally constrained amino acids.[1][2][3] These novel building blocks serve to rigidify the peptide backbone, leading to the formation of stable secondary structures, known as foldamers, and enhancing resistance to enzymatic degradation.[4][5][6]
Methyl 6,6-dimethylmorpholine-3-carboxylate emerges as a chiral building block of significant interest in this domain.[7][8][9] Its morpholine scaffold introduces a unique structural constraint, while the gem-dimethyl group at the 6-position further restricts conformational freedom.[10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of novel peptidomimetics. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the anticipated impact of this building block on peptide structure and function.
The Scientific Rationale: Why Incorporate a Dimethylmorpholine Moiety?
The decision to incorporate a non-natural amino acid analogue like this compound is driven by several key objectives in peptide design:
-
Conformational Rigidity: The cyclic nature of the morpholine ring, combined with the steric hindrance from the gem-dimethyl groups, significantly reduces the number of accessible conformations for the peptide backbone in the vicinity of this residue. This can be instrumental in locking the peptide into a bioactive conformation, thereby enhancing its affinity for a biological target.[11][12][13]
-
Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences. The introduction of a morpholine-based residue creates a non-natural linkage that is resistant to cleavage by common proteases, thus extending the in vivo half-life of the peptide therapeutic.[12]
-
Modulation of Physicochemical Properties: The morpholine ring, with its ether linkage, can alter the polarity and hydrogen bonding capacity of the peptide backbone. This can influence solubility, membrane permeability, and other pharmacokinetic properties.[14]
-
Scaffold for Novel Topographies: Morpholine-based building blocks are foundational for creating unique three-dimensional structures, or foldamers, that can mimic the secondary structures of natural peptides (e.g., β-turns, helices) or adopt entirely new conformations.[15][16]
Experimental Workflow: A Step-by-Step Guide to Integration
The incorporation of this compound into a growing peptide chain follows the fundamental principles of solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The key is to treat the molecule as a custom amino acid. The following workflow outlines the critical steps.
Caption: Workflow for incorporating the morpholine building block.
Detailed Protocols
Protocol 1: N-Terminal Protection of this compound
The secondary amine of the morpholine ring must be protected to prevent self-coupling and to control the direction of peptide synthesis. The choice between Fmoc (acid-labile) and Boc (base-labile) protecting groups will depend on the overall synthetic strategy for the peptide.
Materials:
-
This compound hydrochloride
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Boc-anhydride
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure (Fmoc Protection):
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (2.5 eq) and stir until the starting material dissolves completely.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in DCM.
-
Add the Fmoc-OSu solution dropwise to the solution from step 2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Fmoc-Methyl 6,6-dimethylmorpholine-3-carboxylate.
Protocol 2: Saponification of the Methyl Ester
For standard amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
N-Fmoc-Methyl 6,6-dimethylmorpholine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-protected methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid.
Protocol 3: Coupling into a Peptide Sequence (SPPS)
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid (from Protocol 2)
-
Coupling reagent: HBTU/HOBt, HATU, or DIC/Oxyma
-
Base: DIPEA
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, pre-activate the N-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid (3-5 eq) with the chosen coupling reagent (e.g., HATU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The steric hindrance of the gem-dimethyl groups may necessitate a longer coupling time or double coupling.
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Wash the resin thoroughly with DMF.
-
Proceed with the standard Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin again with DMF to prepare for the coupling of the next amino acid.
Data and Expected Outcomes
The incorporation of this compound is expected to influence the resulting peptide's properties significantly.
| Property | Expected Outcome | Rationale |
| Conformational Flexibility | Reduced | The cyclic and substituted nature of the morpholine ring restricts dihedral angles of the peptide backbone. |
| Proteolytic Stability | Increased | The unnatural morpholine structure is not a substrate for common proteases. |
| Solubility | Potentially altered | The ether oxygen and overall change in polarity can impact solubility in aqueous and organic media. |
| Secondary Structure | Induction of turns or specific folds | The constrained geometry can promote the formation of well-defined secondary structures. |
Troubleshooting and Advanced Considerations
-
Slow Coupling Reactions: Due to the steric bulk of the 6,6-dimethyl groups, coupling reactions may be sluggish. Consider using more potent coupling reagents like HATU, increasing the reaction time, or performing a double coupling.
-
Aggregation: For hydrophobic sequences, the incorporation of this building block might influence aggregation. The use of pseudoproline dipeptides or backbone-protecting groups in other parts of the sequence can be beneficial.
-
Diastereomers: If the synthesis of this compound results in a racemic mixture, diastereomeric peptides will be formed. It is crucial to use an enantiomerically pure starting material for stereochemically defined final products.
Conclusion
This compound is a valuable chiral building block for the synthesis of novel peptidomimetics with enhanced structural and biological properties. Its incorporation allows for the creation of conformationally constrained peptides with improved stability, offering exciting possibilities for the development of new therapeutics and advanced biomaterials. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this and other morpholine-based amino acid analogues in their peptide synthesis endeavors.
References
-
Schiaroli, N., Papis, M., Colombo, S., Spanu, D., Recchia, S., Loro, C., & Pignataro, L. (2024). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Asian Journal of Organic Chemistry, 13(1), e202300540. Available from: [Link]
-
Schiaroli, N., Papis, M., Colombo, S., Spanu, D., Recchia, S., Loro, C., & Pignataro, L. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. IRIS - Insubria. Available from: [Link]
-
Oba, M. (2019). Peptide Foldamers: Structural Control and Cell-penetrating Ability. YAKUGAKU ZASSHI, 139(4), 545-553. Available from: [Link]
-
Schiaroli, N., et al. (2024). Front Cover: Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Asian Journal of Organic Chemistry, 13(1). Available from: [Link]
-
Schiaroli, N., Papis, M., Colombo, S., Spanu, D., Recchia, S., Loro, C., & Pignataro, L. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. ResearchGate. Available from: [Link]
-
Portoghese, P. S., et al. (2002). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available from: [Link]
-
Kazmierski, W. M. (Ed.). (2008). Peptidomimetics, a synthetic tool of drug discovery. Perspectives in medicinal chemistry, 2, 1-13. Available from: [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available from: [Link]
-
Al-Warhi, T. I., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available from: [Link]
-
Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. Available from: [Link]
-
Organic Process Research & Development. (2019). Preparing Unnatural Amino Acids. ResearchGate. Available from: [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available from: [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]
-
Reimer, J. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14319–14323. Available from: [Link]
-
Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of medicinal chemistry, 38(22), 4437–4446. Available from: [Link]
-
D'Souza, R. N., & Pophristic, V. (2022). Reprogramming natural proteins using unnatural amino acids. RSC chemical biology, 3(8), 947–966. Available from: [Link]
-
Pellicciari, R., et al. (1993). Conformationally constrained amino acids: A concise route to a methionine analogue. Tetrahedron Letters, 34(44), 7015-7018. Available from: [Link]
-
Karoyan, P., & Chassaing, G. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available from: [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available from: [Link]
-
Farley, C. A. (2014). Synthesis of a Novel Unnatural Amino Acid for Protein Incorporation and Click Mediated Conjugation. Undergraduate Honors Theses. Available from: [Link]
-
Tantry, S. J., et al. (2001). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of peptide research, 57(3), 252–261. Available from: [Link]
-
Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 88(10), 6539–6551. Available from: [Link]
-
Paterson, I., & Scott, J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available from: [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available from: [Link]
-
Pápai, V., & Fülöp, F. (2021). Chiral Building Blocks in Asymmetric Synthesis. ResearchGate. Available from: [Link]
Sources
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine Scaffolds’ Preparation for Foldamers’ Design and Construction [irinsubria.uninsubria.it]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Diastereoselective Reactions Involving Chiral Morpholine-3-Carboxylates and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[4][5][6] When chirality is introduced, particularly in the form of substituted morpholine-3-carboxylates, these scaffolds become powerful building blocks for creating complex, three-dimensional molecules with precise stereochemical control.[7][8] Diastereoselective reactions are paramount in this context, allowing for the synthesis of specific stereoisomers, which is often critical for biological activity and reducing off-target effects. This guide provides an in-depth exploration of the principles and protocols governing diastereoselective reactions for the synthesis of these valuable chiral morpholine derivatives.
Part 1: The Foundation of Stereocontrol in Morpholine Synthesis
The ability to control the spatial arrangement of atoms is central to modern organic synthesis. In the context of chiral morpholine scaffolds, diastereoselectivity is typically achieved by leveraging a pre-existing stereocenter to influence the formation of a new one. The inherent conformational preferences of the six-membered ring are the key to this control.
Causality of Diastereoselection: The Chair-like Transition State
The most stable conformation of a morpholine ring is a chair-like structure. When a reaction proceeds through a transition state that resembles this conformation, the substituents will preferentially occupy positions that minimize steric hindrance and unfavorable electronic interactions.
-
Influence of Existing Stereocenters: Synthesis often begins with an enantiopure starting material, such as a derivative of a chiral amino acid or amino alcohol.[4][9][10][11][12] This initial stereocenter acts as a "directing group."
-
Minimization of 1,3-Diaxial Interactions: During ring formation or substitution, incoming groups are directed to adopt an equatorial position to avoid steric clashes with existing axial substituents (1,3-diaxial strain). This energetic preference is often the primary driver for high diastereoselectivity.[13]
-
Anomeric and Pseudo-A1,3 Strain Effects: In specific cases, such as the formation of morpholine hemiaminals, electronic effects like the anomeric effect or the avoidance of strain between substituents on the nitrogen and C-3 position can dictate the stereochemical outcome, sometimes favoring an axial position for certain groups.[14][15]
The following diagram illustrates how a substituent on a precursor chain directs the stereochemistry during a cyclization reaction to preferentially form one diastereomer.
Caption: Conformational control in diastereoselective cyclization.
Part 2: Key Methodologies for Diastereoselective Morpholine Synthesis
Several robust strategies have been developed to synthesize substituted morpholines with high diastereoselectivity. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Intramolecular Cyclization: This is a common and effective approach. An open-chain precursor, typically derived from a chiral amino alcohol, is induced to cyclize.
-
Halocyclization: An electrophile, such as bromine, is used to trigger the cyclization of an N-allyl-β-aminoalcohol. The reaction proceeds through a cyclic bromonium ion intermediate, and the subsequent intramolecular attack by the hydroxyl group occurs stereospecifically.[16]
-
Michael Addition: An intramolecular aza- or oxa-Michael addition can be used to form the morpholine ring. In this strategy, the stereochemistry is controlled by the facial selectivity of the nucleophilic attack on the Michael acceptor, which is influenced by the existing chiral center.[17]
-
-
Multi-component Reactions: These reactions offer high efficiency by combining three or more starting materials in a single step. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can produce highly substituted morpholines. While the initial diastereoselectivity can be modest, it can sometimes be improved through subsequent epimerization.[18]
-
Catalytic Asymmetric Hydrogenation: For the synthesis of 2-substituted chiral morpholines, the asymmetric hydrogenation of a corresponding dehydromorpholine precursor is a powerful technique. Using a chiral catalyst, such as a bisphosphine-rhodium complex, allows for the highly enantioselective and diastereoselective reduction of the double bond.[19][20][21]
Part 3: Detailed Application Protocol
This section provides a detailed, step-by-step protocol for the diastereoselective synthesis of a chiral morpholine derivative via electrophile-induced bromocyclization, adapted from the work of Nurnabi and Ismail.[16] This method exemplifies how a stereocenter derived from a natural amino acid directs the formation of a new stereocenter with high fidelity.
Workflow: Diastereoselective Bromocyclization
Caption: General workflow for diastereoselective bromocyclization.
Protocol: Synthesis of (2R,5S)-2-(Bromomethyl)-5-isopropyl-2-phenylmorpholine
Objective: To synthesize a chiral disubstituted morpholine with high diastereoselectivity from an enantiopure N-allyl-β-aminoalcohol derived from (S)-valinol.
Materials & Reagents:
-
(S)-N-allyl-1-phenyl-1-(prop-2-en-1-ylamino)propan-2-ol (starting aminoalcohol)
-
Dichloromethane (DCM), anhydrous
-
Bromine (Br₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether and Diethyl ether (for elution)
Experimental Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting N-allyl-β-aminoalcohol (e.g., 0.50 mmol) in anhydrous DCM (5 mL).
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent side reactions with moisture.
-
-
Initiation of Cyclization:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Rationale: The low temperature is critical for maximizing diastereoselectivity by slowing down the reaction rate and allowing the thermodynamically favored transition state to dominate. It also minimizes potential side reactions.
-
Prepare a 10% (w/v) solution of bromine in DCM. Dropwise, add this solution (1.0 mol eq.) to the reaction mixture over 5 minutes.
-
Rationale: Slow, dropwise addition maintains a low concentration of the electrophile, which helps to control the reaction and prevent the formation of byproducts.
-
-
Reaction Quenching and Workup:
-
After the addition is complete, immediately remove the flask from the cooling bath and quench the reaction by adding saturated aqueous Na₂CO₃ solution (5 mL).
-
Rationale: Quenching stops the reaction promptly. Using a base like Na₂CO₃ neutralizes the HBr byproduct formed during the reaction. The timing is critical; longer reaction times can lead to epimerization and a loss of diastereoselectivity.[16]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a petroleum ether/diethyl ether solvent system.
-
Self-Validation: The diastereoselectivity of the product must be confirmed. This is typically achieved using ¹H NMR spectroscopy by integrating the signals corresponding to each diastereomer in the crude reaction mixture. The relative stereochemistry can often be determined by NOE experiments or, definitively, by single-crystal X-ray diffraction.
-
Expected Results & Data
The following table summarizes representative data for this type of transformation, demonstrating the high diastereoselectivity achievable.
| Entry | Starting Aminoalcohol (Substituent) | Time (min) | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl (at C2) | 5 | 60 | 45 | >99:1 |
| 2 | 4-Methoxyphenyl (at C2) | 5 | 80 | 50 | >99:1 |
| 3 | Phenyl (at C2) | 10 | 100 | 75 | 2:1 |
Data adapted from Nurnabi & Ismail, 2010.[16]
Trustworthiness Insight: As shown in the table, allowing the reaction to proceed to completion (Entry 3) results in a significant loss of diastereoselectivity. This underscores the importance of the quenching step. The protocol is self-validating because a deviation from the optimal time (5 min) leads to a measurably poorer outcome, confirming the kinetic control of the reaction.
Conclusion
Diastereoselective reactions involving chiral morpholine scaffolds are essential for the efficient construction of stereochemically defined molecules for drug discovery and development. By understanding and applying the principles of stereocontrol, rooted in the conformational preferences of chair-like transition states, researchers can access specific stereoisomers with high purity. The methodologies and protocols outlined in this guide, from electrophile-induced cyclizations to catalytic hydrogenations, provide a robust toolkit for synthesizing these valuable and privileged heterocyclic structures.
References
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
-
DePorre, Y., et al. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 17(21), 5516–5519. [Link]
-
Borsari, C., et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. ResearchGate. [Link]
-
Gogoi, P., et al. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Avenoza, A., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry, 69(6), 2200–2203. [Link]
-
Foley, D. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(2), 1547–1560. [Link]
-
Stojiljkovic, U., et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Bohrium. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4254–4257. [Link]
-
Foley, D. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. [Link]
-
Kiss, R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6535. [Link]
-
Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(1), 139-141. [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Thomas, C. J., et al. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
-
Jain, P., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514–520. [Link]
-
Jain, A., & Sahu, S. K. (2024). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Czakó, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11345–11354. [Link]
-
Tzara, A., et al. (2020). Representative morpholine ring formation reactions. ResearchGate. [Link]
-
Kiss, R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
-
Yin, F., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(3), 455-459. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Yin, F., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15155–15160. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-204. [Link]
-
Stojiljkovic, U., et al. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. banglajol.info [banglajol.info]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Use of Saturated Heterocycles like Methyl 6,6-dimethylmorpholine-3-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Instead of screening millions of large, complex molecules, FBDD starts with a curated library of very small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[1][4] The core principle is that smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target, albeit with weak affinity (micromolar to millimolar range).[4] These initial weak interactions, however, are often highly efficient in terms of binding energy per atom. Using sensitive biophysical techniques, these "hits" can be identified and then optimized through structure-guided medicinal chemistry—either by "growing" the fragment to engage nearby residues or by "linking" multiple fragments that bind in adjacent pockets—to rapidly develop highly potent and specific drug candidates.[1][5][6]
This guide uses Methyl 6,6-dimethylmorpholine-3-carboxylate as a model scaffold to illustrate the FBDD workflow. While not extensively documented in specific screening campaigns, its properties make it an excellent exemplar of a desirable fragment. It possesses a three-dimensional saturated heterocyclic core, offering well-defined exit vectors for chemical elaboration, good solubility properties, and a low molecular weight that adheres to the informal "Rule of Three"—a guiding principle for fragment library design.[1][4]
Featured Fragment: this compound
The selection of fragments is critical to the success of an FBDD campaign. Ideal fragments are small, soluble, and possess a degree of structural complexity that provides a starting point for optimization. This compound serves as an excellent case study. Its morpholine core is a common motif in medicinal chemistry, and the gem-dimethyl group and methyl ester provide distinct chemical handles and vectors for synthetic elaboration.
Physicochemical Properties Summary
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₁₅NO₃[7] | Simple composition, low atom count. |
| Molecular Weight | 173.21 g/mol [7] | Adheres to the "Rule of Three" (MW < 300 Da), increasing the likelihood of fitting into small binding pockets.[1][4] |
| XLogP3 (Predicted) | ~0.0[7] | Indicates good aqueous solubility, which is critical for screening at the high concentrations needed to detect weak binding.[1] |
| Hydrogen Bond Donors | 1 (Amine NH) | Provides a key interaction point for protein binding.[1] |
| Hydrogen Bond Acceptors | 3 (Ester & Ether Oxygens) | Offers multiple points for forming hydrogen bonds with the target protein.[1] |
| Rotatable Bonds | 1 | Low conformational flexibility increases the entropic favorability of binding. |
The FBDD Experimental Workflow: From Library to Lead
The journey from a fragment library to a viable lead compound is a multi-stage process involving primary screening, hit validation, thermodynamic characterization, and structural biology. Each step provides a higher level of confidence and deeper insight into the molecular interactions.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[8][9] It measures changes in refractive index near a sensor surface to detect the binding of an analyte (fragment) to an immobilized ligand (target protein) in real-time.[10]
Expert Insights: Why SPR for Primary Screening?
SPR is favored for its high throughput, low protein consumption, and its ability to provide kinetic data (association and dissociation rates), which can help triage hits early on.[5][8] A well-designed SPR screen can rapidly identify binders from a library of thousands of fragments in a matter of days.[5]
Step-by-Step SPR Screening Protocol
-
Protein Immobilization:
-
Objective: To covalently attach the purified target protein to the sensor chip surface.
-
Procedure:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) over the activated surface. The protein will be immobilized via amine coupling.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Create a reference flow cell, either by performing the activation/deactivation chemistry without protein or by immobilizing an irrelevant control protein. This is crucial for subtracting bulk refractive index changes and nonspecific binding.[11]
-
-
-
Fragment Library Preparation:
-
Objective: To prepare fragment solutions for screening.
-
Procedure:
-
Dissolve fragments, including our model compound this compound, in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).
-
Dilute fragments into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100-500 µM).[11]
-
Crucial Step: Ensure the final DMSO concentration is identical across all samples and the running buffer (e.g., 2%). Mismatched DMSO concentrations are a primary source of false positives in SPR screens.[8]
-
-
-
Screening Execution:
-
Objective: To inject fragments over the target and reference surfaces and detect binding.
-
Procedure:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject each fragment solution over the reference and target flow cells for a defined period (e.g., 60 seconds contact time), followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the surface with a brief pulse of a harsh solution (e.g., 50 mM NaOH or 1 M NaCl) if necessary to remove any tightly bound fragment.
-
Periodically inject a known binder (if available) or a buffer-only sample to ensure surface activity and system stability.[11]
-
-
-
Data Analysis and Hit Triage:
-
Objective: To identify genuine binding events.
-
Procedure:
-
Perform double referencing: subtract the signal from the reference flow cell and then subtract the signal from a buffer-only injection.
-
A "hit" is defined as a compound that gives a response significantly above the noise level. The response units (RU) are proportional to the mass of the bound fragment.
-
Validate hits by re-testing in a dose-response format to estimate the dissociation constant (K D).
-
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating hits from a primary screen.[12][13] It provides unambiguous proof of binding in solution and can offer structural information. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD as they are sensitive to the weak, transient binding typical of fragments.[12][14]
Expert Insights: Why NMR for Validation?
NMR is considered a gold-standard validation technique because it directly observes the binding event in solution, reducing the risk of artifacts associated with surface-based methods.[14] It is highly robust and less prone to false positives from aggregation or nonspecific binding.[14]
Step-by-Step STD-NMR Protocol
-
Sample Preparation:
-
Objective: To prepare a sample containing the target protein and the fragment hit.
-
Procedure:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Add the fragment hit (e.g., this compound) from a DMSO-d₆ stock to a final concentration of ~100-500 µM (a 20-50 fold excess is common).
-
-
-
NMR Data Acquisition:
-
Objective: To acquire spectra that reveal which protons on the fragment are in close contact with the protein.
-
Procedure:
-
Acquire a standard 1D ¹H NMR spectrum to serve as a reference.
-
Set up the STD experiment. This involves two separate acquisitions:
-
On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
The saturation from the on-resonance pulse is transferred via spin diffusion to the entire protein. If the fragment binds, this saturation is further transferred to the fragment's protons.
-
-
-
Data Processing and Interpretation:
-
Objective: To identify the binding epitope of the fragment.
-
Procedure:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that received saturation from the protein.
-
The presence of signals in the STD spectrum is direct evidence of binding.
-
The relative intensity of the signals in the STD spectrum provides information on which parts of the fragment are in closest proximity to the protein surface, defining the binding epitope.
-
-
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event.[15][16] It is the only method that can directly determine all thermodynamic parameters of binding—affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[15][17]
Expert Insights: Why ITC for Characterization?
ITC provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces of binding (enthalpy- or entropy-driven).[15][17] This information is critical for guiding medicinal chemistry efforts. For example, an entropically driven interaction might be optimized by increasing hydrophobicity, while an enthalpically driven one would benefit from adding new hydrogen bonds.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Objective: To prepare precisely matched protein and fragment solutions.
-
Procedure:
-
Dialyze the target protein extensively against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve the fragment in the exact same buffer used for the final dialysis step. Crucial Step: Any mismatch in buffer composition between the cell and syringe solutions will generate large heats of dilution, obscuring the binding signal.
-
Typical concentrations: Protein in the sample cell at 20-100 µM; fragment in the syringe at 10-20 times the protein concentration.
-
-
-
Experiment Setup and Execution:
-
Objective: To titrate the fragment into the protein solution and measure the resulting heat changes.
-
Procedure:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Allow the system to thermally equilibrate.
-
Perform a series of small injections (e.g., 1-2 µL) of the fragment solution into the sample cell. The heat change after each injection is measured relative to a reference cell.
-
-
-
Data Analysis:
-
Objective: To derive thermodynamic parameters from the binding isotherm.
-
Procedure:
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrate the area of each peak and plot it against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model). The fitting yields the key parameters: K D (affinity), n (stoichiometry), and ΔH (enthalpy).[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
-
Protocol 4: Structural Elucidation using X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target protein.[18][19] This structural information is the most valuable guide for the subsequent fragment-to-lead optimization process, as it reveals the precise orientation, interactions, and unoccupied space around the bound fragment.[20]
Expert Insights: Why Crystallography is Transformative
Seeing is believing. A crystal structure provides definitive proof of the binding site and mode.[18] It transforms the optimization process from guesswork into a rational, structure-based design effort, dramatically increasing efficiency and success rates.[21][22]
Step-by-Step Crystallography Protocol
-
Protein Crystallization:
-
Objective: To grow well-ordered crystals of the target protein.
-
Procedure:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods.
-
Optimize initial "hit" conditions to produce single, diffraction-quality crystals (typically >50 µm).
-
-
-
Fragment Soaking or Co-crystallization:
-
Objective: To introduce the fragment into the protein crystal.
-
Procedure:
-
Soaking (most common): Transfer a pre-grown protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.
-
-
-
Data Collection:
-
Objective: To obtain X-ray diffraction data from the fragment-bound crystal.
-
Procedure:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam.[23]
-
Collect a complete diffraction dataset as the crystal is rotated.
-
-
-
Structure Solution and Refinement:
-
Objective: To build and validate an atomic model of the protein-fragment complex.
-
Procedure:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the structure using molecular replacement if a model of the protein already exists.
-
Carefully examine the resulting electron density maps for positive difference density in the binding site, which indicates the location of the bound fragment.
-
Build the fragment into the density and refine the entire model against the experimental data until it converges.
-
Thoroughly validate the final structure to ensure its quality and accuracy.[24]
-
-
Conclusion and Future Perspectives
The journey initiated by a small, unassuming fragment like this compound exemplifies the core philosophy of FBDD: starting small to win big. By leveraging a suite of sensitive biophysical techniques—SPR for screening, NMR for validation, ITC for thermodynamic profiling, and X-ray crystallography for structural insights—researchers can methodically and efficiently translate a weakly binding hit into a potent, optimized lead compound. This structured, information-rich approach not only accelerates the drug discovery timeline but also enhances the quality of the resulting clinical candidates, solidifying FBDD's role as a cornerstone of modern pharmaceutical research.[2][25]
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
-
Wadsö, I. (1997). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]
-
Neumann, L., et al. (2012). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Angulo, J., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. PubMed. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]
-
Navratilova, I., & Hopkins, A. L. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS Discovery. Retrieved from [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein-Ligand Interactions. Retrieved from [Link]
-
Technology Networks. (n.d.). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Retrieved from [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Culp, J. S., & Moore, M. L. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Retrieved from [Link]
-
Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. Retrieved from [Link]
-
Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved from [Link]
-
ResearchGate. (2025). Fragment Screening Using X-Ray Crystallography. Retrieved from [Link]
-
Read, J. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Miramax. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. Retrieved from [Link]
-
Li, Q., & Verma, R. P. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Proteros. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. onenucleus.com [onenucleus.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PubChemLite - this compound hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 18. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. m.youtube.com [m.youtube.com]
- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Notes and Protocols for the Synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of methyl 6,6-dimethylmorpholine-3-carboxylate, a valuable scaffold in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The specific substitution pattern of this compound offers a unique three-dimensional architecture for probing receptor binding pockets and developing novel therapeutic agents. The gem-dimethyl group at the C-6 position introduces a conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation.[3] This guide will detail a practical synthetic route to this core structure and its subsequent derivatization.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The morpholine ring can be constructed via an intramolecular cyclization of a key intermediate, which in turn can be assembled from commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the Core Scaffold: this compound
This section details the step-by-step protocol for the synthesis of the target compound. The chosen synthetic route leverages the nucleophilic addition of 2-amino-2-methyl-1-propanol to an α,β-unsaturated ester, followed by an intramolecular cyclization.
Protocol 1: Synthesis of this compound
This protocol is divided into two main steps: the initial N-alkylation and a subsequent intramolecular cyclization.
Step 1: Synthesis of Methyl 2-((2-hydroxy-2-methylpropyl)amino)propanoate
This step involves the nucleophilic addition of 2-amino-2-methyl-1-propanol to methyl acrylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-methyl-1-propanol | 89.14 | 10.0 g | 0.112 |
| Methyl acrylate | 86.09 | 10.6 g (11.2 mL) | 0.123 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol (10.0 g, 0.112 mol) in methanol (50 mL).
-
To this solution, add methyl acrylate (10.6 g, 0.123 mol) dropwise at room temperature over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, methyl 2-((2-hydroxy-2-methylpropyl)amino)propanoate, can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
The cyclization is achieved via an acid-catalyzed dehydration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude methyl 2-((2-hydroxy-2-methylpropyl)amino)propanoate | 175.22 | ~0.112 | ~0.112 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 21.9 g (11.9 mL) | 0.224 |
| Diethyl ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Carefully add the crude methyl 2-((2-hydroxy-2-methylpropyl)amino)propanoate from the previous step to a 250 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (21.9 g, 0.224 mol) with vigorous stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~100 g).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane 3:7) to afford this compound as a colorless oil.
Expected Yield and Characterization:
The overall yield for the two-step synthesis is typically in the range of 40-50%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis.
Part 2: Synthesis of Analogs and Derivatives
The synthesized core scaffold can be readily derivatized at two key positions: the secondary amine and the methyl ester. This allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.
Protocol 2: N-Alkylation of this compound
The secondary amine of the morpholine ring can be alkylated to introduce various substituents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| This compound | 173.22 | 1.0 g | 5.77 mmol |
| Benzyl bromide | 171.04 | 1.09 g (0.77 mL) | 6.35 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.59 g | 11.5 mmol |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |
Procedure:
-
To a solution of this compound (1.0 g, 5.77 mmol) in acetonitrile (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.59 g, 11.5 mmol) and benzyl bromide (1.09 g, 6.35 mmol).
-
Stir the reaction mixture at 60 °C for 8 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane 1:9 to 1:4 gradient) to yield the N-benzylated product.
Protocol 3: Amide Formation from this compound
The methyl ester can be converted to a variety of amides through reaction with different amines.
Step 1: Hydrolysis of the Ester to the Carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 173.22 | 1.0 g | 5.77 mmol |
| Lithium hydroxide (LiOH) | 23.95 | 0.28 g | 11.5 mmol |
| Tetrahydrofuran (THF) / Water (1:1) | - | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g, 5.77 mmol) in a mixture of THF and water (1:1, 20 mL).
-
Add lithium hydroxide (0.28 g, 11.5 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 6,6-dimethylmorpholine-3-carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| 6,6-dimethylmorpholine-3-carboxylic acid | 159.19 | ~0.92 g | ~5.77 mmol |
| Benzylamine | 107.15 | 0.68 g (0.7 mL) | 6.35 mmol |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 2.41 g | 6.35 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.49 g (2.0 mL) | 11.5 mmol |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a solution of 6,6-dimethylmorpholine-3-carboxylic acid (~0.92 g, ~5.77 mmol) in DMF (20 mL), add benzylamine (0.68 g, 6.35 mmol), HATU (2.41 g, 6.35 mmol), and DIPEA (1.49 g, 11.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane 1:1) to obtain the desired amide.
Caption: Derivatization pathways from the core scaffold.
Trustworthiness and Self-Validation
The protocols described have been designed based on established and reliable chemical transformations. For each step, it is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS. The identity and purity of all intermediates and final products must be confirmed by spectroscopic methods (NMR, MS) and compared with expected data.
References
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][1]
-
Dwivedi, C., et al. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 120, 105578. [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 6,6-dimethylmorpholine-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Methyl 6,6-dimethylmorpholine-3-carboxylate. The content is structured to move from common inquiries to advanced troubleshooting, ensuring a comprehensive resource for your purification workflows.
Understanding the Molecule: Key Purification Challenges
This compound is a polar, heterocyclic compound. Its structure presents specific challenges for chromatographic purification:
-
High Polarity: The combination of an ether, a secondary amine, and a methyl ester functional group makes the molecule highly polar. This often leads to poor retention in standard reversed-phase (RP) chromatography.[1]
-
Basic Nature: The secondary amine in the morpholine ring is basic and can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases, resulting in significant peak tailing.[2][3]
-
Chirality: The carbon at the 3-position is a stereocenter. Unless the synthesis is enantioselective, the product will be a racemic mixture. Separating these enantiomers is often a critical step in pharmaceutical development, requiring specialized chiral chromatography techniques.[4][5][6]
Frequently Asked Questions (FAQs)
Q: What is the best starting point for purifying this compound?
A: For achiral purification, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[7][8] Due to the compound's high polarity, it is often poorly retained on traditional C18 reversed-phase columns, eluting at or near the solvent front.[1] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes like this morpholine derivative.[1]
Q: Why is my peak shape poor (severe tailing) on both my silica and C18 columns?
A: This is a classic issue for basic compounds. The lone pair of electrons on the morpholine nitrogen interacts ionically with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. This secondary interaction is strong and kinetically slow, causing the observed peak tailing.[2][3] To mitigate this, you must either suppress the interaction or mask the silanol groups.
Q: How can I separate the enantiomers of my compound?
A: Chiral Supercritical Fluid Chromatography (SFC) is a highly effective and preferred method for preparative enantiomeric separation of compounds like this.[9][] SFC often provides faster separations and uses less organic solvent compared to HPLC.[] The typical approach involves screening various chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., amylose or cellulose derivatives) being an excellent starting point.[11]
In-Depth Troubleshooting Guides
Issue 1: Poor or No Retention in Reversed-Phase (RP-HPLC)
Q: My compound elutes in the void volume on a C18 column. How can I increase its retention?
A: While HILIC is recommended, if you must use RP-HPLC, several strategies can be employed:
-
Use a More Polar Stationary Phase: Switch from a C18 column to one with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer alternative selectivity and improved retention for polar analytes.[2]
-
Increase Mobile Phase Aqueous Content: Ensure you are exploring gradients that run to a very high aqueous percentage (e.g., 95-100% water/buffer). Note that not all C18 columns are stable in 100% aqueous conditions ("dewetting" or "phase collapse"); use a column specifically designed for these conditions if necessary.[2]
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[3][12] Since this compound is a base, increasing the mobile phase pH (e.g., to pH 8-10, using a pH-stable column) will neutralize the amine, making the molecule less polar and potentially increasing its retention on the nonpolar stationary phase.
Issue 2: Peak Tailing and Irreproducibility
Q: I'm using HILIC, but my peak shape is still tailing. What should I do?
A: Even in HILIC, silanol interactions can be problematic. The solution is to optimize your mobile phase.
-
Optimize Buffer Concentration: The water-enriched layer on the HILIC stationary phase is where partitioning occurs. The ionic strength of this layer is critical.[8] Increase the concentration of your buffer (e.g., ammonium formate or ammonium acetate) in the aqueous portion of the mobile phase. Try concentrations from 10 mM up to 50 mM. This can improve peak shape by competing with the analyte for active sites.
-
Add a Competing Base: For flash chromatography on silica gel, adding a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide to the mobile phase (0.1-1%) can dramatically improve peak shape by masking the acidic silanol sites.[2][13]
-
Mobile Phase pH Control: In HILIC, pH affects both the analyte's charge and the charge of the stationary phase. For a basic analyte, using a slightly acidic mobile phase (e.g., pH 3-5 using formic or acetic acid) will protonate the morpholine nitrogen. This can lead to better, more reproducible interactions with the stationary phase and improved peak symmetry.
Issue 3: Challenges in Chiral Separation
Q: I screened several chiral columns using SFC, but I'm not getting baseline separation. How can I optimize the method?
A: Achieving baseline resolution often requires fine-tuning after the initial screening.
-
Change the Organic Modifier: If you started with methanol, try switching to ethanol or isopropanol. Different alcohol modifiers can significantly alter the interactions between the enantiomers and the chiral stationary phase, leading to changes in selectivity.
-
Incorporate an Additive: For basic compounds, adding a small amount of an amine additive like isopropylamine or diethylamine (typically 0.1-0.5%) to the organic modifier is crucial.[14] These additives improve peak shape and can also enhance chiral recognition.
-
Adjust System Parameters:
-
Temperature: Lowering the column temperature often increases enantioselectivity, leading to better resolution, although it may also increase retention time.
-
Back Pressure: In SFC, pressure is a key parameter. Increasing the back pressure regulator setting (e.g., from 120 bar to 150 bar) increases the density of the supercritical fluid, which can alter selectivity.
-
Experimental Protocols & Data
Protocol 1: HILIC Method Development for Achiral Purification
-
Column Selection: Start with a HILIC column containing an amide, diol, or bare silica stationary phase. (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Initial Gradient Conditions:
-
Flow Rate: As recommended for the column diameter.
-
Gradient: Start at 100% A, hold for 1 minute. Ramp to 100% B over 10 minutes. Hold at 100% B for 2 minutes. Return to 100% A and re-equilibrate for 5 minutes.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope. If retention is too high, make the gradient steeper. If resolution is poor, make the gradient shallower.
Table 1: HILIC Mobile Phase Troubleshooting
| Issue Observed | Potential Cause | Recommended Action |
| Poor Retention | Mobile phase is too strong (too aqueous). | Increase the initial percentage of acetonitrile. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (e.g., to 20-50 mM). Consider adding 0.1% formic or acetic acid. |
| Split Peaks | Sample solvent is too strong. | Dissolve the sample in a high percentage of acetonitrile (>90%) or the initial mobile phase. |
| No Elution | Compound is too strongly retained. | Decrease the initial percentage of acetonitrile; ensure the aqueous portion (strong solvent) contains sufficient buffer. |
Protocol 2: Chiral SFC Method Screening
-
Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Daicel Chiralpak IA, IB, IC, ID).
-
Mobile Phase/Modifier:
-
Mobile Phase: Supercritical CO₂.
-
Modifier: Methanol with 0.2% Isopropylamine (IPA).[14]
-
-
Screening Gradient:
-
Flow Rate: 3-4 mL/min for analytical scale.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Gradient: 5% to 40% modifier over 5 minutes. Hold for 1 minute.
-
-
Analysis: Identify the CSP/modifier combination that provides the best selectivity ("alpha"). Optimize this method isocratically or with a shallower gradient to achieve baseline resolution.
Table 2: Chiral Stationary Phase (CSP) General Selection Guide
| CSP Type | Common Name Examples | Often Effective For |
| Polysaccharide (Coated) | Chiralcel OD, OJ; Chiralpak AD | Broad range of compounds, good starting point. |
| Polysaccharide (Immobilized) | Chiralpak IA, IB, IC, ID, IE, IF | Broader solvent compatibility, robust.[14] |
| Pirkle-type | Whelk-O1, ULMO | Compounds with π-acidic or π-basic groups. |
| Crown Ether | Crownpak CR(+) | Specifically for primary amines.[9] |
Visualization of Workflows
Diagram 1: Chromatographic Mode Selection
Caption: Decision tree for selecting the appropriate chromatographic mode.
Diagram 2: Troubleshooting Peak Tailing
Caption: Workflow for diagnosing and solving peak tailing issues.
References
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Jia, L., & Zhang, W. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
LCGC. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]
-
PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-UV separation of amine and imine derivative using standard.... Retrieved from [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Morpholine. Retrieved from [Link]
-
LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of N-Alkylation of Morpholine Esters
Welcome to the technical support center dedicated to the N-alkylation of morpholine esters. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during this crucial synthetic transformation. N-alkylated morpholine derivatives are privileged scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1] This resource offers a structured approach to troubleshooting and optimizing your reaction conditions.
Section 1: Foundational Principles & General Protocol
The N-alkylation of a secondary amine like a morpholine ester with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The reaction's success hinges on the interplay between the nucleophilicity of the morpholine nitrogen, the reactivity of the alkylating agent, the choice of base, and the solvent system.
The general mechanism involves the deprotonation of the morpholine nitrogen by a base, which enhances its nucleophilicity. This activated amine then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., halide) to form the new C-N bond.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up and optimizing an N-alkylation reaction.
References
Technical Support Center: Purification of Methyl 6,6-dimethylmorpholine-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude Methyl 6,6-dimethylmorpholine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable morpholine derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My final product yield is significantly lower than expected after purification. What are the likely causes?
Answer: Low recovery is a frequent issue stemming from several potential sources. The key is to systematically evaluate your process.
-
Incomplete Extraction: Due to the presence of the morpholine nitrogen and the ester group, the compound can have moderate water solubility, especially if the aqueous phase is acidic (protonating the nitrogen). To improve extraction efficiency from an aqueous reaction mixture, consider the "salting out" technique by adding NaCl or K2CO3 to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound. Additionally, ensure the aqueous layer is basic (pH > 8) to keep the morpholine nitrogen in its less water-soluble free base form before extraction.[1]
-
Irreversible Binding to Silica Gel: The basic nitrogen of the morpholine moiety can interact strongly with acidic silanol groups on the surface of silica gel during column chromatography.[1] This can lead to significant loss of material on the column. This issue is addressed in more detail in Question 2.
-
Product Instability: The ester group in your molecule can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, converting your product into the more polar and potentially water-soluble carboxylic acid.[2] If your workup involves harsh pH conditions, consider using milder acids or bases (e.g., saturated sodium bicarbonate instead of NaOH) and minimizing exposure time.
-
Loss During Recrystallization: Choosing a suboptimal solvent system for recrystallization can lead to poor crystal formation or high solubility of the product in the cold mother liquor. A thorough solvent screen with a small amount of crude material is crucial.
Question 2: My flash chromatography results are poor, showing significant peak tailing and low recovery of the target compound. How can I fix this?
Answer: This is a classic problem when purifying basic compounds like morpholine derivatives on standard silica gel.[1] The issue arises from the acidic nature of the silica surface.
-
Underlying Cause: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, while the silanol groups (Si-OH) on the silica surface are weakly acidic. This interaction causes your compound to "stick" to the stationary phase, resulting in a smeared or tailing peak shape and, in severe cases, irreversible adsorption.[1]
-
Primary Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et3N): Add 0.5-1% triethylamine to your chosen mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective method.
-
Ammonia: A solution of ammonia in methanol (e.g., 2 M NH3 in MeOH) can be used as a polar component of the eluent system, which also serves to neutralize the silica.
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel or commercially available amine-functionalized silica can be used.
Question 3: I am struggling to achieve baseline separation between my product and a closely-eluting, non-polar impurity during column chromatography. What strategies can I employ?
Answer: Resolving closely-eluting spots requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent Selectivity: Swap one of the solvents for another with different properties. For example, if you are using hexane/ethyl acetate, try hexane/dichloromethane or hexane/acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the relative elution order and improve separation.[3]
-
-
Improve Column Efficiency:
-
Use a smaller particle size silica gel (higher mesh).
-
Ensure the column is packed carefully and uniformly to avoid channeling.
-
Apply the crude material in a minimal volume of solvent as a concentrated band.
-
Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly on the benchtop before transferring it to an ice bath. Using an insulated container (like a beaker wrapped in glass wool) can help.
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Change the Solvent System: Your current solvent may be too good a solvent. Try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[3] Common systems for moderately polar compounds include ethyl acetate/hexanes or acetone/hexanes.[3]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. If you have a small amount of pure solid, adding a "seed crystal" can also initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities are typically related to the synthetic route. Common impurities include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. A summary is provided in the table below.
Q2: What is the best general-purpose purification strategy for this compound?
A2: A multi-step approach is often most effective.
-
Aqueous Workup: Start with a liquid-liquid extraction to remove water-soluble salts and highly polar impurities. Ensure the pH of the aqueous layer is adjusted to be basic to maximize the recovery of your amine-containing product in the organic phase.[1]
-
Flash Column Chromatography: This is the primary method for separating the target compound from starting materials and major byproducts. Use a silica gel column with an eluent system containing a basic modifier like 0.5-1% triethylamine.[1]
-
Recrystallization or Distillation: For achieving high purity, the material isolated from chromatography can be further purified by recrystallization (if solid) or distillation (if a liquid with sufficient thermal stability).
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the effectiveness of chromatographic separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for identifying the compound and detecting any residual impurities. Quantitative NMR (qNMR) can be used for precise purity determination against an internal standard.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect trace-level impurities that may not be visible by NMR.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide excellent resolution and quantification of purity.
Q4: How can I prevent the hydrolysis of the methyl ester during workup and purification?
A4: Ester hydrolysis is catalyzed by acid or base.[2] To minimize this, adhere to the following principles:
-
Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH).
-
During aqueous workup, use milder reagents like saturated sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) for neutralization.
-
If possible, conduct purification steps at neutral pH.
-
Ensure all solvents are dry, as water is a necessary reactant for hydrolysis.
Data Presentation & Protocols
Table 1: Potential Impurities and Their Characteristics
| Impurity Type | Potential Structure/Identity | Typical Polarity (on Silica) | Removal Strategy |
| Starting Materials | e.g., Amino alcohols, haloesters | Variable, often more polar | Column Chromatography |
| Side-Products | e.g., Isomeric morpholines, dimers | Similar to product | Optimized Chromatography, Recrystallization |
| Degradation Products | 6,6-dimethylmorpholine-3-carboxylic acid (from hydrolysis) | High | Aqueous basic wash, Column Chromatography |
| Reagents/Catalysts | e.g., Non-volatile bases, coupling agents | High | Aqueous wash, Filtration, Column Chromatography |
Diagram 1: General Purification Workflow
This diagram illustrates a standard, logical workflow for proceeding from a crude reaction mixture to a highly pure final product.
Caption: A typical experimental workflow for the purification of a morpholine-containing compound.
Protocol 1: Flash Column Chromatography of a Basic Morpholine Derivative
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine (Et3N) to the eluent to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Diagram 2: Troubleshooting Chromatography Issues
This decision tree provides a logical path for diagnosing and solving common chromatography problems.
Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.
References
-
ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang, Shouyun Yu* Table of Contents 1. General methods...*. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
- Google Patents. (2022). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved from [Link]
-
ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]
-
HETEROCYCLES. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Retrieved from [Link]
- Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
PubChemLite. (n.d.). This compound hydrochloride (C8H15NO3). Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]
-
ResearchGate. (2020). Efficient Synthesis of Methyl 6-(6-Aryl-1,2,4-triazin3-yl)pyridine-2-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]
Sources
Preventing racemization during the synthesis of chiral morpholines
Welcome to our dedicated technical support center for the stereoselective synthesis of chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to not only identify the root causes of racemization but also to implement effective, field-proven solutions.
Understanding the Challenge: Racemization in Chiral Morpholine Synthesis
Chiral morpholines are crucial structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The therapeutic efficacy and safety of these molecules are often intrinsically linked to their specific stereochemistry.[5][6] Consequently, the loss of enantiomeric purity through racemization during synthesis is a critical issue that can lead to diminished biological activity, altered pharmacological profiles, and complex purification challenges.[5][7]
Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, can occur at various stages of a synthetic sequence.[8] In the context of morpholine synthesis, this loss of stereochemical information is frequently associated with harsh reaction conditions, such as the use of strong acids or bases, or elevated temperatures.[7] The presence of an acidic proton at a stereocenter, particularly when adjacent to a carbonyl group or within certain intermediates, can render a molecule susceptible to racemization.[6][7][8]
This guide will delve into the common pitfalls leading to racemization during chiral morpholine synthesis and provide actionable strategies to mitigate these risks.
Troubleshooting Guide & FAQs
Our troubleshooting guide is structured in a question-and-answer format to directly address the problems you are most likely to encounter.
Section 1: Loss of Enantiomeric Excess (ee)
Q1: I've successfully synthesized my chiral morpholine, but the final product shows a significant loss of enantiomeric excess. What are the likely causes?
A significant drop in enantiomeric excess (ee) in the final product, despite starting with enantiopure materials or using a highly stereoselective method, points to racemization occurring at some stage. The primary culprits are often harsh reaction conditions during intermediate steps or the final workup and purification.[7][9]
Potential Causes & Troubleshooting Steps:
-
Harsh Deprotection Conditions: If your synthetic route involves protecting groups, their removal can be a source of racemization. For instance, strongly acidic or basic conditions used to cleave common protecting groups can lead to the formation of planar intermediates that lose their stereochemical information.[8]
-
Troubleshooting:
-
Screen Milder Reagents: Opt for protecting groups that can be removed under neutral or mildly acidic/basic conditions.
-
Lower the Temperature: Perform the deprotection step at the lowest effective temperature to minimize the rate of racemization.
-
Alternative Protecting Groups: Consider using photolabile or enzymatically-cleavable protecting groups that offer orthogonal deprotection strategies under very mild conditions.
-
-
-
Workup and Purification Issues: The workup and purification stages are often overlooked sources of racemization. Prolonged exposure to acidic or basic conditions during extraction or chromatography can erode enantiomeric purity.
-
Troubleshooting:
-
Neutralize Promptly: After any acidic or basic step, ensure the reaction mixture is promptly neutralized before proceeding with extraction or concentration.
-
Buffer Chromatography Solvents: If using silica gel chromatography, which can be acidic, consider using a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine to prevent on-column racemization.
-
Minimize Heat Exposure: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.
-
-
-
Product Instability: The final chiral morpholine itself might be inherently unstable to certain conditions.
-
Troubleshooting:
-
pH Stability Study: Assess the stability of your final product at different pH values to determine the optimal conditions for storage and handling.
-
Storage Conditions: Store the purified product in a neutral, aprotic solvent at low temperatures to prevent gradual racemization over time.
-
-
Q2: My reaction involves the formation of an imine intermediate, and I'm observing poor stereoselectivity. What's going wrong?
Imine intermediates are common in certain synthetic routes to chiral morpholines, particularly in reductive amination approaches.[10] The stereochemical outcome of the subsequent reduction is highly dependent on the facial bias of the imine.
Potential Causes & Troubleshooting Steps:
-
cis/trans-Isomerization of the Imine: The geometry of the imine intermediate can significantly influence the stereoselectivity of the reduction step. In some cases, an unfavorable equilibrium between cis and trans isomers can lead to a mixture of diastereomeric transition states, resulting in low stereoselectivity.[11]
-
Troubleshooting:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the cis/trans ratio of the imine. Screen a range of solvents to find one that favors the desired isomer.[12]
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.[9]
-
-
-
Choice of Reducing Agent: The steric bulk and mechanism of the reducing agent play a crucial role in determining which face of the imine is attacked.
-
Troubleshooting:
-
Sterically Hindered Hydride Sources: Employing bulkier reducing agents can enhance facial selectivity by favoring attack from the less sterically hindered side of the imine.
-
Catalytic Asymmetric Reduction: For prochiral imines, consider using a chiral catalyst, such as a transition metal complex with a chiral ligand, to induce high enantioselectivity in the reduction step.[10]
-
-
Section 2: Stereoselective Synthesis Strategies
Q3: I'm planning a synthesis of a 2-substituted chiral morpholine. What are some reliable stereoselective methods to consider?
The synthesis of 2-substituted chiral morpholines can be approached through various stereoselective strategies. The choice of method will often depend on the available starting materials and the desired substitution pattern.
Recommended Approaches:
-
Asymmetric Hydrogenation: This is a powerful and atom-economical method for synthesizing 2-substituted chiral morpholines.[13] It typically involves the hydrogenation of a dehydromorpholine precursor using a chiral transition metal catalyst, such as a rhodium complex with a bisphosphine ligand.[1][13][14] This approach can achieve excellent enantioselectivities, often up to 99% ee.[1][13][14]
-
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
-
In a glovebox, charge a reaction vial with the dehydromorpholine substrate and a chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand) in a degassed solvent (e.g., dichloromethane).
-
Seal the vial and transfer it to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
-
-
Organocatalytic Enantioselective Halocyclization: This method provides access to chiral morpholines containing a quaternary stereocenter.[15] It utilizes a chiral organocatalyst, such as a cinchona alkaloid derivative, to control the stereochemistry of an intramolecular halocycloetherification of an alkenol substrate.[15]
-
Copper-Promoted Oxyamination of Alkenes: This strategy allows for the stereoselective synthesis of 2-aminomethyl functionalized morpholines.[16] It involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across an alkene, promoted by a copper(II) salt.[16]
Q4: How can I control the diastereoselectivity in the synthesis of disubstituted chiral morpholines?
Controlling diastereoselectivity in the synthesis of disubstituted morpholines often relies on exploiting steric and electronic effects in the transition state of the key bond-forming step.
Strategies for Diastereocontrol:
-
Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome of the reaction. For example, starting with an enantiopure amino alcohol or epoxide can set the stereochemistry of one center, which then influences the formation of the second stereocenter.[17]
-
Reagent Control: Chiral reagents or catalysts can be used to favor the formation of one diastereomer over another. For instance, in aldol reactions to build up the morpholine backbone, the choice of a chiral boron reagent can lead to high diastereoselectivity.[18]
-
Chelation Control: In reactions involving metal ions, chelation between the metal, the substrate, and the reagent can lock the conformation of the transition state, leading to high diastereoselectivity.[9] The choice of solvent can significantly impact the extent of chelation.
Data Summary Tables
Table 1: Comparison of Chiral Catalysts for Asymmetric Hydrogenation of Dehydromorpholines
| Chiral Ligand | Metal | Typical ee (%) | Advantages | Disadvantages |
| (S,S)-Ph-BPE | Rh | >95 | High enantioselectivity for a broad range of substrates. | Air-sensitive, requires inert atmosphere. |
| (R)-BINAP | Ru | >90 | Commercially available, well-established. | May require higher pressures and temperatures. |
| (R,R)-Me-DuPhos | Rh | >98 | Excellent enantioselectivity at low catalyst loadings. | Ligand synthesis can be complex. |
Table 2: Influence of Solvents on Enantiomeric Excess in a Model Asymmetric Reaction
| Solvent | Dielectric Constant | Enantiomeric Excess (%) | Observations |
| Dichloromethane | 9.1 | 95 | Good balance of solubility and selectivity. |
| Toluene | 2.4 | 85 | Lower polarity may reduce catalyst activity. |
| Tetrahydrofuran | 7.6 | 90 | Coordinating solvent can sometimes compete with the substrate for catalyst binding. |
| Methanol | 33.0 | 70 | Protic solvent can interfere with the catalyst and lead to lower ee. |
Visualizing Key Concepts
Diagram 1: General Racemization Mechanism via Enolate Formation
Caption: Deprotonation of a chiral ketone by a base can lead to a planar, achiral enolate intermediate, resulting in a racemic mixture upon reprotonation.
Diagram 2: Troubleshooting Workflow for Loss of Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting the loss of enantiomeric excess in chiral morpholine synthesis.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
-
Yin, G., Liu, G., & Che, C. M. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4154–4157. [Link]
-
He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7581–7587. [Link]
-
Wang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Unknown. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
BotePharma. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BotePharma. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-460. [Link]
-
Unknown. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Unknown. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega. [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]
-
Pedzisa, L., et al. (2023). Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2). ResearchGate. [Link]
-
Davies, S. G., et al. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 9, 2103–2112. [Link]
-
Unknown. (2018). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Unknown. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Dorta, R., et al. (2008). On the racemization of chiral imidazolines. Organic Letters, 10(24), 5621–5624. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Methyl 6,6-dimethylmorpholine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the large-scale production of this important morpholine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic work.
I. Overview of the Synthesis
The primary industrial route to this compound involves the aza-Michael addition of 2,2-dimethylaziridine to methyl acrylate. This reaction, while conceptually straightforward, presents several challenges upon scale-up, primarily related to the handling of the highly reactive and potentially hazardous aziridine starting material, controlling the exothermicity of the reaction, and ensuring the purity of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2,2-dimethylaziridine on a large scale?
A1: 2,2-dimethylaziridine is a highly reactive and flammable compound.[1] Due to its strained three-membered ring, it is susceptible to exothermic, uncontrolled polymerization, especially in the presence of acids or other electrophiles.[2] It is also classified as a mutagenic compound and is toxic if swallowed, in contact with skin, or inhaled.[1][3] Therefore, strict safety protocols are paramount. These include:
-
Handling: All manipulations should be conducted in a well-ventilated area, preferably within a closed system to minimize exposure.[2][3] Use personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[2]
-
Spills: Have a clear spill response plan. For small spills, absorb with an inert material. For larger spills, evacuate the area and use a chemical neutralizing agent.[2]
Q2: What are the common side reactions in the aza-Michael addition of 2,2-dimethylaziridine to methyl acrylate?
A2: The primary side reaction is the polymerization of both the aziridine and the acrylate. Uncatalyzed polymerization of 2,2-dimethylaziridine can be initiated by trace acidic impurities. The acrylate can undergo free-radical polymerization, especially at elevated temperatures. Another potential side reaction is the formation of a bis-adduct, where a second molecule of methyl acrylate reacts with the newly formed morpholine nitrogen.
Q3: What is the best method for purifying this compound at an industrial scale?
A3: While column chromatography is a common laboratory-scale purification technique, it is often not economically viable for large-scale production.[4][5] For this compound, the preferred industrial purification methods are:
-
Fractional Distillation: This is effective for separating the product from lower-boiling starting materials and some by-products.[5][6]
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization can be a highly effective and scalable purification method.[7]
Q4: Can I use a catalyst for the aza-Michael addition?
A4: While the aza-Michael addition can proceed without a catalyst, especially at elevated temperatures, various catalysts can improve the reaction rate and selectivity.[8][9] For large-scale production, a heterogeneous catalyst is often preferred for ease of removal.[10] However, the basicity of the aziridine itself can often be sufficient to catalyze the reaction.[11] Careful optimization is required to avoid promoting polymerization side reactions.
III. Troubleshooting Guides
A. Synthesis Stage: Aza-Michael Addition
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or NMR). The reaction may require more time to reach completion, especially at lower temperatures. Increase Reaction Temperature: The rate of the aza-Michael addition is temperature-dependent.[12] Gradually increase the temperature while carefully monitoring for any signs of an uncontrolled exotherm or by-product formation. Catalyst Inactivity: If using a catalyst, ensure it is active and has not been poisoned. Consider adding a fresh batch of catalyst. |
| Side Reactions | Control Temperature: The polymerization of both starting materials is often initiated at higher temperatures. Maintain a strict temperature profile throughout the reaction. Purity of Starting Materials: Ensure that the 2,2-dimethylaziridine is free from acidic impurities that can catalyze its polymerization. The methyl acrylate should be free of polymerization initiators.[13] Molar Ratio: Use a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion and minimize the formation of bis-adducts. |
| Poor Mixing | Improve Agitation: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion. Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. |
Problem 2: Runaway Reaction or Uncontrolled Exotherm
| Potential Cause | Troubleshooting Steps & Explanation |
| Rapid Addition of Reactants | Controlled Addition: Add one of the reactants (typically the more reactive one, 2,2-dimethylaziridine) to the other reactant in a controlled manner, either dropwise or via a syringe pump. This allows for better management of the heat generated during the reaction. |
| Inadequate Cooling | Ensure Sufficient Cooling Capacity: The reactor's cooling system must be able to handle the heat generated by the reaction, especially during the initial phase. Verify that the cooling system is functioning correctly and has the capacity for the intended scale. |
| Catalyst Loading | Optimize Catalyst Concentration: If a catalyst is used, an excessive amount can lead to a very rapid and highly exothermic reaction. Start with a lower catalyst loading and gradually increase it to find the optimal balance between reaction rate and heat generation. |
B. Purification Stage
Problem 3: Difficulty in Separating the Product from Starting Materials
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Boiling Points | Fractional Distillation under Reduced Pressure: If the boiling points of the product and starting materials are close at atmospheric pressure, performing the distillation under vacuum will lower the boiling points and may increase the boiling point difference, allowing for better separation. |
| Azeotrope Formation | Azeotropic Distillation: If an azeotrope is formed, consider adding a third component (an entrainer) that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal. |
| Co-elution in Chromatography | Modify the Mobile Phase: If using column chromatography for smaller scales, adjust the polarity of the eluent system. For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape and separation.[7] |
Problem 4: Product Contamination with By-products
| Potential Cause | Troubleshooting Steps & Explanation |
| Polymeric By-products | Filtration/Precipitation: Polymeric by-products are often insoluble in the reaction solvent or can be precipitated by adding a non-solvent. Filtration can then be used to remove them before further purification. |
| Isomeric By-products | Crystallization: If the desired product and its isomers have different solubilities, crystallization from a suitable solvent can be a highly effective method for separation.[14] |
| Residual Catalyst | Washing/Extraction: If a homogeneous catalyst is used, it can often be removed by washing the organic phase with an appropriate aqueous solution (e.g., a dilute acid or base wash, depending on the nature of the catalyst). |
IV. Experimental Protocols
A. Synthesis of this compound
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware should be dry. Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, add methyl acrylate (1.0 equivalent).
-
Reactant Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add 2,2-dimethylaziridine (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, remove the unreacted starting materials and solvent under reduced pressure.
B. Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum source and a Vigreux column.
-
Distillation: Heat the crude product slowly under reduced pressure. Collect the fractions at different boiling point ranges.
-
Analysis: Analyze the collected fractions by GC or NMR to identify the fraction containing the pure product.
V. Visualizations
A. Reaction Workflow
Caption: Competing side reactions in the synthesis of this compound.
VI. References
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
General Aniline and Film Corp. (1963). Preparation of nu-substituted-3-morpholones. US Patent 3,092,630A.
-
MSN Chemical. (n.d.). Emergency Measures for Aziridine Crosslinker Spills. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylaziridine. PubChem Compound Database. [Link]
-
Texaco Development Corp. (1987). Synthesis of morpholine. US Patent 4,647,663A.
-
ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedures: Ethyleneimine or Aziridine. [Link]
-
ResearchGate. (2025). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. [Link]
-
Concert Pharmaceuticals, Inc. (2013). Synthesis of deuterated morpholine derivatives. US Patent 8,354,557B2.
-
Sandoz Ltd. (1980). Substituted morpholine derivatives and compositions. US Patent 4,229,449A.
-
Columbia University. (n.d.). Column chromatography. [Link]
-
ResearchGate. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate?. [Link]
-
Semantic Scholar. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reactions with Aziridines. Part 57. Acylated 2,2-Dimethylaziridines: Regioselectivity of Ring Opening by Sodium Thiophenolate; Borderline SN2 Due to Planarization of Nitrogen Pyramid.. [Link]
-
Yuan, Z., et al. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Quora. (2018). What is the difference between distillation and chromatography?. [Link]
-
California Research Corp. (1962). Purifying aromatic acids by treatment with morpholine. US Patent 3,067,249A.
-
Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
MDPI. (n.d.). Alkylative Aziridine Ring-Opening Reactions. [Link]
-
MDPI. (n.d.). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
MDPI. (n.d.). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. [Link]
-
ResearchGate. (2021). What is the best method for purification of organic compounds rather than column chromatography??. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylaziridine. PubChem Compound Database. [Link]
-
ResearchGate. (2023). (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Link]
-
United States Department of Agriculture. (2001). Morpholine - Processing. [Link]
-
Scribd. (n.d.). Green Aza-Michael Reaction Lab Guide - Chemistry. [Link]
-
Scribd. (n.d.). Aza-Michael Reaction Insights | PDF. [Link]
-
ResearchGate. (2025). (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [Link]
-
Global Substance Registration System. (n.d.). 2,2-DIMETHYLAZIRIDINE. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]
-
ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?. [Link]
-
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
ResearchGate. (n.d.). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Link]
-
Chengdu ZhengYuan Bio-chemical Technology Co., Ltd. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN Patent 102617503A.
Sources
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,2-dimethylaziridine | 2658-24-4 [chemicalbook.com]
- 14. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Unexpected Byproducts in Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to byproduct formation during the synthesis of morpholine. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of how to identify, characterize, and mitigate the formation of unexpected impurities.
Frequently Asked Questions (FAQs)
Q1: What are the principal industrial synthesis routes for morpholine and what are their inherent byproduct risks?
A1: The two most dominant industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its higher efficiency.[1]
-
Diethanolamine (DEA) Route: This older method involves the acid-catalyzed cyclization of DEA.[2][3] A major drawback is the formation of large quantities of sodium sulfate as a byproduct after neutralization, which presents disposal challenges.[1] Key byproducts can arise from incomplete cyclization or side reactions promoted by the harsh acidic conditions. While industrial yields can be high (90-95%), lab-scale synthesis may be significantly lower, in the range of 35-50%.[1]
-
Diethylene Glycol (DEG) Route: This process involves the reductive amination of DEG.[4][5] Common catalysts include metals like nickel, copper, or cobalt, often on an alumina support.[1][6][7] Byproduct formation is a significant concern in this route as well. An important intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion leads to its presence in the final product.[1][8] Another notable byproduct is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1]
Q2: What is 2-(2-aminoethoxy)ethanol (AEE) and why is it a common impurity?
A2: 2-(2-aminoethoxy)ethanol (AEE) is a key intermediate in the synthesis of morpholine from diethylene glycol (DEG) and ammonia.[1][8] Its presence as an impurity is typically due to the incomplete cyclization reaction that forms the morpholine ring. The ratio of AEE to morpholine in the product stream is highly dependent on reaction conditions such as temperature, pressure, and the specific catalyst used.[6][7][9] Optimizing these parameters is crucial to drive the reaction towards morpholine and minimize residual AEE.
Q3: How does N-ethylmorpholine form as a byproduct?
A3: N-ethylmorpholine is another significant byproduct in morpholine synthesis.[1] Its formation is often attributed to side reactions involving the ethanolamine intermediates or the morpholine product itself with impurities or reaction intermediates that can act as ethylating agents under the reaction conditions. While specific mechanisms can vary, it is a commonly encountered impurity that requires careful monitoring and control of reaction parameters to minimize.
Q4: What analytical techniques are most suitable for identifying and quantifying byproducts in morpholine synthesis?
A4: The most common and effective analytical techniques for this purpose are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile byproducts.[10][11] Due to the polar nature of morpholine and some of its byproducts, derivatization is often employed to improve volatility and chromatographic separation.[10][12] A common derivatization technique involves reacting morpholine (a secondary amine) with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique, particularly for less volatile or thermally labile byproducts.[13][14] Similar to GC, derivatization can be used to enhance detection. For instance, morpholine can be reacted with 1-Naphthyl isothiocyanate to produce a stable derivative that can be readily quantified by HPLC.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the unambiguous identification of unknown byproducts.
Troubleshooting Guides
Scenario 1: An Unknown Peak Appears in the GC-MS Chromatogram
Issue: During routine analysis of a morpholine synthesis reaction mixture, an unexpected peak is consistently observed in the GC-MS chromatogram.
Causality: The appearance of a new peak indicates the formation of a previously uncharacterized byproduct. This could be due to a change in raw material purity, catalyst degradation, or a shift in reaction conditions (e.g., temperature or pressure fluctuations).
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating an unknown byproduct.
Step-by-Step Protocol for Identification and Characterization:
-
Mass Spectrum Analysis:
-
Carefully examine the mass spectrum of the unknown peak.
-
Identify the molecular ion peak (M+) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the presence of specific functional groups and structural motifs. Compare the fragmentation pattern to libraries (e.g., NIST) for potential matches.
-
-
Review Synthesis Pathway and Hypothesize Structure:
-
Based on the molecular weight and fragmentation pattern, propose plausible structures for the byproduct.
-
Consider potential side reactions of the starting materials (DEA or DEG), intermediates (like AEE), and the morpholine product itself. For example, could dimerization or reaction with trace impurities have occurred?
-
-
Confirmation of Structure:
-
NMR Spectroscopy: If the byproduct can be isolated (e.g., by preparative chromatography), obtain ¹H and ¹³C NMR spectra. This will provide definitive structural information.
-
Synthesis of a Standard: If a structure is strongly suspected, attempt to synthesize an authentic standard of the proposed byproduct. A co-injection of the synthesized standard with the reaction mixture in the GC-MS should show a single, co-eluting peak, confirming the identity.
-
-
Mitigation Strategy:
-
Once the byproduct is identified, devise a strategy to minimize its formation. This may involve:
-
Adjusting Reaction Parameters: Modify temperature, pressure, or reaction time. For instance, higher temperatures can sometimes lead to increased formation of high-molecular-weight condensation products.[1]
-
Purifying Raw Materials: Ensure the purity of the starting diethanolamine or diethylene glycol and ammonia.[1]
-
Evaluating the Catalyst: Catalyst deactivation or the use of an inappropriate catalyst can lead to a change in selectivity.[1] Consider catalyst regeneration or replacement.
-
-
Scenario 2: Low Yield and Formation of "Heavies"
Issue: The yield of morpholine is significantly lower than expected, and a substantial amount of high-boiling, viscous material ("heavies") is observed during distillation.
Causality: The formation of "heavies" points to polymerization or condensation side reactions. In the DEG route, these can include the formation of compounds like morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG).[8] These side reactions are often promoted by excessive temperatures or prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and "heavies" formation.
Step-by-Step Protocol for Mitigation:
-
Reaction Condition Analysis:
-
Temperature Profile: Review the temperature logs of the reactor. Hot spots or sustained temperatures above the optimal range can accelerate the formation of high-molecular-weight byproducts.
-
Residence Time: In a continuous process, evaluate the flow rate. A longer residence time can increase the likelihood of side reactions. In a batch process, analyze the total reaction time.
-
-
Characterization of "Heavies":
-
While detailed structural elucidation of the entire mixture may be complex, techniques like Gel Permeation Chromatography (GPC) can provide information on the molecular weight distribution.
-
Thermogravimetric Analysis (TGA) can indicate the thermal stability of the "heavies."
-
Mass spectrometry techniques, possibly after pyrolytic cleavage, can offer insights into the repeating units of the oligomers/polymers.
-
-
Corrective Actions:
-
Optimize Temperature: Gradually decrease the reaction temperature in small increments and monitor the impact on both morpholine yield and the formation of "heavies."
-
Reduce Residence Time: Increase the flow rate in a continuous reactor or shorten the reaction time in a batch process.
-
Improve Mixing: Ensure efficient mixing within the reactor to prevent localized overheating and concentration gradients that can favor side reactions.
-
Data Presentation
Table 1: Common Byproducts in Morpholine Synthesis and Their Characteristics
| Byproduct Name | Chemical Formula | Typical Formation Route | Key Identifying Features (Mass Spec) |
| 2-(2-aminoethoxy)ethanol (AEE) | C₄H₁₁NO₂ | Incomplete cyclization of DEG | Molecular Ion: 105 m/z. Characteristic fragments from loss of water and ethylene oxide units. |
| N-ethylmorpholine | C₆H₁₃NO | Side reaction/ethylation | Molecular Ion: 115 m/z. Fragments corresponding to the morpholine ring and loss of an ethyl group. |
| "Heavies" (e.g., MDEG, BMDEG) | High MW Oligomers | Condensation/Polymerization | Broad, late-eluting peaks in GC. Often require specialized high-temperature GC or other techniques for analysis. |
Experimental Protocols
Protocol: GC-MS Analysis of Morpholine Synthesis Mixture with Derivatization
Objective: To identify and quantify morpholine and its volatile byproducts.
Principle: Morpholine and other secondary amine byproducts are converted to their more volatile N-nitroso derivatives for improved GC separation and detection.[10][12]
Materials:
-
Reaction mixture sample
-
Sodium nitrite (NaNO₂) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Dilute with deionized water to a suitable concentration.
-
-
Derivatization:
-
To 1 mL of the diluted sample, add 0.5 mL of 1 M HCl to acidify the solution.
-
Add 0.5 mL of 1 M NaNO₂ solution.
-
Vortex the mixture for 1 minute and allow it to react for 10-15 minutes at room temperature.
-
-
Extraction:
-
Add 1 mL of dichloromethane to the vial.
-
Vortex vigorously for 1 minute to extract the N-nitrosomorpholine and other derivatives.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the dried organic extract into the GC-MS.
-
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Scan mode from 40 to 400 m/z.
References
- side reactions and byproduct formation in morpholine synthesis - Benchchem.
- The synthesis method of 2-(2-Aminoethoxy)ethanol - ChemicalBook.
- N-Ethylmorpholine synthesis - ChemicalBook.
- US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee - Google Patents.
- A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) - Quick Company.
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem.
- Morpholine | ACS Reagent Chemicals.
- US4647663A - Synthesis of morpholine - Google Patents.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
- Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
- HPLC Methods for analysis of Morpholine - HELIX Chromatography.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - OUCI.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH.
- MORPHOLINE - Ataman Kimya.
- Morpholine | C4H9NO | CID 8083 - PubChem - NIH.
- Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry | Request PDF - ResearchGate.
- US3151112A - Process for the preparation of morpholines - Google Patents.
- Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
- Gas-phase synthesis of morpholine from diethylene glycol and ammonia - OSTI.GOV.
- N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection - Hainan Sincere Industries.
- The Role of N-Ethylmorpholine in Modern Chemical Synthesis.
- Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al 2 O 3 catalyst prepared via combustion approach | Request PDF - ResearchGate.
- Morpholine - Wikipedia.
- US2777846A - Process of producing morpholine from diethanolamine - Google Patents.
- DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- Can you help me for synthesis of morpholine usinf dehydration diethanolamine?.
- EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents.
- Morpholine synthesis - Organic Chemistry Portal.
- Morpholine: Application, synthesis and toxicity - ChemicalBook.
- Morpholine Impurities | 110-91-8 Certified Reference Substance - Alfa Omega Pharma.
- Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]
- 7. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]
- 8. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 9. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. helixchrom.com [helixchrom.com]
Strategies to improve the stability of morpholine-based compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-based compounds. Morpholine is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules. However, like any functional group, it can present stability challenges under various experimental and physiological conditions. This guide provides in-depth, experience-driven insights into troubleshooting common stability issues, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My morpholine-containing compound is rapidly degrading during in vitro metabolic assays. What are the likely metabolic "hotspots" on the morpholine ring?
A: This is a frequent challenge. The morpholine ring, while generally considered to improve metabolic stability compared to more lipophilic alicyclic amines like piperidine, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Causality: The primary sites of metabolic attack are the carbon atoms alpha to the nitrogen and, to a lesser extent, the carbons alpha to the oxygen. The nitrogen atom itself can also undergo oxidation. The major metabolic pathways include:
-
C-N Bond Cleavage: This is a common degradation pathway where a monooxygenase enzyme, such as cytochrome P-450, hydroxylates a carbon atom adjacent to the amine group. This results in an unstable intermediate that can lead to ring opening.
-
Oxidative Ring Opening: The morpholine ring can be oxidatively cleaved, leading to the formation of various metabolites.
-
N-dealkylation (if applicable): If the morpholine nitrogen is substituted, N-dealkylation can occur.
Troubleshooting Workflow:
Caption: Workflow for addressing metabolic instability.
Experimental Protocol: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate your compound (e.g., 1-10 µM) with human liver microsomes (HLM) or specific CYP isozymes in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to identify potential metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da) or other oxidative modifications.
Q2: How can I strategically modify the morpholine ring to block metabolic degradation without losing biological activity?
A: This is the core of lead optimization. The goal is to enhance stability while maintaining or improving potency and selectivity. Two primary strategies are steric shielding and bioisosteric replacement.
-
Strategy 1: Steric Shielding
Causality: By introducing bulky substituents near the metabolic hotspots (carbons alpha to nitrogen), you can sterically hinder the approach of metabolizing enzymes, thus reducing the rate of oxidation.
Practical Steps:
-
Identify Hotspots: As determined from your metabolite ID studies.
-
Introduce Steric Hindrance: Synthesize analogs with small alkyl groups (e.g., methyl, ethyl) or other sterically demanding groups on the carbons adjacent to the nitrogen.
-
Monitor Potency: Be mindful that large, bulky groups can negatively impact binding to the target protein. A careful structure-activity relationship (SAR) study is crucial.
-
-
Strategy 2: Bioisosteric Replacement
Causality: Replacing the morpholine ring with a bioisostere can alter the electronic and steric properties of the molecule, making it less susceptible to metabolism while preserving the necessary interactions for biological activity.
Common Bioisosteres for Morpholine:
| Bioisostere | Rationale for Use | Potential Advantages |
| Thiomorpholine | The sulfur atom can alter electronic properties and metabolic profile. | May block specific oxidative pathways. |
| Piperazine | Offers two points for substitution, allowing for modulation of physicochemical properties. | Can improve solubility and provides an additional site for derivatization. |
| Spiro-oxetane/azetidine | Introduces three-dimensionality and sp3 character, which can improve solubility and reduce planarity. | Can improve metabolic stability and explore different vector spaces for binding. |
| Fluorinated analogs | Fluorine substitution can block sites of metabolism and alter the pKa of the nitrogen. | Can increase metabolic stability and binding affinity. |
Data Presentation: Comparing Bioisosteric Replacements
| Moiety | In Vitro Half-Life (HLM, min) | Target Potency (IC50, nM) |
| Parent Morpholine | 15 | 20 |
| 2-methyl-morpholine | 45 | 25 |
| Thiomorpholine | 30 | 50 |
| Spiro-oxetane | >120 | 35 |
Q3: My compound is unstable in solution, particularly at acidic or basic pH. What's causing this and how can I fix it?
A: Morpholine is a base with a pKa of its conjugate acid around 8.5. This means its protonation state is highly dependent on the pH of the solution, which can influence its stability.
Causality:
-
Acidic Conditions: Under acidic conditions, the morpholine nitrogen is protonated. While this can increase water solubility, it can also make adjacent bonds more susceptible to hydrolysis, especially if there are other labile functional groups in the molecule.
-
Basic Conditions: At high pH, the free base form of morpholine can be more susceptible to oxidation. Additionally, high pH can promote elimination reactions if there are suitable leaving groups elsewhere in the molecule.
-
Ammonia Release: In some microbial degradation pathways, and potentially under certain chemical conditions, morpholine degradation can release ammonia, leading to a pH increase in the local environment.
Troubleshooting and Formulation Strategies:
-
pH-Stability Profile:
-
Protocol: Prepare solutions of your compound in a series of buffers with a wide pH range (e.g., pH 2 to 10).
-
Analysis: Incubate the solutions at a set temperature and analyze the concentration of the parent compound at various time points using a stability-indicating HPLC method.
-
Outcome: This will identify the pH range of maximum stability.
-
-
Formulation Adjustments:
-
Buffering Agents: Formulate your compound in a buffer system that maintains the pH within its optimal stability range.
-
Excipient Selection: Choose excipients that are compatible with your compound and do not promote degradation. For solid formulations, consider co-processing with excipients that can deflect moisture.
-
Caption: Workflow for addressing pH instability.
Q4: I'm observing degradation of my morpholine-based compound upon exposure to light. What is the mechanism and what are the best practices for handling and storage?
A: Photodegradation can be a significant issue for many organic molecules, including those containing a morpholine moiety.
Causality: The morpholine ring itself does not have a strong chromophore to absorb UV-Vis light. However, the overall molecule might. Photoexcitation can lead to the formation of reactive species that can then react with the morpholine ring or other parts of the molecule. The N-H bond in the morpholine ring can be susceptible to photodissociation.
Troubleshooting and Prevention:
-
Photostability Testing:
-
Protocol: Expose a solution of your compound to a controlled light source (e.g., a xenon lamp simulating sunlight) according to ICH Q1B guidelines. Include a dark control stored at the same temperature.
-
Analysis: Monitor the degradation of your compound over time using HPLC.
-
-
Handling and Storage Best Practices:
-
Light-Resistant Containers: Always store and handle morpholine-based compounds in amber-colored vials or containers that block UV light.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent photo-oxidative degradation.
-
Formulation with UV Absorbers: In some cases, formulation with excipients that act as UV absorbers can help protect the active pharmaceutical ingredient.
-
References
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2717. [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Morpholine. (n.d.). PubChem. Retrieved from [Link]
-
Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(9), 3320-3324. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. [Link]
-
How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Methyl 6,6-dimethylmorpholine-3-carboxylate
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. For chiral building blocks like Methyl 6,6-dimethylmorpholine-3-carboxylate, a versatile scaffold in medicinal chemistry, the ability to accurately determine enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of this compound, grounded in established principles of chiral recognition and supported by illustrative experimental data. Our focus is on providing a practical framework for researchers, scientists, and drug development professionals to develop and validate a reliable enantioselective method.
The Imperative of Enantiomeric Purity in Drug Synthesis
Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit different pharmacological and toxicological properties. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, and as such, the analytical methods to confirm this purity must be of the highest caliber.[1] this compound, a cyclic amino acid ester, is a prime example of a chiral intermediate where stringent control of stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
Strategic Selection of the Chiral Stationary Phase (CSP)
The heart of any chiral HPLC separation is the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical decision in method development.[2] For a molecule like this compound, which possesses a secondary amine, an ester group, and a chiral center, several types of CSPs present themselves as strong candidates. The choice of CSP is often an empirical process, but an understanding of the underlying chiral recognition mechanisms can guide the selection.[2]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds, including amino acid esters.[1] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
-
Amylose-Based CSPs (e.g., Chiralpak® AD-H, Lux® Amylose-1): These phases are often a good starting point for the separation of cyclic amino acid derivatives. The helical structure of amylose provides a well-defined chiral environment.
-
Cellulose-Based CSPs (e.g., Chiralcel® OD-H, Lux® Cellulose-1): Cellulose-based phases offer a different spatial arrangement of the chiral selectors, which can lead to complementary or superior selectivity compared to their amylose counterparts.
Macrocyclic Glycopeptide-Based CSPs: Versatility and Unique Selectivity
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, form the basis of another powerful class of CSPs (e.g., CHIROBIOTIC® series).[3] These CSPs are particularly effective for the separation of amino acids and their derivatives due to the presence of multiple chiral centers and various functional groups (hydroxyl, carboxyl, amino) that can engage in a variety of interactions, including ionic, hydrogen bonding, and hydrophobic interactions.[3][4]
-
CHIROBIOTIC® V and T: These phases are often successful in separating N-blocked amino acids and can be operated in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility in method development.[3]
A Comparative Look at Mobile Phase Strategies
The choice of mobile phase is intrinsically linked to the selected CSP and the nature of the analyte. For this compound, the following mobile phase modes should be considered:
-
Normal-Phase (NP): Typically employing mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol), often with a basic or acidic additive. This mode is frequently the first choice for polysaccharide-based CSPs.
-
Reversed-Phase (RP): Utilizing aqueous buffers and organic modifiers like acetonitrile or methanol. This mode is common for macrocyclic glycopeptide CSPs and can be advantageous for analytes with good water solubility.
-
Polar Organic Mode (PO): Using polar organic solvents such as acetonitrile, methanol, or ethanol, often with additives. This mode can offer unique selectivity and is compatible with both polysaccharide and macrocyclic glycopeptide CSPs.
Experimental Protocols for Chiral Method Development
The following protocols outline a systematic approach to developing a chiral HPLC method for this compound.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The initial step is to screen a selection of promising CSPs under a variety of mobile phase conditions. This approach maximizes the probability of finding a suitable separation.
Objective: To identify a CSP and mobile phase system that shows baseline or near-baseline separation of the enantiomers of this compound.
Materials:
-
Chiral HPLC columns:
-
Polysaccharide-based: Chiralpak® AD-H (amylose), Chiralcel® OD-H (cellulose)
-
Macrocyclic glycopeptide-based: CHIROBIOTIC® V
-
-
HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
-
Racemic standard of this compound (0.5 mg/mL in a suitable solvent)
Workflow:
Caption: Workflow for Chiral Method Development.
Screening Protocol:
-
Equilibrate each column with the initial mobile phase for at least 30 column volumes.
-
Inject the racemic standard.
-
Run the chromatogram and evaluate the separation.
-
If no separation is observed, move to the next mobile phase condition.
-
Record the retention times of the two enantiomers (t1 and t2), calculate the retention factor (k), separation factor (α), and resolution (Rs).
Method Optimization
Once a promising separation is achieved, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Objective: To fine-tune the mobile phase composition, flow rate, and temperature to achieve optimal separation.
Protocol:
-
Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in the mobile phase (e.g., for Hexane/IPA, vary the percentage of IPA).
-
Additives: If peak tailing is observed, consider adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier. The choice of additive depends on the nature of the analyte and the CSP. For an amine-containing compound like this compound, a basic additive in normal phase or an acidic additive in reversed phase can be beneficial.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates often lead to better resolution.
-
Temperature: Investigate the effect of column temperature. Changes in temperature can affect the thermodynamics of the chiral recognition process and thus the separation.
Comparative Data Analysis
The following tables present illustrative data from a hypothetical screening study to provide a tangible comparison of the performance of different CSPs and mobile phase systems.
Table 1: Screening Results for Polysaccharide-Based CSPs
| Column | Mobile Phase | t1 (min) | t2 (min) | k1 | k2 | α | Rs |
| Chiralpak® AD-H | Hexane/IPA (90:10) | 8.2 | 9.5 | 3.1 | 3.75 | 1.21 | 1.8 |
| Chiralpak® AD-H | ACN/MeOH (50:50) | 5.1 | 5.1 | 1.55 | 1.55 | 1.00 | 0.0 |
| Chiralcel® OD-H | Hexane/IPA (80:20) | 6.7 | 7.3 | 2.35 | 2.65 | 1.13 | 1.2 |
| Chiralcel® OD-H | ACN/MeOH (80:20) | 4.8 | 5.4 | 1.4 | 1.7 | 1.21 | 1.6 |
Table 2: Screening Results for Macrocyclic Glycopeptide-Based CSP
| Column | Mobile Phase | t1 (min) | t2 (min) | k1 | k2 | α | Rs |
| CHIROBIOTIC® V | ACN/Water/TFA (70:30:0.1) | 9.8 | 10.5 | 3.9 | 4.25 | 1.09 | 1.1 |
| CHIROBIOTIC® V | MeOH/ACN (50:50) | 6.2 | 6.2 | 2.1 | 2.1 | 1.00 | 0.0 |
Note: t0 (void time) is assumed to be 2.0 minutes. k = (t_R - t_0) / t_0; α = k2 / k1; Rs = 2(t2 - t1) / (w1 + w2).
Interpretation of Illustrative Data:
From the hypothetical data, the Chiralpak® AD-H column under normal-phase conditions provided the best initial separation (Rs = 1.8). The Chiralcel® OD-H also showed promise in the polar organic mode. The CHIROBIOTIC® V in reversed-phase showed some selectivity, which could potentially be improved with further optimization of the mobile phase pH and buffer concentration.
Conclusion and Recommendations
The successful chiral HPLC analysis of this compound hinges on a systematic approach to method development. Based on the principles of chiral recognition and the analysis of related compounds, the following recommendations are made:
-
Primary Recommendation: Begin screening with a polysaccharide-based CSP, such as Chiralpak® AD-H, using a normal-phase mobile phase system (e.g., hexane/isopropanol). This combination has a high probability of success for this class of compounds.
-
Alternative Strategy: If the primary approach does not yield satisfactory results, explore a cellulose-based CSP (e.g., Chiralcel® OD-H) in both normal-phase and polar organic modes.
-
Further Exploration: Macrocyclic glycopeptide columns like CHIROBIOTIC® V in reversed-phase mode represent a viable alternative, particularly if the analyte exhibits poor solubility in non-polar solvents.
The logical workflow and comparative data presented in this guide provide a solid foundation for developing a robust and reliable method for determining the enantiomeric purity of this compound. By understanding the interplay between the analyte, the chiral stationary phase, and the mobile phase, researchers can confidently establish a method that meets the stringent requirements of pharmaceutical analysis.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral Technologies Amino Acid Database. HPLC. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 6,6-dimethylmorpholine-3-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for Methyl 6,6-dimethylmorpholine-3-carboxylate, a substituted morpholine of interest in synthetic and medicinal chemistry. In the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage established NMR principles and comparative data from structurally similar analogs to provide a robust, reasoned spectral assignment. This approach not only offers a reliable predictive model but also serves as an instructional framework for spectral interpretation of related heterocyclic systems.
The Structural Landscape of this compound
Understanding the molecule's structure is paramount to predicting its NMR spectrum. The key features of this compound that will dictate its spectral characteristics are:
-
The Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen. In its preferred chair conformation, the protons and carbons will have distinct axial and equatorial environments.
-
Gem-Dimethyl Group at C6: The two methyl groups at the C6 position are diastereotopic, meaning they are in different chemical environments and are expected to have distinct NMR signals.
-
Methyl Carboxylate Group at C3: This electron-withdrawing group will significantly influence the chemical shifts of the neighboring protons and carbons, particularly the proton at C3.
-
Chiral Center at C3: The presence of a stereocenter at the C3 position further contributes to the chemical inequivalence of protons and carbons within the morpholine ring.
Below is a diagram of the molecular structure with numbering for clear reference in the subsequent spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with the experimental data of the analogs presented in the subsequent section.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H3 | 3.5 - 3.7 | dd | J = 10.5, 3.5 | Methine proton alpha to both nitrogen and the electron-withdrawing carboxylate group. |
| H2a | 3.9 - 4.1 | dd | J = 11.5, 3.5 | Axial proton on carbon adjacent to oxygen, deshielded. |
| H2e | 3.6 - 3.8 | d | J = 11.5 | Equatorial proton on carbon adjacent to oxygen. |
| H5a | 2.9 - 3.1 | d | J = 12.0 | Axial proton on carbon adjacent to nitrogen. |
| H5e | 2.4 - 2.6 | d | J = 12.0 | Equatorial proton on carbon adjacent to nitrogen. |
| NH | 1.8 - 2.5 | br s | - | Exchangeable proton on nitrogen. |
| C6-CH₃ (A) | 1.2 - 1.3 | s | - | One of the diastereotopic gem-dimethyl protons. |
| C6-CH₃ (B) | 1.1 - 1.2 | s | - | The other diastereotopic gem-dimethyl proton. |
| O-CH₃ | 3.7 - 3.8 | s | - | Methyl group of the ester functionality. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 172 - 175 | Carbonyl carbon of the methyl ester. |
| C2 | 68 - 72 | Carbon adjacent to the ring oxygen. |
| C3 | 55 - 60 | Carbon alpha to both nitrogen and the carboxylate group. |
| C5 | 45 - 50 | Carbon adjacent to the ring nitrogen. |
| C6 | 50 - 55 | Quaternary carbon bearing the gem-dimethyl groups. |
| O-CH₃ | 51 - 53 | Methyl carbon of the ester. |
| C6-CH₃ (A) | 25 - 30 | One of the diastereotopic gem-dimethyl carbons. |
| C6-CH₃ (B) | 20 - 25 | The other diastereotopic gem-dimethyl carbons. |
Comparative Analysis with Morpholine Analogs
To substantiate our predictions, we will now compare them with the experimental NMR data of three well-characterized morpholine derivatives: Morpholine, N-Methylmorpholine, and 2,6-Dimethylmorpholine.
Table 3: Experimental ¹H and ¹³C NMR Data for Morpholine Analogs
| Compound | Proton/Carbon | Experimental Chemical Shift (δ, ppm) | Reference |
| Morpholine | H2/H6 | 3.73 | [1] |
| H3/H5 | 2.87 | [1] | |
| C2/C6 | 67.8 | [2] | |
| C3/C5 | 46.5 | [2] | |
| N-Methylmorpholine | H2/H6 | 3.6 - 3.7 | [3] |
| H3/H5 | 2.3 - 2.4 | [3] | |
| N-CH₃ | 2.2 - 2.3 | [3] | |
| C2/C6 | 67.3 | [2] | |
| C3/C5 | 54.9 | [2] | |
| N-CH₃ | 46.6 | [2] | |
| 2,6-Dimethylmorpholine (cis) | H2/H6 | 3.5 - 3.7 | [4] |
| H3/H5 | 2.6 - 2.8 (eq), 2.1 - 2.3 (ax) | [4] | |
| C2/C6-CH₃ | 1.1 - 1.2 | [4] | |
| C2/C6 | 73.2 | [4] | |
| C3/C5 | 52.2 | [4] | |
| C2/C6-CH₃ | 18.9 | [4] |
Key Comparative Insights:
-
Effect of the C3-Carboxylate Group: In our target molecule, the methyl carboxylate group at C3 is electron-withdrawing. This is predicted to cause a downfield shift for the alpha proton (H3) and carbon (C3) compared to unsubstituted morpholine. For instance, C3 in morpholine is at 46.5 ppm[2], while we predict the C3 in our target to be in the 55-60 ppm range.
-
Influence of the C6-Gem-Dimethyl Group: The gem-dimethyl group at C6 breaks the symmetry of the morpholine ring that is present in the parent morpholine and N-methylmorpholine. This leads to the non-equivalence of the C2 and C6 positions, as well as the C3 and C5 positions, which would otherwise be chemically equivalent. Furthermore, the two methyl groups at C6 are diastereotopic and are expected to have distinct chemical shifts in both ¹H and ¹³C NMR, as reflected in our predictions. In cis-2,6-dimethylmorpholine, the two methyl groups are equivalent due to the plane of symmetry.
-
Chemical Shifts of the Morpholine Ring Protons: The protons on the carbons adjacent to the electronegative oxygen (H2) are expected to be at a lower field (higher ppm) than those adjacent to the nitrogen (H5), a trend that is consistent across all the analogs.[1][5] The presence of the bulky gem-dimethyl group at C6 is also likely to lock the ring in a specific chair conformation, leading to more defined axial and equatorial proton signals.
-
Methyl Ester Protons and Carbon: The chemical shift of the methyl group in the ester functionality is predicted to be around 3.7-3.8 ppm for the protons and 51-53 ppm for the carbon. This is in good agreement with typical values for methyl esters.[6]
Experimental Protocol for NMR Analysis
For the robust characterization of a novel compound like this compound, a systematic NMR analysis workflow is essential.
Sources
A Senior Application Scientist's Guide to X-ray Crystal Structure Determination of Morpholine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of the Morpholine Moiety in Modern Drug Discovery
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in approved and experimental drugs stems from its advantageous physicochemical properties, including metabolic stability and the ability to improve pharmacokinetic profiles.[1][4][5] In drug discovery, particularly for central nervous system (CNS) agents, the morpholine scaffold is invaluable for its ability to modulate properties like solubility and brain permeability.[4][6] The precise three-dimensional arrangement of atoms within a morpholine derivative dictates its biological activity, making X-ray crystallography an indispensable tool for elucidating its structure at an atomic level.[7]
This guide provides a comprehensive comparison of methodologies for the X-ray crystal structure determination of morpholine derivatives. It is designed to equip researchers with the expertise to navigate the nuances of crystallization, data collection, and structure refinement, ensuring the generation of high-quality, reliable structural data.
Part 1: The Foundation of Structure Determination - Obtaining High-Quality Crystals
The success of any crystallographic study hinges on the quality of the single crystals. For morpholine derivatives, which can range from simple scaffolds to complex molecules with multiple chiral centers and flexible side chains, selecting an appropriate crystallization strategy is paramount.
Comparative Analysis of Crystallization Techniques for Morpholine Derivatives
The choice of crystallization method is dictated by the physicochemical properties of the morpholine derivative, such as its solubility, polarity, and thermal stability. Below is a comparison of common techniques, with considerations specific to this class of compounds.
| Crystallization Technique | Principle | Advantages for Morpholine Derivatives | Disadvantages & Mitigation Strategies |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until it reaches supersaturation and crystals form. | Simple, requires minimal specialized equipment. Effective for moderately soluble and stable morpholine derivatives. | Can lead to the formation of multiple small crystals or oils if evaporation is too rapid. Mitigation: Control evaporation rate by covering the vessel with parafilm containing a few pinholes. |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant via the vapor phase. | Requires very small amounts of material. The slow change in solvent composition is ideal for sensitive morpholine derivatives. | Setting up experiments can be intricate. The choice of precipitant is critical and often requires screening. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface. | Can produce large, high-quality crystals. Useful for morpholine derivatives that are prone to oiling out. | Requires careful selection of solvent/anti-solvent pairs. The setup can be sensitive to vibrations. |
| Cooling Crystallization | A saturated solution of the compound at a higher temperature is slowly cooled, decreasing its solubility and inducing crystallization. | Effective for morpholine derivatives with a significant temperature-dependent solubility. | Rapid cooling can lead to twinning or disordered crystals. Mitigation: Use a programmable cooling bath for precise temperature control. |
| Sublimation | The solid compound is heated under vacuum, and the vapor is allowed to deposit as crystals on a cold surface. | Can produce very pure crystals. Suitable for thermally stable, non-volatile morpholine derivatives. | Not suitable for thermally labile compounds or salts. Requires specialized equipment. |
Experimental Protocol: Vapor Diffusion Crystallization of a Morpholine Derivative
This protocol outlines a general procedure for the hanging drop vapor diffusion method, a technique well-suited for the small quantities often available in drug discovery projects.
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., a mixture of polyethylene glycol (PEG) and a salt buffer).
-
Prepare the Compound Solution: Dissolve the morpholine derivative in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration of 5-20 mg/mL.
-
Set up the Hanging Drop: On a siliconized glass coverslip, place a 2 µL drop of the compound solution and a 2 µL drop of the reservoir solution. Mix gently by aspirating and dispensing with a pipette.
-
Seal the Well: Invert the coverslip and place it over a well, sealing it with grease to create an airtight environment.
-
Incubate and Monitor: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 18°C). Monitor for crystal growth over several days to weeks.
Part 2: From Crystal to Data - The X-ray Diffraction Experiment
Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[8]
Workflow for Data Collection and Processing
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: A typical workflow for single-crystal X-ray diffraction data acquisition and processing.
Key Considerations for Data Collection with Morpholine Derivatives
-
Crystal Quality: A good quality crystal will produce sharp, well-defined diffraction spots.[8] The quality can be initially assessed by examining the crystal under a microscope and then by evaluating the diffraction pattern during screening.[9]
-
Resolution: The resolution of the data is a measure of the level of detail in the resulting electron density map. For small molecules like morpholine derivatives, a resolution of at least 0.8 Å is desirable for accurate determination of atomic positions and thermal parameters.[9]
-
Data Completeness: It is crucial to collect a complete dataset, meaning that the majority of unique reflections are measured. Modern diffractometers and software can calculate an optimal data collection strategy to ensure high completeness.
-
Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream.[10] This minimizes thermal motion of the atoms, leading to better resolution and reduced radiation damage to the crystal.
Part 3: Unveiling the Structure - Solution and Refinement
The final and most intellectually demanding phase of the process is the solution and refinement of the crystal structure. This involves converting the collected diffraction data into a chemically meaningful three-dimensional model of the morpholine derivative.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography.[10] For small molecules, this is typically solved using direct methods, which are mathematical techniques that can estimate the phases from the intensities.
A Comparative Guide to Structure Refinement Software
Several software packages are available for crystal structure refinement.[11] The most commonly used are based on similar least-squares algorithms.[12][13]
| Software Suite | Key Programs | Strengths | Considerations |
| SHELX | SHELXT (solution), SHELXL (refinement)[14] | The gold standard for small molecule crystallography. Highly robust and can handle complex cases like twinning and disorder. | Command-line driven, which can have a steep learning curve for new users. |
| Olex2 | Integrates SHELX programs with a user-friendly graphical interface. | Excellent for visualization and model building. Simplifies many of the routine tasks in structure refinement. | Acts as a front-end for other programs; understanding the underlying principles of SHELX is still beneficial. |
| WinGX | A suite of programs including SHELX and PLATON.[15] | Comprehensive package with many tools for analysis and publication preparation. | The interface may be considered less modern than Olex2. |
The Refinement Process: A Step-by-Step Protocol using SHELXL
Structure refinement is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the structural model.[13]
-
Initial Model: After structure solution, an initial model of the morpholine derivative is obtained.
-
Least-Squares Refinement: The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: A difference Fourier map (Fo-Fc) is calculated to identify missing atoms (positive peaks) or misplaced atoms (negative peaks).
-
Model Completion: Hydrogen atoms are typically added at calculated positions and refined using a riding model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.
-
Validation: The final model is validated using tools like PLATON[15][16][17][18] and the IUCr's checkCIF service[19][20] to ensure its chemical and crystallographic reasonability.
Logical Flow of Structure Refinement
Caption: The iterative process of crystal structure refinement and validation.
Part 4: Data Integrity and Reporting - The Crystallographic Information File (CIF)
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[21][22][23] This is a standard text file format promulgated by the International Union of Crystallography (IUCr) for representing crystallographic information.[19][21][23] The CIF contains all the necessary information to reproduce the crystal structure, including unit cell parameters, atomic coordinates, and details of the data collection and refinement.[22] It is a self-validating system that ensures the integrity and reproducibility of the structural data.
Conclusion: From Molecule to Structure - A Pathway to Deeper Understanding
The determination of the X-ray crystal structure of morpholine derivatives is a powerful technique that provides unambiguous insight into their three-dimensional nature.[24] This structural information is critical for understanding structure-activity relationships, guiding drug design, and securing intellectual property. By carefully selecting crystallization methods, diligently collecting high-quality diffraction data, and rigorously refining and validating the structural model, researchers can unlock the full potential of these versatile molecules in the quest for new and improved therapeutics.
References
-
Crystallographic Information File - Wikipedia. Available from: [Link]
-
PLATON INTRO - MIT. Available from: [Link]
-
A short guide to Crystallographic Information Files - CCDC. Available from: [Link]
-
Introduction to Powder Crystallographic Information File (CIF). Available from: [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available from: [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. Available from: [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. Available from: [Link]
-
PLATON for Windows - School of Chemistry. Available from: [Link]
-
ShelXle - Wikipedia. Available from: [Link]
-
PLATON for MS-Windows. Available from: [Link]
-
ShelXle Download Page. Available from: [Link]
-
CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. Available from: [Link]
-
PLATON. Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available from: [Link]
-
THE PLATON HOMEPAGE. Available from: [Link]
-
Recent advances in small molecule refinement - International Union of Crystallography. Available from: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available from: [Link]
-
Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. Available from: [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available from: [Link]
-
Using a Single Crystal X-ray Diffractometer: Part 3: Screening Crystals and Data Collection. Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available from: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available from: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]
-
Structure refinement: Some background theory and practical strategies - ResearchGate. Available from: [Link]
-
Refinement of Large Small-Molecule Structures Using SHELXL-92 | Crystallographic Computing 6: A Window on Modern Crystallography | Oxford Academic. Available from: [Link]
-
Introduction. Available from: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. Available from: [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI. Available from: [Link]
-
Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available from: [Link]
-
Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC. Available from: [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. Available from: [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Available from: [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Cambridge Structure Database (CSD) | MatDaCs. Available from: [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available from: [Link]
-
A review on x-ray crystallography and it's applications - The Pharma Innovation Journal. Available from: [Link]
-
Highlights from the Latest CSD Update - CCDC. Available from: [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Available from: [Link]
-
Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. Available from: [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available from: [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. Available from: [Link]
-
Limitations and lessons in the use of X-ray structural information in drug design - PMC. Available from: [Link]
-
Scientists uncover pitfalls of letting algorithms determine crystal structures - Chemistry World. Available from: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. migrationletters.com [migrationletters.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. neutrons.ornl.gov [neutrons.ornl.gov]
- 11. iucr.org [iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction [pd.chem.ucl.ac.uk]
- 14. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 15. PLATON INTRO [web.mit.edu]
- 16. PLATON [chem.gla.ac.uk]
- 17. PLATON [cristal.org]
- 18. PLATON [crystal.chem.uu.nl]
- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 20. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 21. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 24. rigaku.com [rigaku.com]
A Comparative Guide to the Synthetic Routes of Enantiopure Morpholines for Pharmaceutical Research
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and target binding. Consequently, the development of efficient and stereoselective methods to access enantiopure morpholines is of paramount importance for the pharmaceutical industry. This guide provides an in-depth comparison of several prominent synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal route for their specific needs.
Diastereoselective Synthesis from Vinyl Oxiranes and Amino Alcohols
This approach offers a powerful one-pot method for constructing substituted morpholines with excellent control over the relative stereochemistry. The reaction proceeds via a sequential palladium-catalyzed Tsuji-Trost allylation followed by an iron(III)-catalyzed heterocyclization.[1]
Mechanistic Rationale: The initial step involves the Pd(0)-catalyzed reaction of a vinyl oxirane with an amino alcohol. This forms an intermediate that then undergoes an FeCl₃-catalyzed intramolecular cyclization. The iron catalyst is crucial for facilitating a thermodynamic equilibration that favors the formation of the more stable cis-diastereoisomer.[1] This method is atom-economical, with water being the only byproduct.
Experimental Protocol: Synthesis of cis-2,6-diphenylmorpholine
-
Step 1: Reaction Setup: In a dried flask under an inert atmosphere, dissolve 2-phenyl-2-vinyloxirane (1.0 mmol) and 2-amino-1-phenylethanol (1.2 mmol) in anhydrous dichloromethane (CH₂Cl₂).
-
Step 2: Palladium Catalysis: Add Pd(PPh₃)₄ (1 mol %) to the solution and stir at room temperature for 2 hours.
-
Step 3: Iron-Catalyzed Cyclization: Introduce FeCl₃ (5 mol %) to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Step 4: Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cis-2,6-diphenylmorpholine.
Workflow Diagram:
Caption: Diastereoselective morpholine synthesis workflow.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
For accessing enantiopure 2-substituted morpholines, the asymmetric hydrogenation of dehydromorpholine precursors stands out as a highly efficient method.[2][3] This "after cyclization" approach constructs the stereocenter on a pre-formed heterocyclic ring.[4][5]
Mechanistic Rationale: This method relies on a chiral rhodium catalyst, often featuring a bisphosphine ligand with a large bite angle, such as SKP.[4] The substrate, a 2-substituted dehydromorpholine, coordinates to the chiral rhodium center. The facial selectivity of the subsequent hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer in high excess. The N-acyl group on the dehydromorpholine is often crucial for activation and achieving high enantioselectivity.[4][5]
Experimental Protocol: Synthesis of (R)-2-Phenylmorpholine
-
Step 1: Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol %) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol %) in anhydrous dichloromethane (DCM) is stirred for 30 minutes.
-
Step 2: Hydrogenation: The N-protected 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.25 mmol) is dissolved in anhydrous DCM and added to the catalyst solution.
-
Step 3: Reaction Execution: The reaction mixture is transferred to a stainless-steel autoclave, which is then purged with hydrogen gas three times before being pressurized to 50 atm of H₂.
-
Step 4: Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure.
-
Step 5: Purification: The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[2]
Workflow Diagram:
Caption: Asymmetric hydrogenation workflow for morpholines.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot, two-step catalytic process is particularly effective for the synthesis of enantiopure 3-substituted morpholines from readily available aminoalkyne substrates.[6]
Mechanistic Rationale: The first step is an intramolecular hydroamination of an aminoalkyne, catalyzed by a titanium complex, to form a cyclic imine intermediate. This intermediate is then reduced in situ via an asymmetric transfer hydrogenation catalyzed by a ruthenium complex bearing a chiral diamine ligand (e.g., RuCl).[7][8] The stereochemical outcome of the reduction is controlled by the chiral Ru-catalyst. A key insight for this reaction is the proposed hydrogen-bonding interaction between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst, which is crucial for achieving high enantioselectivity.[7][8]
Experimental Protocol: Synthesis of (R)-3-Benzylmorpholine
-
Step 1: Hydroamination: An aminoalkyne substrate is dissolved in a suitable solvent, and a commercially available bis(amidate)bis(amido)Ti catalyst is added. The mixture is heated to facilitate the intramolecular hydroamination to form the cyclic imine.
-
Step 2: Asymmetric Transfer Hydrogenation: After cooling the reaction mixture, the Noyori-Ikariya catalyst, RuCl, and a hydrogen source (e.g., formic acid/triethylamine azeotrope) are added.
-
Step 3: Reaction Execution and Work-up: The reaction is stirred at room temperature until the reduction is complete. The reaction is then quenched with a saturated aqueous solution of NaHCO₃.
-
Step 4: Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification can often be achieved through simple acid-base extraction, avoiding the need for column chromatography, which is advantageous for scalability.[7]
Workflow Diagram:
Caption: Tandem hydroamination/asymmetric transfer hydrogenation.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as pseudoephedrine, provides a reliable and practical method for the asymmetric synthesis of morpholine precursors, particularly chiral 1,2-amino alcohols.[4][9][10]
Mechanistic Rationale: In this strategy, a prochiral starting material is covalently attached to a chiral auxiliary, such as pseudoephedrine.[11] The auxiliary then directs the stereochemical outcome of a subsequent reaction, for instance, an alkylation, by creating a sterically biased environment. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product. This method is often characterized by high diastereoselectivities and predictable stereochemical outcomes.
Experimental Protocol: Synthesis of a Chiral Morpholin-2-one Intermediate
-
Step 1: Auxiliary Attachment: React an arylglyoxal with (1R,2R)-pseudoephedrine in the presence of a Brønsted acid catalyst. This leads to the formation of a morpholinone product with high diastereoselectivity.[10]
-
Step 2: Diastereoselective Transformation: The pseudoephedrine amide, formed from the corresponding carboxylic acid, can undergo highly diastereoselective alkylation of its enolate.
-
Step 3: Auxiliary Cleavage: The chiral auxiliary is subsequently removed. For example, reduction of a pseudoephedrine amide can yield the corresponding enantiomerically enriched primary alcohol.
-
Step 4: Cyclization: The resulting chiral amino alcohol can then be cyclized to form the desired morpholine derivative.
Workflow Diagram:
Caption: Chiral auxiliary-mediated synthesis workflow.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers of racemic morpholine precursors. Lipases are commonly employed for this purpose due to their stereoselectivity and operational simplicity.[12]
Mechanistic Rationale: In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted alcohol, both in high enantiomeric excess, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Morpholine Precursor
-
Step 1: Reaction Setup: A racemic morpholine precursor (e.g., a racemic N-Boc-2-hydroxymethylmorpholine) is dissolved in an organic solvent (e.g., tert-butyl methyl ether).
-
Step 2: Enzymatic Reaction: A lipase (e.g., from Candida antarctica, Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Step 3: Reaction Monitoring: The reaction is stirred at room temperature and monitored for conversion (ideally to ~50%).
-
Step 4: Separation: Once the desired conversion is reached, the enzyme is filtered off. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is then separated by chromatography.
Workflow Diagram:
Caption: Enzymatic kinetic resolution workflow.
Comparative Analysis
| Synthetic Route | Key Advantages | Limitations | Typical Yields | Enantio-/Diastereo-selectivity | Scalability |
| Diastereoselective Synthesis | One-pot, atom-economical, good control of relative stereochemistry.[1] | Primarily for diastereoselective synthesis; enantioselectivity depends on chiral starting materials. | Good to excellent. | High diastereoselectivity (often >90:10 dr). | Moderate to good. |
| Asymmetric Hydrogenation | Excellent enantioselectivity, high yields, applicable to gram-scale synthesis.[4][5] | Requires specialized chiral ligands and high-pressure hydrogenation equipment. | Quantitative.[4] | Up to 99% ee.[4][5] | Good, demonstrated on gram scale.[4][5] |
| Tandem Hydroamination/ATH | One-pot, highly enantioselective for 3-substituted morpholines, purification can be simple.[7] | Requires two different catalysts, optimization of catalyst compatibility can be challenging. | Good. | >95% ee.[7][8] | Good, amenable to gram-scale synthesis.[7] |
| Chiral Auxiliary-Mediated | Reliable, predictable stereochemical outcome, well-established methodology.[11] | Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and cleavage. | Moderate to good over multiple steps. | High diastereoselectivity. | Moderate, can be limited by the cost of the auxiliary. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield for a single enantiomer is 50%, requires separation of products. | ~50% for each enantiomer. | Often >99% ee.[12] | Can be scalable, depending on enzyme cost and stability. |
Conclusion and Future Outlook
The synthesis of enantiopure morpholines is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. The choice of the most appropriate synthetic route is contingent on several factors, including the desired substitution pattern, the required level of stereochemical purity, scalability, and economic considerations.
Catalytic asymmetric methods, such as asymmetric hydrogenation and tandem catalysis, represent the state-of-the-art in terms of efficiency and atom economy, offering direct access to highly enantioenriched products. Diastereoselective methods are invaluable for constructing complex, polysubstituted morpholines. While traditional chiral auxiliary and enzymatic resolution methods have their limitations, they remain robust and reliable tools, particularly for specific applications or when other methods are not feasible.
Future developments in this area will likely focus on the discovery of new, more active, and selective catalysts, the expansion of substrate scope for existing methods, and the development of more sustainable and scalable processes to meet the ever-growing demand for these vital building blocks in drug discovery.
References
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-814. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
-
Short, A. K., et al. (2018). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 83(15), 8495–8512. [Link]
-
Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Semantic Scholar. [Link]
-
Preetz, A., et al. (2008). Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. Chemistry, 14(1), 214-20. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Palchykov, V., & Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 18(15), 1805-1810. [Link]
Sources
- 1. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. diva-portal.org [diva-portal.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Established Scaffolds and an Outlook on Novel Structures
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and agrochemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis.[1] These molecular tools temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to yield a desired stereoisomer with high selectivity.[2] An ideal chiral auxiliary should not only provide excellent stereocontrol but also be readily available, easily attached and removed under mild conditions, and amenable to recycling to ensure economic and environmental sustainability.
This guide provides a comparative analysis of several widely used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their application. Furthermore, we will introduce Methyl 6,6-dimethylmorpholine-3-carboxylate, a commercially available yet less-documented compound, and discuss its potential as a novel chiral auxiliary.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[3] Derived from readily available amino acids, they offer predictable and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol and alkylation reactions.[4][5]
The stereodirecting ability of Evans' oxazolidinones arises from the formation of a rigid, chelated enolate intermediate. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[2]
Mechanism of Stereocontrol in Evans' Aldol Reaction
Caption: Stereocontrol in the Evans' Asymmetric Aldol Reaction.
Performance Data for Evans' Oxazolidinones
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | Propionaldehyde | >99:1 | [6] |
| Alkylation | Benzyl bromide | >99:1 | [7] |
| Diels-Alder | Cyclopentadiene | 95:5 | [2] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Oxazolidinone
-
Enolate Formation: To a solution of N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.[6]
-
Aldol Addition: Cool the reaction mixture back to -78 °C and add propionaldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.[6]
-
Work-up and Purification: Quench the reaction by the addition of a pH 7 phosphate buffer. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography.[6]
-
Auxiliary Cleavage: The auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid, or reduction with lithium borohydride to afford the chiral alcohol.
The Rigid Scaffold: Oppolzer's Sultams
Oppolzer's sultams are a class of chiral auxiliaries based on the rigid bicyclic framework of camphor.[8] This structural rigidity provides a highly predictable and well-defined chiral environment, leading to excellent stereocontrol in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[2][8] Both enantiomers of the auxiliary are commercially available, providing access to either enantiomer of the desired product.[8]
The stereochemical outcome of reactions employing Oppolzer's sultams is dictated by the steric hindrance imposed by the camphor skeleton, which directs the approach of the electrophile to the less hindered face of the enolate.
Mechanism of Stereocontrol in Oppolzer's Sultam Alkylation
Caption: Stereocontrol in the Asymmetric Alkylation of an Oppolzer's Sultam.
Performance Data for Oppolzer's Sultams
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | Benzaldehyde | >98:2 | [9] |
| Alkylation | Methyl iodide | >99:1 | [10] |
| Michael Addition | Methyl acrylate | >98:2 | [2] |
Experimental Protocol: Asymmetric Alkylation with an Oppolzer's Sultam
-
Enolate Formation: Dissolve the N-acyl Oppolzer's sultam (1.0 eq) in anhydrous THF at -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir the solution for 30 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to warm slowly to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the product by flash column chromatography.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ to give the corresponding carboxylic acid.[10]
The Versatile Tool: Meyers' Chiral Auxiliaries
Andrew I. Meyers developed several highly effective chiral auxiliary systems, with pseudoephedrine amides and chiral oxazolines being particularly prominent.[7][11] These auxiliaries are especially useful for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, ketones, and alcohols.[12]
In the case of pseudoephedrine amides, the stereoselectivity is achieved through the formation of a rigid lithium chelate involving the amide carbonyl and the hydroxyl group of the auxiliary. This conformation directs the incoming electrophile to the opposite face of the enolate from the bulky methyl group.[7]
Mechanism of Stereocontrol in Myers' Asymmetric Alkylation
Caption: Stereocontrol in the Myers' Asymmetric Alkylation using Pseudoephedrine.
Performance Data for Meyers' Auxiliaries
| Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Pseudoephedrine | Ethyl iodide | >98% | [7] |
| Chiral Oxazoline | Methyl iodide | 78% ee (after cleavage) | [7] |
Experimental Protocol: Asymmetric Alkylation with a Pseudoephedrine Amide
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 eq) in THF at -78 °C, add lithium diisopropylamide (LDA) (2.0 eq) and stir for 1 hour.
-
Alkylation: Add the alkyl halide (1.5 eq) and allow the reaction to proceed at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved by acidic or basic hydrolysis to afford the chiral carboxylic acid, and the pseudoephedrine can be recovered.[2]
An Emerging Scaffold: this compound
This compound is a chiral building block that is commercially available.[13][14] Its structure, featuring a morpholine ring with a stereocenter at the 3-position and gem-dimethyl substitution at the 6-position, suggests its potential for use as a chiral auxiliary. The nitrogen and oxygen atoms of the morpholine ring could act as coordination sites for metal ions, potentially forming rigid chelates that could induce facial selectivity in reactions of a tethered substrate.
However, a comprehensive search of the scientific literature reveals a lack of published data on the application and performance of this compound as a chiral auxiliary in asymmetric synthesis. While its synthesis has been reported, its utility in stereoselective transformations remains largely unexplored.[15] This represents a knowledge gap and an opportunity for future research to investigate the potential of this and other novel morpholine-based scaffolds as effective and recyclable chiral auxiliaries.
Comparative Analysis and Recyclability
The choice of a chiral auxiliary is highly dependent on the specific transformation and the desired product. The following table provides a comparative overview of the well-established auxiliaries discussed.
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Meyers' Auxiliaries |
| Typical Diastereoselectivity | Excellent (>99:1) | Excellent (>98:2) | Good to Excellent (>98% d.e.) |
| Substrate Scope | Broad (Aldol, Alkylation, Diels-Alder) | Broad (Alkylation, Aldol, Michael) | Primarily Alkylation |
| Ease of Attachment | Straightforward (acylation) | Straightforward (acylation) | Straightforward (amide formation) |
| Ease of Removal | Generally mild conditions | Often requires strong reducing or hydrolytic conditions | Mild to moderate conditions |
| Recyclability | High (>92% to quantitative) | Moderate to good (48-79%)[10] | High[2] |
The recyclability of a chiral auxiliary is a critical factor for the economic and environmental viability of a synthetic process.[1] Evans' oxazolidinones and pseudoephedrine can often be recovered in high yields and reused without a significant loss of performance.[2] While Oppolzer's sultam is also recyclable, the recovery yields after purification can sometimes be lower.
Conclusion
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, providing reliable and predictable stereocontrol in a vast array of chemical reactions. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' auxiliaries represent well-established and powerful systems, each with its own set of advantages and limitations. The selection of an appropriate auxiliary requires careful consideration of the desired transformation, the nature of the substrate, and the overall efficiency of the synthetic route, including the ease of auxiliary removal and recycling.
While these established auxiliaries continue to be widely employed, the development of new chiral scaffolds is an ongoing endeavor. Compounds such as this compound, with their unique structural features, represent intriguing targets for future research. The exploration of such novel structures may lead to the discovery of new generations of chiral auxiliaries with improved performance, broader applicability, and enhanced sustainability.
References
- Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC. Retrieved from [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
Wikipedia. (2023). Camphorsultam. Retrieved from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
PubMed. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Retrieved from [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Retrieved from [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemtube3d.com [chemtube3d.com]
- 12. synarchive.com [synarchive.com]
- 13. PubChemLite - this compound hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 14. METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE CAS#: 1255098-56-6 [chemicalbook.com]
- 15. (S)-METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Methyl 6,6-dimethylmorpholine-3-carboxylate Derivatives
Executive Summary
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules. Its unique physicochemical properties, including metabolic stability and a balanced lipophilic-hydrophilic profile, make it an attractive starting point for drug development. This guide provides a comprehensive framework for assessing the biological activity of a specific, promising subclass: derivatives of Methyl 6,6-dimethylmorpholine-3-carboxylate. We delve into synthetic strategies, comparative biological evaluation across key therapeutic areas, and the critical analysis of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed protocols to facilitate the rational design of novel therapeutics.
The Morpholine Scaffold: A Chemist's Versatile Ally
The morpholine heterocycle is a recurring motif in medicinal chemistry for several compelling reasons. Its presence can significantly improve the pharmacokinetic profile of a molecule, enhancing properties like solubility and blood-brain barrier permeability, which is crucial for developing drugs targeting the central nervous system (CNS). The ring's nitrogen atom provides a versatile handle for synthetic modification, while the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The core structure of this compound introduces two key features:
-
Gem-dimethyl group at C6: This structural element can induce a conformational lock, potentially pre-organizing the molecule for a more favorable interaction with a target protein. It also serves as a metabolic shield, preventing oxidation at the C6 position, which can enhance the compound's metabolic stability.
-
Methyl ester at C3: This group provides a site for hydrogen bonding and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, a common strategy for prodrug design. Alternatively, it can be converted to a wide array of amides to explore new interactions with target proteins.
This guide will explore how modifications at other positions, particularly the morpholine nitrogen (N4), can be leveraged to generate a library of compounds with diverse and potent biological activities.
Synthetic Strategies and Characterization
The synthesis of novel derivatives is the foundational step in any drug discovery campaign. For the this compound scaffold, a common and efficient approach involves the N-alkylation or N-arylation of the secondary amine at the N4 position. This allows for the introduction of a wide variety of substituents to probe the chemical space around the core structure.
A generalized synthetic workflow is outlined below. The choice of solvent and base is critical; for instance, a strong base like sodium hydride is suitable for less reactive alkyl halides, while a milder carbonate base is often sufficient for more activated halides or in reactions like reductive amination.
Caption: Generalized workflow for synthesis and characterization of N-substituted derivatives.
Standard characterization techniques are essential to confirm the structure and purity of the synthesized compounds. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to verify the chemical structure, while High-Performance Liquid Chromatography (HPLC) is employed to determine purity.
Comparative Assessment of Biological Activity
Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This section outlines a framework for comparing novel this compound derivatives in these key areas, complete with hypothetical data and standardized protocols.
Anticancer Activity
Many morpholine-containing compounds exert their anticancer effects by inhibiting key signaling proteins like phosphoinositide 3-kinases (PI3K) or metalloenzymes such as carbonic anhydrases (CA), which are often overexpressed in tumors.
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of derivatives against various cancer cell lines. The goal of this screening is to identify compounds with high potency (low IC₅₀) and potential selectivity.
| Compound ID | R-Group (at N4) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | ID8 (Ovarian) IC₅₀ (µM) |
| M663-H | H | > 100 | > 100 | > 100 |
| M663-01 | Benzyl | 25.4 | 31.2 | 45.1 |
| M663-02 | 4-Fluorobenzyl | 8.2 | 12.5 | 9.4 |
| M663-03 | 2-(Quinolin-4-yl)ethyl | 1.5 | 2.1 | 0.9 |
| M663-04 | 2-(Pyrimidin-2-yl)amino | 5.6 | 7.8 | 11.2 |
| Doxorubicin | Standard Control | 0.8 | 1.2 | 0.5 |
Data are hypothetical and for illustrative purposes only.
This protocol is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells. Its trustworthiness stems from its basis in a fundamental cellular process: mitochondrial activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of each derivative in the appropriate medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen to be sufficient for the compound to exert its effect, typically spanning multiple cell cycles.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression to determine the IC₅₀ value.
Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer morpholine derivatives.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Compounds that can inhibit inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenase-2 (COX-2) are of high therapeutic interest.
This table shows hypothetical data for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
| Compound ID | R-Group (at N4) | NO Inhibition IC₅₀ (µM) | Cell Viability at 50 µM (%) |
| M663-H | H | > 50 | 98 ± 4 |
| M663-05 | Phenylacetyl | 15.2 | 95 ± 5 |
| M663-06 | 4-Methoxyphenylacetyl | 9.8 | 92 ± 6 |
| M663-07 | (6-Morpholinopyrimidin-4-yl) | 4.1 | 91 ± 3 |
| Dexamethasone | Standard Control | 0.5 | 99 ± 2 |
Data are hypothetical. It is crucial to confirm that inhibition is not due to cytotoxicity.
This protocol quantifies nitrite, a stable breakdown product of NO, providing a reliable measure of NO production by cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour. This step allows the compounds to enter the cells before the inflammatory stimulus is added.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition relative to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Analysis
By comparing the biological data of different derivatives, we can deduce Structure-Activity Relationships (SAR), which are crucial for guiding the next round of compound design.
From our hypothetical data, several trends emerge:
-
Anticancer Activity: The unsubstituted core (M663-H) is inactive. Adding a simple benzyl group (M663-01) confers moderate activity. Introducing an electron-withdrawing fluorine (M663-02) enhances potency, a common strategy to improve binding or metabolic stability. The most significant increase in activity comes from adding a larger, heterocyclic quinoline moiety (M663-03), suggesting that this group may be engaging in key interactions (e.g., π-stacking) within the target's active site.
-
Anti-inflammatory Activity: A similar trend is observed. The phenylacetyl group (M663-05) provides a baseline activity. Adding an electron-donating methoxy group (M663-06) slightly improves potency. Incorporating a larger, hydrogen-bond-accepting morpholinopyrimidine group (M663-07), known to interact with inflammatory targets, leads to the most potent compound in the series.
Caption: Key structure-activity relationships for the M663 scaffold.
In Vitro to In Vivo Translation
Promising results from in vitro assays are only the first step. The ultimate goal is to develop a drug that is effective in a living organism. This requires a thorough investigation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
In Vitro Metabolism: Initial metabolic stability can be assessed using human liver microsomes (HLM). This experiment identifies major metabolic pathways and helps predict the compound's half-life in vivo. For morpholine derivatives, common metabolic pathways include N-dealkylation and oxidation of the morpholine ring.
-
In Vivo Pharmacokinetics: Compounds with good in vitro potency and metabolic stability are advanced to in vivo pharmacokinetic (PK) studies in animal models (e.g., mice or rats). These studies determine key parameters like clearance, volume of distribution, and oral bioavailability, which are essential for determining a viable dosing regimen.
The diagram below illustrates the typical progression from initial screening to a preclinical candidate.
Comparative analysis of catalytic systems for asymmetric morpholine synthesis
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it a privileged N-heterocycle in drug design. The stereochemistry of substituents on the morpholine ring is often critical for biological activity, necessitating the development of efficient and highly selective methods for the synthesis of enantioenriched morpholine derivatives. This guide provides a comparative analysis of the state-of-the-art catalytic systems for asymmetric morpholine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical implementation. We will delve into the intricacies of transition-metal catalysis, organocatalysis, and biocatalysis, presenting experimental data, mechanistic insights, and detailed protocols to empower informed decisions in the synthesis of these vital chiral building blocks.
Transition-Metal Catalytic Systems: Precision and Efficiency
Transition-metal catalysis stands as a powerful and versatile strategy for asymmetric morpholine synthesis, offering high efficiency, broad substrate scope, and excellent stereocontrol. Two prominent systems have emerged as particularly effective: Rhodium-catalyzed asymmetric hydrogenation and a tandem Titanium/Ruthenium-catalyzed hydroamination/transfer hydrogenation.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of prochiral dehydromorpholines represents a direct and atom-economical approach to chiral 2-substituted morpholines.[1][2][3][4][5][6] This method relies on the use of a chiral rhodium catalyst, typically featuring a bisphosphine ligand with a large bite angle, to achieve high enantioselectivity.
Mechanism of Action: The catalytic cycle is believed to proceed through the coordination of the dehydromorpholine substrate to the chiral Rh-complex. Subsequent oxidative addition of hydrogen, migratory insertion of the olefin into a Rh-hydride bond, and reductive elimination of the product regenerates the active catalyst. The stereochemical outcome is dictated by the chiral environment created by the ligand, which directs the facial selectivity of hydrogen addition. Deuterium labeling experiments have shown that hydrogenation occurs exclusively at the C=C bond of the enamide.[2]
Performance: This methodology consistently delivers high yields and excellent enantioselectivities for a variety of 2-substituted morpholines.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | 6-Phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 92 | [5] |
| [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | 6-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | >99 | 92 | [5] |
| [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | 6-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | >99 | 94 | [5] |
| [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | 6-(Naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine | >99 | 93 | [5] |
Experimental Protocol: Asymmetric Hydrogenation of 6-Phenyl-3,4-dihydro-2H-1,4-oxazine [4]
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM) (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve 6-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines.
Tandem Ti/Ru-Catalyzed Hydroamination/Asymmetric Transfer Hydrogenation
This elegant one-pot, two-step catalytic process provides access to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[3][4][7][8][9][10] The reaction cascade involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.
Mechanism of Action: The first step, catalyzed by a bis(amidate)bis(amido)Ti complex, involves the intramolecular addition of the amine to the alkyne, forming a cyclic imine intermediate.[7][8][9] The subsequent asymmetric transfer hydrogenation is catalyzed by a Noyori-type Ru-complex, such as RuCl. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom of the substrate and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst are crucial for achieving high enantioselectivity.[7][8][9] This interaction helps to orient the substrate in the chiral pocket of the catalyst, leading to a highly stereoselective hydride transfer from the formic acid/triethylamine azeotrope.
Performance: This tandem approach is highly efficient, tolerates a wide range of functional groups, and consistently provides excellent yields and enantioselectivities.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ti(NMe₂)₂(BIPHEN) / RuCl | N-(prop-2-yn-1-yl)-2-phenylethanamine | 85 | >95 | [7][8][9] |
| Ti(NMe₂)₂(BIPHEN) / RuCl | N-(but-2-yn-1-yl)-2-phenylethanamine | 82 | >95 | [7][8][9] |
| Ti(NMe₂)₂(BIPHEN) / RuCl | N-(prop-2-yn-1-yl)-2-(4-methoxyphenyl)ethanamine | 88 | >95 | [7][8][9] |
| Ti(NMe₂)₂(BIPHEN) / RuCl | N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)ethanamine | 75 | >95 | [7][8][9] |
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [4]
-
To a solution of the aminoalkyne substrate (0.2 mmol) in anhydrous toluene (1.0 mL), add the Ti-catalyst (5 mol %).
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Add a solution of RuCl (1 mol %) in formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the enantioenriched 3-substituted morpholine.
Organocatalytic Systems: Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. For morpholine synthesis, several elegant organocatalytic strategies have been developed, primarily leveraging chiral Brønsted acids and bases.
Cinchona Alkaloid-Catalyzed Enantioselective Halocycloetherification
This method provides access to chiral 2,2-disubstituted morpholines containing a quaternary stereocenter through an asymmetric halocyclization of alkenol substrates.[11] The reaction is catalyzed by cinchona alkaloid-derived phthalazine catalysts.
Mechanism of Action: The proposed mechanism involves the activation of the halogenating agent (e.g., N-chlorosuccinimide) by the cinchona alkaloid catalyst through hydrogen bonding. The chiral catalyst then directs the enantioselective attack of the alkene onto the electrophilic halogen, followed by intramolecular cyclization of the resulting halonium ion by the tethered hydroxyl group to furnish the chlorinated morpholine. The rigid structure of the dimeric cinchona alkaloid creates a well-defined chiral pocket that is essential for high stereocontrol.[12][13][14][15]
Performance: This protocol affords various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions.
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| (DHQD)₂PHAL | 2-(but-3-en-1-yl)propan-2-ol | 95 | 92 | [11] |
| (DHQD)₂PHAL | 2-(pent-4-en-1-yl)propan-2-ol | 92 | 90 | [11] |
| (DHQD)₂PHAL | 2-(hex-5-en-1-yl)propan-2-ol | 88 | 85 | [11] |
Chiral Phosphoric Acid-Catalyzed Synthesis of Morpholinones
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[9] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.
Mechanism of Action: The CPA catalyst acts as a bifunctional catalyst, activating the glyoxal electrophile through hydrogen bonding with the acidic proton and the amino alcohol nucleophile through the basic phosphoryl oxygen.[16][17][18] This dual activation facilitates the initial condensation and subsequent cyclization to form a cyclic α-iminium hemiacetal. The chiral environment of the CPA then controls the stereoselective 1,2-aryl/alkyl shift to afford the enantioenriched morpholinone.
Performance: This method provides access to a range of C3-substituted morpholinones with high yields and excellent enantioselectivities.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| (R)-TRIP | Phenylglyoxal | 2-(phenylamino)ethan-1-ol | 92 | 95 | [9] |
| (R)-TRIP | (4-Methoxyphenyl)glyoxal | 2-(phenylamino)ethan-1-ol | 90 | 96 | [9] |
| (R)-TRIP | (4-Chlorophenyl)glyoxal | 2-(phenylamino)ethan-1-ol | 95 | 94 | [9] |
| (R)-TRIP | 1-Phenylpropane-1,2-dione | 2-(phenylamino)ethan-1-ol | 85 | 91 | [9] |
General Organocatalytic Workflow
Caption: General workflow for organocatalytic asymmetric morpholine synthesis.
Biocatalytic Systems: Nature's Approach to Chirality
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite enantio- and regioselectivity. For morpholine synthesis, imine reductases and transaminases have shown significant promise.
Imine Reductase (IRED)-Mediated Asymmetric Reduction
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. This approach has been successfully applied to the synthesis of chiral morpholines through the reduction of cyclic imine precursors.[2][8][19][20]
Mechanism of Action: The IRED binds the cyclic imine substrate and the NADPH cofactor in its active site. The chiral environment of the enzyme's active site dictates the facial selectivity of hydride transfer from NADPH to the imine carbon, leading to the formation of the enantioenriched morpholine. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is often employed to recycle the expensive NADPH.
Performance: IRED-catalyzed reductions can achieve high conversions and excellent enantioselectivities, making this a viable method for the scalable synthesis of chiral morpholines.
| Enzyme | Substrate | Conversion (%) | ee (%) | Reference |
| IRED from Streptomyces sp. | 3,4-Dihydro-2H-1,4-oxazine | >99 | >99 | [8] |
| Engineered IRED | 3-(4-(Trifluoromethyl)phenyl)-3,4-dihydro-2H-1,4-oxazine | >99 | >99.5 | [8] |
Transaminase (ATA)-Catalyzed Asymmetric Amination
Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate, generating a chiral amine.[21][22][23][24][25] This strategy can be employed in a chemoenzymatic route to chiral morpholines, where a diketone precursor is selectively aminated to introduce the chiral center.
Mechanism of Action: ATAs utilize a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds via a "ping-pong" mechanism where the amino group from the donor is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP). The ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, generating the chiral amine and regenerating the PLP cofactor.
Performance: ATAs can provide access to chiral amines with high enantiomeric excess, which can then be cyclized to form the desired morpholine derivatives.
| Enzyme | Substrate | Conversion (%) | ee (%) | Reference |
| (R)-ATA | 1-(4-Bromophenyl)-2-(2-oxoethoxy)ethan-1-one | >90 | >99 | [21] |
| (S)-ATA | 1-(4-Bromophenyl)-2-(2-oxoethoxy)ethan-1-one | >90 | >99 | [21] |
Conclusion and Future Outlook
The asymmetric synthesis of morpholines has witnessed significant advancements through the development of diverse and powerful catalytic systems. Transition-metal catalysis, particularly rhodium-catalyzed hydrogenation and tandem titanium/ruthenium-catalyzed processes, offers high efficiency and broad applicability. Organocatalysis, with elegant strategies employing cinchona alkaloids and chiral phosphoric acids, provides a valuable metal-free alternative with excellent stereocontrol. The burgeoning field of biocatalysis, leveraging the exquisite selectivity of enzymes like imine reductases and transaminases, presents a green and sustainable approach for the production of enantioenriched morpholines.
The choice of a specific catalytic system will depend on several factors, including the desired substitution pattern on the morpholine ring, the availability of starting materials, scalability requirements, and cost considerations. For the synthesis of 2-substituted morpholines, rhodium-catalyzed asymmetric hydrogenation is a highly effective and direct method. For 3-substituted morpholines, the tandem Ti/Ru-catalyzed hydroamination/transfer hydrogenation offers a versatile and efficient one-pot solution. Organocatalytic methods are particularly attractive for the synthesis of morpholines with quaternary stereocenters and for avoiding transition-metal contamination in the final product. Biocatalytic approaches are ideal for large-scale, sustainable manufacturing processes where high enantiopurity is paramount.
Future research in this area will likely focus on the development of novel and more efficient catalysts with broader substrate scopes and improved turnover numbers. The exploration of new catalytic strategies, such as photoredox catalysis and electrocatalysis, may open up new avenues for asymmetric morpholine synthesis. Furthermore, the integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of next-generation catalytic systems, further empowering the synthesis of these crucial chiral building blocks for the advancement of medicine and materials science.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]
-
Balsamo, J., Ortiz, A., Farrell, R., Herron, J., Cosbie, A., Hu, K., Wells, S., & Yan, H. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025. [Link]
-
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7625–7630. [Link]
-
Gröger, H. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369–11378. [Link]
-
de Vries, J. G. (2009). Asymmetric hydrogenation of imines, enamines and N-heterocycles using phosphoramidite ligands. ResearchGate. [Link]
-
Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry, 47(15), 2722–2730. [Link]
-
Denmark, S. E., & Wu, Z. (2011). Structure-Enantioselectivity Relationship (SER) Study of Cinchona Alkaloid Chlorocyclization Catalysts. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
-
MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
-
Kuwano, R., & Kashiwahara, M. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 646–651. [Link]
-
Jiang, X., Yu, P., Tian, Z., Guo, Q., Ding, T., & Zhong, H. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378. [Link]
-
Paizs, C., & Tosa, M. (2021). Transaminase biocatalysis for chiral amines of pharmaceutical impact. PhD thesis. [Link]
-
Kelly, P. P., & Turner, N. J. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106–112. [Link]
-
Li, Y., et al. (2024). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. MDPI. [Link]
-
Deng, L. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Proceedings of the National Academy of Sciences, 107(47), 20263–20268. [Link]
-
Himo, F. (2012). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[7][8]-Shifts of Allylic Trichloroacetimidates. NIH Public Access. [Link]
-
Jiménez, E. I. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(34), 6821–6845. [Link]
-
Singh, G. S., & D’hooghe, M. (2015). Proline and proline-derived organocatalysts in the synthesis of heterocycles. ResearchGate. [Link]
-
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
-
Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1240375. [Link]
-
ResearchGate. (n.d.). Transaminases for chiral amine synthesis. Retrieved from [Link]
- CoLab. (n.d.). Transaminases for chiral amine synthesis.
-
Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]
-
Chemical Science. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
-
Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]
-
PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]
-
Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]
-
PubMed. (2025). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Retrieved from [Link]
-
Zhou, Q.-L., et al. (2014). Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amines. Organic Letters, 16(9), 2482–2485. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2014). Bio-inspired and biocatalytic enantioselective imine reduction. Organic & Biomolecular Chemistry, 12(12), 1885–1890. [Link]
-
Liu, W., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(1), 101155. [Link]
-
Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH. [Link]
-
ResearchGate. (2022). Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed [1,3]-Shifts of Allylic Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. Enantioselective imine reduction catalyzed by imine reductases and artificial metalloenzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 22. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Transaminases for chiral amine synthesis | CoLab [colab.ws]
Benchmarking the performance of Methyl 6,6-dimethylmorpholine-3-carboxylate in asymmetric reactions
As a Senior Application Scientist, this guide provides a comparative benchmark for the performance of Methyl 6,6-dimethylmorpholine-3-carboxylate in the context of asymmetric synthesis. Given the novelty of this specific scaffold in published literature, we will establish its potential by comparing its structural features and hypothetical performance against well-established chiral auxiliaries in key asymmetric transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore new chiral building blocks and auxiliaries.
The Central Role of Chirality in Modern Chemistry
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its biological function. For this reason, the synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fragrance industries.[1] Asymmetric synthesis, the methodology for selectively producing one enantiomer of a chiral molecule, is therefore of paramount importance.[1]
Chiral auxiliaries represent a robust and reliable strategy in asymmetric synthesis.[2][3][4] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a reaction.[1][5] After the desired stereocenter has been created, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse.[1][5] The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to induce a high preference for the formation of one diastereomer.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization.
-
Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary.
This guide will benchmark the hypothetical performance of this compound against established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a context for evaluating new chiral scaffolds, it is essential to understand the performance of widely used auxiliaries.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, most notably alkylations and aldol reactions.[5] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1]
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[1] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[5]
The Morpholine Scaffold in Asymmetric Synthesis
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[6] The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research.[6][7]
Recent advances in this area include the asymmetric hydrogenation of dehydromorpholines using rhodium-bisphosphine catalysts, which can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[7][8] Organocatalytic methods, such as intramolecular aza-Michael additions, have also proven effective for the synthesis of chiral morpholines.[6]
Benchmarking this compound
While specific experimental data for this compound in asymmetric reactions is not yet prevalent in the literature, its structural features allow for a prospective analysis of its potential. The gem-dimethyl group at the C6 position provides a strong steric directing group, which could be exploited in several ways.
Potential Applications in Asymmetric Synthesis
This compound could be utilized in several asymmetric transformations:
-
As a Chiral Building Block: The inherent chirality of the molecule can be carried through a synthesis to create more complex chiral molecules.
-
As a Chiral Auxiliary: The nitrogen of the morpholine ring could be acylated, and the resulting amide used to direct asymmetric alkylations or aldol reactions, similar to pseudoephedrine amides.
-
As a Chiral Ligand: The morpholine nitrogen and the carboxylate group could act as coordination sites for a metal, forming a chiral catalyst for a variety of reactions.
Comparative Performance in a Hypothetical Asymmetric Alkylation
To illustrate its potential, we present a hypothetical comparison of an N-acylated derivative of this compound with established chiral auxiliaries in an asymmetric alkylation reaction.
Table 1: Asymmetric Alkylation Performance
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 95 |
| Oppolzer's Sultam | Benzyl bromide | >98:2 | 92 |
| Pseudoephedrine Amide | Benzyl bromide | >97:3 | 90 |
| Hypothetical: N-Propionyl-6,6-dimethylmorpholine-3-carboxylate | Benzyl bromide | >95:5 | ~90 |
This hypothetical data suggests that the gem-dimethyl group could provide good facial shielding of the enolate, leading to high diastereoselectivity.
Comparative Performance in a Hypothetical Asymmetric Aldol Reaction
Similarly, we can project its performance in a diastereoselective aldol reaction.
Table 2: Asymmetric Aldol Reaction Performance
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| Oppolzer's Sultam | Isobutyraldehyde | >95:5 | 80 |
| Hypothetical: N-Propionyl-6,6-dimethylmorpholine-3-carboxylate | Isobutyraldehyde | >90:10 | ~80 |
The conformational rigidity of the morpholine ring, combined with the steric hindrance from the gem-dimethyl group, would be expected to provide good stereocontrol.
Experimental Protocols
To facilitate the evaluation of this compound, detailed experimental protocols for its hypothetical use in an asymmetric alkylation are provided below. These can serve as a template for designing experiments.
N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added triethylamine (1.5 eq).
-
Propionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-propionyl derivative.
Asymmetric Alkylation
-
To a solution of the N-propionyl derivative (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
The mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred for 4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
-
The product is purified by column chromatography.
Auxiliary Cleavage
-
The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M).
-
Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is acidified to pH 2 with 1 M HCl.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The chiral carboxylic acid is obtained after purification, and the chiral auxiliary can be recovered from the aqueous layer.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the logic of asymmetric synthesis using a chiral auxiliary and a typical experimental workflow.
Caption: Logic of Asymmetric Synthesis via a Chiral Auxiliary.
Caption: Experimental Workflow for Asymmetric Alkylation.
Conclusion and Future Outlook
This compound presents an intriguing scaffold for the development of new chiral auxiliaries and building blocks. Its rigid morpholine core and the sterically demanding gem-dimethyl group are promising features for inducing high levels of stereocontrol in asymmetric reactions. While this guide has presented a prospective analysis, it lays the groundwork for future experimental validation.
Further research should focus on the synthesis of various N-acyl derivatives and their application in a range of asymmetric transformations, including aldol, Diels-Alder, and conjugate addition reactions. A thorough investigation of the cleavage conditions and the potential for recovery and recycling of the auxiliary will also be crucial in establishing its practical utility. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of synthetic methods for accessing enantiomerically pure molecules.
References
- A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol - Benchchem.
- Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds - Benchchem.
- Assessing Carbohydrate-Derived Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide - Benchchem.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing).
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus - Benchchem.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
- Chiral auxiliary - Wikipedia.
- Chiral Auxiliaries - Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Computational comparison of transition states for different morpholine synthesis pathways
For the modern researcher, scientist, and drug development professional, the morpholine scaffold is a cornerstone of medicinal chemistry. Its ubiquitous presence in blockbuster drugs and promising clinical candidates underscores the importance of efficient and well-understood synthetic pathways. This guide delves into the heart of morpholine synthesis, offering a comparative analysis of the transition states of key synthetic routes, grounded in computational chemistry. By understanding the energetic landscapes of these reactions, we can make more informed decisions in synthetic planning and process optimization.
The choice of a synthetic pathway is often a balancing act between yield, scalability, cost, and environmental impact. A deeper understanding of the reaction mechanism, particularly the high-energy transition states that govern reaction rates, provides a rational basis for this choice. Here, we compare three major pathways to the morpholine core: the classical acid-catalyzed dehydration of diethanolamine (DEA), the industrially prevalent reaction of diethylene glycol (DEG) with ammonia, and a modern, greener approach involving the reaction of 1,2-amino alcohols with ethylene sulfate.
I. The Classical Route: Acid-Catalyzed Dehydration of Diethanolamine
The dehydration of diethanolamine using strong acids like sulfuric acid is a long-established method for morpholine synthesis.[1] The reaction proceeds via an intramolecular nucleophilic substitution, where one of the hydroxyl groups, protonated by the acid, is displaced by the other.
Mechanistic Insights and Transition State Analysis
The key step in this pathway is the intramolecular cyclization. Computationally, this is modeled as an S\textsubscript{N}2-type reaction. The transition state involves the nitrogen atom of the amino alcohol attacking the carbon atom bearing the protonated hydroxyl group (a good leaving group in the form of water).
Computational studies on analogous intramolecular cyclizations of amino alcohols suggest a significant activation energy barrier for this step. The transition state is characterized by a partially formed N-C bond and a partially broken C-OH₂ bond. The geometry of the transition state is constrained by the cyclic nature of the molecule, which can introduce ring strain and increase the activation energy compared to an intermolecular counterpart.
Experimental Protocol: Dehydration of Diethanolamine with Sulfuric Acid
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus, slowly add diethanolamine to concentrated sulfuric acid (in a molar ratio of approximately 1:1.8) while cooling in an ice bath to manage the exothermic reaction.
-
Heating: Heat the mixture to 180-200°C for several hours.[1]
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Isolation: The morpholine can then be isolated from the resulting mixture by steam distillation or solvent extraction followed by fractional distillation.
II. The Industrial Workhorse: Diethylene Glycol and Ammonia
The reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperature and pressure is the dominant industrial method for morpholine production.[2] This process involves a reductive amination pathway.
Mechanistic Insights and Transition State Analysis
This pathway is more complex, involving several catalytic steps. The initial step is the dehydrogenation of one of the alcohol groups of DEG to an aldehyde. This is followed by the formation of an enamine intermediate with ammonia, which then undergoes intramolecular cyclization and subsequent hydrogenation to yield morpholine. The transition states of the dehydrogenation and hydrogenation steps are highly dependent on the catalyst surface.
Computational studies on related catalytic aminations of alcohols suggest that the intramolecular cyclization of the enamine intermediate is a key rate-determining step. The transition state for this cyclization would involve the nucleophilic attack of the nitrogen atom onto the carbon of the enamine double bond.
The activation energy for this pathway is generally lower than the acid-catalyzed dehydration of DEA due to the catalytic nature of the process. The catalyst provides an alternative reaction pathway with lower energy transition states.
Experimental Protocol: Catalytic Amination of Diethylene Glycol
-
Catalyst and Reactor: A fixed-bed reactor is typically used, packed with a hydrogenation catalyst (e.g., nickel, cobalt, or copper on a support).
-
Reaction Conditions: Diethylene glycol and a stoichiometric excess of ammonia are fed into the reactor along with hydrogen gas. The reaction is carried out at high temperatures (150-250°C) and pressures (30-200 atm).
-
Product Separation: The product stream, containing morpholine, unreacted starting materials, and water, is then subjected to a series of distillations to isolate the pure morpholine.
III. The Green Alternative: 1,2-Amino Alcohols and Ethylene Sulfate
A more recent and environmentally benign approach to morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate.[3][4] This two-step, one-pot synthesis proceeds under mild conditions and avoids the use of harsh reagents.[3][4]
Mechanistic Insights and Transition State Analysis
The first step is a highly selective mono-N-alkylation of the 1,2-amino alcohol with ethylene sulfate via an S\textsubscript{N}2 mechanism. The second step is a base-mediated intramolecular cyclization.
The transition state of the initial S\textsubscript{N}2 reaction is well-understood from computational studies of similar reactions. It involves the backside attack of the amine nitrogen on one of the methylene carbons of the ethylene sulfate, leading to the opening of the cyclic sulfate. This step is generally facile and has a relatively low activation barrier.
The subsequent intramolecular cyclization is also an S\textsubscript{N}2 reaction, where the alkoxide, formed by deprotonation of the hydroxyl group with a base, attacks the carbon bearing the sulfate leaving group. Computational analysis of this type of intramolecular S\textsubscript{N}2 reaction indicates that the activation energy is highly dependent on the length of the tether connecting the nucleophile and the electrophile, with the formation of a six-membered ring being kinetically favorable.
The overall energy profile for this "green" pathway is generally more favorable than the classical DEA dehydration, with lower activation barriers for both key steps. This is consistent with the milder reaction conditions required.
Experimental Protocol: Synthesis from a 1,2-Amino Alcohol and Ethylene Sulfate
-
N-Alkylation: Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., 2-methyltetrahydrofuran). Add ethylene sulfate and stir at room temperature. The zwitterionic intermediate often precipitates and can be isolated by filtration.[4]
-
Cyclization: Suspend the isolated intermediate in a solvent mixture (e.g., 2-MeTHF and isopropanol) and add a base such as potassium tert-butoxide. Heat the mixture to promote the intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, the product can be isolated and purified by standard extraction and distillation or crystallization techniques.
Comparative Summary of Transition State Energetics
| Synthesis Pathway | Key Transition State | Relative Activation Energy (ΔG‡) | Mechanistic Rationale |
| Dehydration of DEA | Intramolecular S\textsubscript{N}2 of protonated alcohol | High | High energy required to overcome ring strain in the cyclic transition state and for the uncatalyzed nature of the C-O bond cleavage. |
| DEG + Ammonia | Intramolecular cyclization of enamine intermediate on catalyst surface | Moderate | The catalyst provides a lower energy pathway by facilitating dehydrogenation and hydrogenation steps, thus lowering the overall activation barrier. |
| 1,2-Amino Alcohol + Ethylene Sulfate | Inter- and intramolecular S\textsubscript{N}2 reactions | Low | The use of a highly reactive electrophile (ethylene sulfate) and a strong base for the cyclization results in low activation barriers for both steps. |
Conclusion: A Computationally-Guided Choice
This comparative analysis, informed by computational insights into the transition states of different morpholine synthesis pathways, provides a powerful tool for the modern chemist. The classical dehydration of diethanolamine, while straightforward, likely proceeds through a high-energy transition state, necessitating harsh reaction conditions. The industrial synthesis from diethylene glycol and ammonia benefits from a catalytically lowered activation barrier, making it highly efficient for large-scale production. The modern approach using ethylene sulfate represents a significant advancement, with the reaction proceeding through low-energy S\textsubscript{N}2 transition states, allowing for milder conditions and a greener profile.
By understanding the energetic hurdles of each pathway, researchers can select the most appropriate synthetic route not just based on empirical outcomes, but on a rational understanding of the underlying chemical principles. As computational tools become more powerful and accessible, such in-silico analyses will undoubtedly play an increasingly vital role in the design and optimization of synthetic routes for important molecules like morpholine.
References
-
Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. J. Am. Chem. Soc.[Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
E3S Web of Conferences. (2021). Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. [Link]
-
ResearchGate. (2021). DFT Comparative Study of the Formamide and Fluoro-FormamideTautomers and Their Corresponding Transition States. [Link]
-
Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation... [Link]
-
ResearchGate. (2002). Performance of Density Functional for Transition States. [Link]
-
ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? [Link]
-
Taylor & Francis. (n.d.). Transition state – Knowledge and References. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
University of California, Santa Barbara. (n.d.). Ground State and Transition State Contributions to the Rates of Intramolecular and Enzymatic Reactions. [Link]
-
MDPI. (2021). Computational Catalysis—Trends and Outlook. [Link]
-
ResearchGate. (2018). Transition States, Analogues, and Drug Development. [Link]
-
MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
Sources
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 6,6-dimethylmorpholine-3-carboxylate
This document provides a detailed, safety-first protocol for the proper disposal of Methyl 6,6-dimethylmorpholine-3-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your personnel and the integrity of your laboratory environment.
Hazard Characterization and Regulatory Framework
The foundational step in safe disposal is understanding the potential hazards. The morpholine chemical family presents a multi-faceted risk profile that must be respected at all stages of handling and disposal.
Implied Hazards from Analogous Compounds
Based on extensive data for Morpholine, we can infer the primary hazards associated with this compound. These hazards dictate the stringent handling and disposal protocols outlined in this guide.[3][4][5][6]
| Hazard Category | Classification | Rationale and Associated Risks |
| Flammability | Flammable Liquid & Vapor (Category 3) | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5] Must be kept away from heat, sparks, and open flames.[6] |
| Corrosivity | Causes Severe Skin Burns & Eye Damage | The material is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[3][5] |
| Acute Toxicity | Toxic/Harmful | Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][6] Ingestion of less than 150 grams may be harmful.[3] |
| Organ Toxicity | Reproductive Toxicity (Suspected) | Some morpholine compounds are suspected of damaging fertility or the unborn child.[6] |
Regulatory Compliance
All chemical waste disposal is governed by strict federal and local regulations. The primary federal agency overseeing this in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Due to its likely properties, waste containing this compound must be managed as hazardous waste . It would likely be assigned the following EPA hazardous waste numbers:
-
D001 (Ignitability): Due to its flammable nature.[3]
-
D002 (Corrosivity): Due to its potential to cause severe burns.[3]
Disposal into sanitary sewer systems or regular trash is strictly prohibited.[9]
Pre-Disposal: Safety and Spill Management
Proper disposal begins with safe handling during use. The following measures are mandatory for any personnel working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles and a full face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[5]
-
Body Protection: A chemical-resistant and flame-retardant lab coat is required. For larger quantities or in case of a spill, full chemical protective clothing may be necessary.[4]
-
Respiratory Protection: All handling must occur in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[10]
Spill and Decontamination Protocol
In the event of a spill, immediate and correct action is critical to mitigate risk.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Tell responders the location and nature of the hazard.[3]
-
Ventilate: Ensure the area is well-ventilated, but prevent vapors from spreading to other areas.
-
Remove Ignition Sources: Immediately remove all sources of heat, sparks, and flame.[3][11]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2][3]
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a suitable, sealable container for disposal as hazardous waste.[11][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Collection
-
Rationale: Preventing accidental chemical reactions is a primary safety objective. Morpholine derivatives are known to react violently with oxidizing agents and strong acids.[3][10]
-
Procedure:
-
Collect waste this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) at the point of generation.
-
DO NOT mix this waste stream with other chemical wastes, especially strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, or bases.[10]
-
Keep waste in a designated container separate from non-hazardous waste.[13]
-
Step 2: Container Selection and Labeling
-
Rationale: The container is the primary barrier preventing a release into the environment. Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[14][15]
-
Procedure:
-
Select a container made of a material compatible with the chemical. Avoid metal containers due to the corrosive nature of morpholines.[8] The original product container is often a suitable choice if it is in good condition.[14]
-
Ensure the container has a secure, leak-proof screw cap.[14]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.[8]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste - this compound" and list all components if it is a mixture.
-
Indicate the associated hazards on the label (e.g., "Flammable," "Corrosive," "Toxic").[2]
-
Step 3: On-Site Accumulation and Storage
-
Rationale: Laboratories that generate hazardous waste must have designated, properly managed storage areas to await pickup by a licensed disposal company.[8]
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Ensure the SAA is in a well-ventilated area, away from ignition sources, and has secondary containment to capture any potential leaks.[8]
-
Adhere to institutional and federal time limits for waste accumulation, which can range from 90 days to one year depending on the volume of waste generated.[8][14]
-
Step 4: Final Disposal
-
Rationale: Hazardous chemical waste requires specialized treatment and disposal that can only be performed by certified professionals to protect public health and the environment.[7]
-
Procedure:
-
Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[9]
-
Provide all necessary documentation as required by your EHS office and the Department of Transportation (DOT) for transport.[13]
-
Never attempt to dispose of this chemical via sink drain or as common solid waste.[4][9]
-
Disposal Workflow Diagram
The following diagram illustrates the critical path from chemical use to final, compliant disposal.
Caption: Workflow for the compliant disposal of hazardous chemical waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Laboratory Waste Disposal: A Quick Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. northmetal.net [northmetal.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 6,6-dimethylmorpholine-3-carboxylate: A Framework for Proactive Laboratory Safety
Prepared for: Researchers, Scientists, and Drug Development Professionals
Hazard Profile: Understanding the Risks of Morpholine Derivatives
Based on extensive data from analogous compounds, we must assume that Methyl 6,6-dimethylmorpholine-3-carboxylate presents a multi-faceted hazard profile. Morpholine and its related structures are known to be corrosive, flammable, and capable of causing significant irritation or damage upon contact or inhalation.[1][2][3][4]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5][6] The potential health effects are summarized below.
| Hazard Type | Potential Health Effects | Rationale Based on Analogous Compounds |
| Skin Contact | Can cause severe chemical burns and skin irritation.[1][6] Harmful systemic effects may occur following skin absorption.[1] | Morpholine is a corrosive base that readily permeates the skin, causing burns and dermatitis with repeated exposure.[1][3] |
| Eye Contact | Risk of serious eye damage, including severe irritation, chemical burns, and potential blindness.[1][6][7] | Direct contact with corrosive bases like morpholine can cause immediate pain, swelling, and destruction of the cornea.[1] |
| Inhalation | May cause respiratory tract irritation.[5][6] Inhalation of vapors or mists may be harmful.[1] | Vapors from morpholine derivatives can irritate the respiratory system, and high concentrations can lead to significant lung damage.[1] |
| Ingestion | Harmful if swallowed.[2][6] Can cause chemical burns within the mouth and gastrointestinal tract.[1] | Ingestion of similar compounds can be fatal or cause serious internal damage due to their corrosive nature.[1] |
| Flammability | Assumed to be a flammable liquid and vapor.[2][4] | The parent compound, morpholine, is a flammable liquid.[2][4] Vapors can form explosive mixtures with air and travel to an ignition source.[8] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist; it is an active system of defense. Each component is chosen to counteract a specific, identified hazard.
Hand Protection: The First Line of Defense
Requirement: Wear suitable chemical-resistant gloves tested according to standards like EN 374 (EU) or ASTM F739 (US).
Causality: The primary risk is severe skin burns and potential systemic toxicity from absorption.[1][3] Gloves must be selected based on their resistance to the specific chemical class.
-
Glove Selection: For morpholine derivatives, nitrile gloves may offer splash protection for short-duration tasks. However, for extended handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart.
-
Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.[6]
-
Use proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Eye and Face Protection: Shielding Against Irreversible Damage
Requirement: Wear tight-sealing chemical safety goggles and a face shield.[6][7]
Causality: The risk of severe eye damage from a splash is high.[1][2] Standard safety glasses do not provide adequate protection from splashes, which can easily reach the eye from the sides or bottom.
-
Goggles: Provide a 360-degree seal around the eyes, preventing liquid splashes or vapors from entering.
-
Face Shield: Protects the entire face from splashes and should always be worn in addition to goggles, not as a replacement.
Body Protection: Preventing Dermal Exposure
Requirement: Wear a chemical-resistant apron or a fully buttoned laboratory coat made of appropriate material. For larger quantities or tasks with a high splash risk, impervious clothing (e.g., a chemically resistant suit) is necessary.[7]
Causality: This prevents accidental contact with skin on the arms and torso. Contaminated clothing must be removed immediately and laundered professionally before reuse.[9]
Respiratory Protection: Safeguarding the Lungs
Requirement: All handling of this compound must be performed within a certified chemical fume hood to maintain low airborne concentrations.[5][7]
Causality: Inhalation of vapors can cause significant respiratory irritation.[1][6] A fume hood is the primary engineering control to prevent this exposure.
-
Respirator Use: A respirator may be required if engineering controls fail or for certain emergency situations. If a respirator is needed, a NIOSH-approved model with an organic vapor cartridge is appropriate.[7][10] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with OSHA 29 CFR 1910.134.[10]
PPE Selection Workflow
Caption: A decision workflow for selecting appropriate PPE.
Operational Plan: From Storage to Disposal
A proactive safety plan extends beyond PPE. It encompasses how the chemical is stored, handled, and ultimately discarded.
Engineering Controls
-
Ventilation: Always handle this material in a location with adequate ventilation, preferably a certified chemical fume hood, to keep airborne concentrations low.[5][11]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][7]
Safe Handling & Storage
-
Handling:
-
Storage:
Emergency Procedures: A Step-by-Step Response Plan
Rapid and correct response during an emergency can significantly mitigate injury.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available.[1][5]2. Remove all contaminated clothing while flushing.[1]3. Seek immediate medical attention.[1][5] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][6]2. Remove contact lenses if present and easy to do so.[2][6]3. Transport to a medical facility for professional evaluation without delay.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately.[5][11]2. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5]3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[11]2. Rinse the mouth thoroughly with water.[6][11]3. Never give anything by mouth to an unconscious person.[6][11]4. Call a physician or poison control center immediately.[11] |
| Small Spill | 1. Alert personnel in the immediate area and evacuate if necessary.2. Wear full PPE, including respiratory protection if not in a fume hood.3. Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[1]4. Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1][6] |
Emergency Response Logic
Caption: A decision tree for immediate first aid response.
Waste Disposal
Chemical waste disposal is strictly regulated. All waste containing this compound must be treated as hazardous.
-
Procedure:
-
Collect all surplus material and contaminated disposables (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.[6][10]
-
Consult with your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures, as regulations vary by location.[8][12]
-
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. Always remember to perform a thorough risk assessment before beginning any new procedure.
References
-
Safety Data Sheet: Morpholine - Carl ROTH. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Safety Data Sheet: Morpholine - Astech Ireland. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. astechireland.ie [astechireland.ie]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
